molecular formula C7H5NO B165842 Benzoxazole CAS No. 273-53-0

Benzoxazole

Numéro de catalogue: B165842
Numéro CAS: 273-53-0
Poids moléculaire: 119.12 g/mol
Clé InChI: BCMCBBGGLRIHSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzoxazole is a planar, bicyclic aromatic compound with the molecular formula C7H5NO, consisting of a benzene ring fused with an oxazole ring . This versatile heterocyclic scaffold is of significant value in medicinal chemistry and materials science due to its diverse biological activities and favorable structural properties. The this compound core serves as a critical building block in drug discovery, functioning as a bioisostere of native nucleic bases, which enables efficient interaction with various biological targets . Researchers leverage this scaffold to develop novel compounds with a range of pharmacological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . Specific derivatives, such as flunoxaprofen and tafamidis, are found in marketed pharmaceuticals, underscoring the scaffold's practical importance . Its planar structure allows for π-π stacking interactions, while the oxygen and nitrogen atoms in the oxazole ring act as hydrogen bond acceptors, facilitating binding with enzymes and receptors . Beyond pharmaceuticals, this compound derivatives are widely used in industrial applications as optical brighteners in laundry detergents, such as in the intensely fluorescent compounds 4,4'-(E)-bis(benzoxazolyl)stilbene and 2,5-bis(benzoxazol-2-yl)thiophene . The product is typically supplied as a liquid or low-melting-point solid ( melting point 27-30°C ) and is insoluble in water but soluble in ethanol and sulfuric acid . It is a flammable substance and requires careful handling . This compound is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMCBBGGLRIHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29791-96-6
Record name Benzoxazole, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29791-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8059768
Record name Benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; mp = 28-31 deg C; [Alfa Aesar MSDS]
Record name Benzoxazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12234
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.24 [mmHg]
Record name Benzoxazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12234
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

273-53-0
Record name Benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZOXAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoxazole
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J233Y1I55I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental chemical, physical, and biological properties of the benzoxazole core, a privileged scaffold in modern medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, providing a technical overview of the this compound moiety, including its synthesis, reactivity, and diverse pharmacological applications, with a focus on quantitative data and detailed experimental methodologies.

Core Properties of the this compound Scaffold

The this compound scaffold is a heteroaromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring.[1][2] This bicyclic structure, with the molecular formula C₇H₅NO and a molar mass of 119.12 g/mol , serves as a cornerstone for the development of numerous biologically active molecules.[2] Its aromaticity confers relative stability, while the presence of nitrogen and oxygen heteroatoms provides reactive sites for functionalization.[2][3] The planar nature of the this compound ring system facilitates π–π stacking and other non-covalent interactions with biological macromolecules.[4]

Physicochemical Properties

The fundamental physicochemical properties of the parent this compound molecule are summarized in the table below. These properties can be significantly altered by the introduction of various substituents, a key strategy in modulating the pharmacokinetic and pharmacodynamic profiles of this compound-based drug candidates.

PropertyValueReference(s)
Molecular FormulaC₇H₅NO[2]
Molar Mass119.12 g/mol [2]
Melting Point27-30 °C[2]
Boiling Point182-185 °C[5]
AppearanceColorless to pale yellow solid[6]
SolubilitySoluble in organic solvents, limited solubility in water.[6]
OdorSimilar to pyridine[2]
Chemical Reactivity

The this compound ring system is susceptible to a range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Electrophilic substitution reactions, such as nitration and halogenation, predominantly occur at the C6 position of the benzene ring.[2] The presence of electron-withdrawing groups can influence the position of substitution.[2] Nucleophilic attack can also occur, particularly at the C2 position, which is a common site for introducing substituents to modulate biological activity.[7][8]

Synthesis of this compound Derivatives

A variety of synthetic methodologies have been developed for the construction of the this compound scaffold, with the most common approach involving the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative.[9][10]

General Experimental Protocol for the Synthesis of 2-Substituted Benzoxazoles

This protocol describes a widely used method for the synthesis of 2-substituted benzoxazoles via the condensation of a 2-aminophenol with a carboxylic acid, often facilitated by a dehydrating agent or catalyst.

Materials:

  • 2-Aminophenol

  • Substituted carboxylic acid

  • Polyphosphoric acid (PPA) or another suitable catalyst/dehydrating agent

  • Toluene or other appropriate solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 2-aminophenol (1.0 equivalent) in a suitable solvent such as toluene, add the substituted carboxylic acid (1.1 equivalents).

  • Add polyphosphoric acid (or another catalyst) to the mixture.

  • Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-substituted this compound.

Spectroscopic Characterization

The structural elucidation of newly synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic protons of the this compound core typically appear in the range of δ 7.0-8.0 ppm.[11][12] The chemical shifts of these protons are influenced by the nature and position of substituents on the ring. The proton at the 2-position, if present, is characteristically deshielded.

  • ¹³C NMR: The carbon atoms of the this compound ring resonate in the aromatic region of the spectrum (δ 110-165 ppm).[11][12] The C2 carbon is typically observed at a downfield chemical shift due to its proximity to both the oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorptions include:

  • C=N stretching vibration around 1500-1600 cm⁻¹.[13]

  • C-O stretching vibration around 1240 cm⁻¹.[14]

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[15]

Biological Activities and Therapeutic Potential

This compound derivatives exhibit a remarkable diversity of pharmacological activities, making them a "privileged scaffold" in drug discovery.[16][17] These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][18][19]

Anticancer Activity

Many this compound derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[20] Their mechanisms of action are varied and include the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and DNA topoisomerases.[20][21]

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[20] Certain this compound derivatives have been shown to be potent inhibitors of VEGFR-2 kinase activity.[19][20][22]

Signaling Pathway of VEGFR-2 Inhibition by this compound Derivatives

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Activates This compound This compound Derivative This compound->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription.[1] Some this compound derivatives act as DNA topoisomerase I or II inhibitors, leading to DNA damage and apoptosis in cancer cells.[21][23][24]

Mechanism of DNA Topoisomerase Inhibition

Topoisomerase_Inhibition cluster_normal Normal Function Topo DNA Topoisomerase (I or II) Cleavage DNA Cleavage Complex Topo->Cleavage DNA Supercoiled DNA DNA->Topo Cleavage->Religation Apoptosis Apoptosis Cleavage->Apoptosis Leads to RelaxedDNA Relaxed DNA Religation->RelaxedDNA This compound This compound Derivative This compound->Cleavage Stabilizes

Caption: this compound derivatives can stabilize the DNA-topoisomerase cleavage complex.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][25]

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[26]

  • Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO) for 48-72 hours.[26]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[25]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[25]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with this compound Derivative (various conc.) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 RemoveMedia Remove media Incubate3->RemoveMedia AddDMSO Add DMSO to dissolve formazan RemoveMedia->AddDMSO ReadAbsorbance Read absorbance at 570 nm AddDMSO->ReadAbsorbance Analyze Calculate IC50 value ReadAbsorbance->Analyze End End Analyze->End

Caption: A generalized workflow for determining the cytotoxicity of this compound derivatives.

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[15][27][28]

Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense 100 µL of sterile broth into each well of a 96-well plate.

  • Add 100 µL of the this compound derivative stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculate each well with 5 µL of the standardized microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of potent biological activities. The synthetic tractability of the this compound core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. This technical guide has provided a comprehensive overview of the fundamental properties, synthesis, characterization, and biological evaluation of this compound derivatives, with the aim of equipping researchers and drug development professionals with the necessary knowledge to further exploit the therapeutic potential of this remarkable heterocyclic system. Future research in this area will undoubtedly lead to the discovery of novel and effective therapeutic agents for a variety of diseases.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole core is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a multitude of biologically active compounds and functional materials.[1] Its discovery and the evolution of its synthesis are a compelling narrative of chemical innovation. This technical guide provides a comprehensive overview of the historical development of this compound synthesis, from its classical origins to modern catalytic methodologies. We will delve into detailed experimental protocols for key synthetic transformations, present quantitative data to compare the efficacy of various methods, and provide visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of these pivotal chemical processes.

A Historical Perspective: From Serendipity to Rational Design

The story of this compound is intrinsically linked to the burgeoning field of heterocyclic chemistry in the mid-19th century.[2] While a definitive first synthesis is not explicitly documented, the foundational work on related heterocycles, particularly the synthesis of benzimidazoles by Albert Ladenburg in the 1870s, laid the crucial groundwork.[3] The classical methods for this compound formation, which emerged from this era, suggest its likely discovery in the late 19th or early 20th century.

The most probable early route to benzoxazoles was an adaptation of the Phillips-Ladenburg synthesis . This method involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivatives at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[3] This robust and straightforward approach, though often requiring harsh conditions, remains a fundamental and widely practiced method for accessing the this compound core.

Early interest in these compounds was likely fueled by the burgeoning dye industry, which sought novel chromophores with unique optical properties. However, the 20th century witnessed a paradigm shift towards exploring the biological potential of benzoxazoles, leading to the discovery of their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This spurred the development of milder, more efficient, and functional group-tolerant synthetic methodologies that continue to evolve to this day.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of the this compound ring system predominantly relies on the cyclization of o-aminophenol with a suitable one-carbon synthon. The choice of this synthon and the reaction conditions dictates the efficiency, substrate scope, and environmental impact of the synthesis.

The Classical Approach: Condensation with Carboxylic Acids and Their Derivatives

This foundational method remains a workhorse in this compound synthesis due to its simplicity and the ready availability of starting materials.

  • From Carboxylic Acids: The direct condensation of o-aminophenols with carboxylic acids is a widely used method, typically requiring high temperatures and a strong acid catalyst or dehydrating agent to drive the reaction to completion.[4] Polyphosphoric acid (PPA) is a common choice, acting as both a solvent and a dehydrating agent.[3]

  • From Acyl Chlorides: Acyl chlorides offer a more reactive alternative to carboxylic acids, allowing for milder reaction conditions. The reaction proceeds via the initial acylation of the amino group of the o-aminophenol, followed by intramolecular cyclization.[4]

The Aldehyde Route: Condensation and Oxidative Cyclization

The reaction of o-aminophenols with aldehydes provides a versatile route to 2-substituted benzoxazoles. This process occurs in two key steps: the formation of a Schiff base intermediate, followed by an oxidative cyclization to furnish the aromatic this compound ring.[2][5] A variety of oxidizing agents, ranging from manganese(III) acetate (B1210297) to molecular oxygen with a suitable catalyst, can be employed for the final aromatization step.[4]

Accessing 2-Aminobenzoxazoles: The Use of Cyanating Agents

A special and important class of benzoxazoles, the 2-aminobenzoxazoles, are typically synthesized using cyanating agents. The classical, yet hazardous, approach utilizes cyanogen (B1215507) bromide (BrCN).[6][7] In response to the toxicity of BrCN, safer and more modern electrophilic cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), have been developed.[6][8]

Data Presentation: A Quantitative Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various this compound derivatives, providing a comparative overview of different synthetic methodologies.

Table 1: Synthesis of 2-Substituted Benzoxazoles from o-Aminophenol and Carboxylic Acids/Acyl Chlorides

EntryCarboxylic Acid/Acyl ChlorideCatalyst/ConditionsTime (h)Yield (%)Reference
1Benzoic AcidPPA, 220 °C485[3]
24-Nitrobenzoic AcidPPA, 220 °C390[3]
3Acetic AcidPPA, 180 °C575[3]
4Benzoyl ChloridePyridine, 100 °C292[4]
54-Chlorobenzoyl ChlorideDMF, 80 °C388[4]

Table 2: Synthesis of 2-Substituted Benzoxazoles from o-Aminophenol and Aldehydes

EntryAldehydeOxidant/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeMn(OAc)₃Toluene110688[4]
24-ChlorobenzaldehydeDDQDioxane100491[4]
34-MethoxybenzaldehydeO₂, Co(II) catalystAcetonitrile801285[5]
4CyclohexanecarboxaldehydeS₈, Na₂SDMSO120578[2]
5BenzaldehydeLAIL@MNP, SonicationSolvent-free700.590[9]

Table 3: Synthesis of 2-Aminobenzoxazoles from o-Aminophenols

Entryo-AminophenolCyanating AgentConditionsTime (h)Yield (%)Reference
1o-AminophenolCyanogen BromideNaHCO₃, H₂O/Acetone285[6]
24-Methyl-o-aminophenolCyanogen BromideNaHCO₃, H₂O/Acetone282[6]
3o-AminophenolNCTS, BF₃·Et₂ODioxane, reflux2578[8]
44-Chloro-o-aminophenolNCTS, BF₃·Et₂ODioxane, reflux3075[8]

Experimental Protocols: Detailed Methodologies for Key Syntheses

Protocol 1: Classical Synthesis of 2-Phenylthis compound using Polyphosphoric Acid (PPA)

Reactants:

  • o-Aminophenol (1.09 g, 10 mmol)

  • Benzoic Acid (1.22 g, 10 mmol)

  • Polyphosphoric Acid (PPA) (40 g)

Procedure:

  • To a 100 mL round-bottom flask equipped with a mechanical stirrer, add o-aminophenol and benzoic acid.

  • Carefully add polyphosphoric acid to the flask.

  • Heat the reaction mixture to 220 °C with vigorous stirring for 4 hours.

  • Allow the mixture to cool to approximately 100 °C and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting slurry with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol (B145695) to afford pure 2-phenylthis compound.

Protocol 2: Synthesis of 2-Phenylthis compound from o-Aminophenol and Benzaldehyde

Reactants:

  • o-Aminophenol (1.09 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Manganese(III) Acetate dihydrate (5.36 g, 20 mmol)

  • Toluene (50 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add o-aminophenol, benzaldehyde, and toluene.

  • Reflux the mixture for 2 hours to form the Schiff base, collecting the water in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and add manganese(III) acetate dihydrate.

  • Heat the mixture to reflux and stir for 6 hours.

  • After cooling, filter the reaction mixture through a pad of celite to remove manganese salts.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2-phenylthis compound.

Protocol 3: Synthesis of 2-Aminothis compound using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

Reactants:

  • o-Aminophenol (0.98 g, 9 mmol)

  • NCTS (3.65 g, 13.5 mmol)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) (2.28 mL, 18 mmol)

  • 1,4-Dioxane (50 mL)

Procedure:

  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add o-aminophenol and NCTS in 1,4-dioxane.

  • Add BF₃·Et₂O dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 25 hours.

  • Cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-aminothis compound.[8]

Visualizing the Chemistry: Diagrams of Mechanisms and Workflows

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a logical workflow for selecting a synthetic strategy.

ladenburg_mechanism reactants o-Aminophenol + Carboxylic Acid ppa PPA (Heat, -H₂O) reactants->ppa intermediate1 N-Acyl Intermediate cyclization Intramolecular Cyclization (-H₂O) intermediate1->cyclization intermediate2 Oxazoline Intermediate dehydration Dehydration intermediate2->dehydration product 2-Substituted This compound ppa->intermediate1 cyclization->intermediate2 dehydration->product

Caption: Mechanism of the Ladenburg Synthesis.

aldehyde_mechanism reactants o-Aminophenol + Aldehyde condensation Condensation (-H₂O) reactants->condensation schiff_base Schiff Base (Imine) cyclization Intramolecular Cyclization schiff_base->cyclization cyclized_intermediate Benzoxazoline Intermediate oxidation Oxidation (-2H) cyclized_intermediate->oxidation product 2-Substituted This compound condensation->schiff_base cyclization->cyclized_intermediate oxidation->product

References

Exploratory Studies on Benzoxazole Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzoxazole scaffold is a prominent heterocyclic structure recognized for its wide range of pharmacological activities.[1] As isosteres of natural nucleic bases like adenine (B156593) and guanine, benzoxazoles interact effectively with biological macromolecules, making them a "privileged scaffold" in medicinal chemistry.[1][2] Recent exploratory studies have highlighted their significant potential as anticancer agents, with activities attributed to various mechanisms, including the inhibition of key enzymes involved in tumor progression.[3][4][5] This guide provides an in-depth overview of recent research, focusing on the anticancer properties of novel this compound analogs, their mechanisms of action, relevant experimental protocols, and structure-activity relationships.

Core Mechanism of Action: Kinase Inhibition

A primary strategy in modern anticancer drug design is the targeted inhibition of protein kinases, which are crucial for cell signaling, growth, and division.[6][7] Many this compound derivatives have been identified as potent inhibitors of various tyrosine kinases that are often overexpressed or deregulated in cancer cells.[8][9]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a critical role in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[10][11] Inhibition of VEGFR-2 is a well-established strategy for cancer therapy.[8] Several studies have focused on designing this compound analogs as potent VEGFR-2 inhibitors.[7][10][11][12] These compounds typically act as competitive inhibitors at the ATP-binding site of the kinase domain, preventing the downstream signaling cascade that leads to endothelial cell proliferation and migration.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the inhibitory action of this compound analogs.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds This compound This compound Analog This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Migration, Angiogenesis) ERK->Proliferation Promotes Synthesis_Workflow start Design of Target Molecules (In Silico & Docking) synthesis Chemical Synthesis (e.g., Condensation of 2-aminophenol and acid) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening purification->screening cytotoxicity Cytotoxicity Assays (MTT, SRB) screening->cytotoxicity kinase_assay Kinase Inhibition Assays screening->kinase_assay mechanistic Mechanistic Studies cytotoxicity->mechanistic kinase_assay->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assays (Annexin V, Caspase) mechanistic->apoptosis sar Structure-Activity Relationship (SAR) Analysis mechanistic->sar optimization Lead Optimization sar->optimization

References

The Benzoxazole Core: A Comprehensive Technical Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the this compound core, offering valuable insights for the design and development of novel therapeutic agents. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways and workflows to facilitate a comprehensive understanding of this versatile pharmacophore.

Biological Activities and Structure-Activity Relationship (SAR)

The this compound nucleus is a key pharmacophoric element in a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1] The therapeutic potential of this compound derivatives is intricately linked to the nature and position of substituents on both the benzene (B151609) and oxazole (B20620) rings.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[2] The SAR studies in this area have revealed several key insights:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the this compound ring is a critical determinant of anticancer activity. Aromatic and heteroaromatic substitutions are common. For instance, piperidinyl-based this compound derivatives have been designed as dual inhibitors of VEGFR-2 and c-Met kinases.[3]

  • Substitution on the Benzene Ring: Substitution on the benzene ring of the this compound core also plays a crucial role in modulating anticancer potency. Electron-withdrawing groups, such as nitro or chloro groups, can enhance activity.

  • Targeting Kinases: Many this compound derivatives exert their anticancer effects by inhibiting protein kinases crucial for tumor growth and survival, such as VEGFR-2, c-Met, and mTOR.[2][3][4]

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
Compound 11b VEGFR-20.057[3]
c-Met0.181[3]
MCF-7-[3]
Compound 5a VEGFR-20.145[3]
c-Met1.382[3]
Compound 19 hMAGL0.0084[5]
Compound 20 hMAGL0.0076[5]
Compound 10b A5490.13[5]
MCF-70.10[5]
HT-290.22[5]
K313 Nalm-6-[4]
Daudi-[4]
This compound i MDA-MB-23165.87[2]
This compound ii MDA-MB-23140.99[2]
This compound iii MDA-MB-23163.22[2]
This compound iv MDA-MB-23181.70[2]
Antimicrobial Activity

The this compound scaffold is a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens. SAR studies have highlighted the following:

  • Substitution at the 2- and 5-positions: Modifications at these positions significantly influence the antimicrobial spectrum and potency.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, is a key factor in its ability to penetrate bacterial cell membranes.

Table 2: Antimicrobial Activity of Representative this compound Derivatives

Compound IDMicroorganismMIC (µM)Reference
Compound 10 Bacillus subtilis1.14 x 10⁻³[6]
Compound 24 Escherichia coli1.40 x 10⁻³[6]
Compound 13 Pseudomonas aeruginosa2.57 x 10⁻³[6]
Compound 19 Salmonella typhi2.40 x 10⁻³[6]
Compound 20 Salmonella typhi2.40 x 10⁻³[6]
Compound 16 Klebsiella pneumoniae1.22 x 10⁻³[6]
Compound 19 Aspergillus niger2.40 x 10⁻³[6]
Compound 1 Candida albicans0.34 x 10⁻³[6]
Anti-inflammatory Activity

This compound derivatives have demonstrated potent anti-inflammatory properties, often associated with the inhibition of key inflammatory mediators.

  • Inhibition of Pro-inflammatory Cytokines: Certain benzoxazolone derivatives have been shown to inhibit the production of IL-6.[7]

  • Targeting MD2: Myeloid differentiation protein 2 (MD2), a key adaptor protein for TLR4, has been identified as a target for some anti-inflammatory this compound compounds.[7]

Table 3: Anti-inflammatory Activity of Representative this compound Derivatives

Compound IDTarget/AssayIC50 (µM)Reference
Compound 3c IL-6 inhibition10.14[7]
Compound 3d IL-6 inhibition5.43[7]
Compound 3g IL-6 inhibition5.09[7]
Compound 1 KDR inhibition6.855[8]

Key Experimental Protocols

General Synthesis of 2-Substituted Benzoxazoles

A common and versatile method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.

Materials:

  • o-Aminophenol

  • Substituted Carboxylic Acid

  • Polyphosphoric acid (PPA) or other dehydrating agent

  • Appropriate solvent (e.g., Toluene, Xylene)

Procedure:

  • A mixture of o-aminophenol (1 equivalent) and the desired carboxylic acid (1.1 equivalents) is prepared in a round-bottom flask.

  • Polyphosphoric acid is added as a catalyst and dehydrating agent.

  • The reaction mixture is heated to a high temperature (typically 130-160 °C) with stirring for several hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15][16]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound test compounds

  • Sterile 96-well microplates

  • Inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the this compound compounds in the broth medium in the wells of a 96-well microplate.

  • Prepare a standardized inoculum of the microorganism.

  • Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives have been shown to modulate several key signaling pathways implicated in cancer and other diseases.

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Certain this compound derivatives have been identified as mTOR inhibitors.[2][4]

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibition Rheb Rheb TSC1_TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Activation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibition Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth Growth_Factors Growth_Factors Growth_Factors->Growth_Factor_Receptor This compound This compound Derivative This compound->mTORC1 Inhibition

Caption: this compound derivatives can inhibit the mTORC1 signaling pathway.

Vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play critical roles in angiogenesis and tumor metastasis. Dual inhibitors targeting both kinases are a promising anticancer strategy.[3]

VEGFR2_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet->PI3K cMet->RAS Metastasis Metastasis cMet->Metastasis This compound This compound Derivative This compound->VEGFR2 Inhibition This compound->cMet Inhibition Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Dual inhibition of VEGFR-2 and c-Met by this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of this compound derivatives for anticancer activity.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Hit_Identification Hit Identification MTT_Assay->Hit_Identification Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) Hit_Identification->Kinase_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Hit_Identification->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Hit_Identification->Cell_Cycle_Analysis Lead_Compound Lead Compound Selection Kinase_Assay->Lead_Compound Apoptosis_Assay->Lead_Compound Cell_Cycle_Analysis->Lead_Compound

Caption: A typical workflow for anticancer screening of this compound derivatives.

Conclusion

The this compound core represents a highly versatile and promising scaffold in the field of medicinal chemistry. The extensive body of research on its structure-activity relationships has provided a solid foundation for the rational design of novel therapeutic agents with a wide range of biological activities. The continued exploration of this privileged structure, guided by the principles of SAR and an understanding of its molecular targets, holds significant promise for the development of next-generation drugs to address unmet medical needs. This technical guide serves as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of the this compound nucleus.

References

Early-Stage Research on Benzoxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, distinguished by a benzene (B151609) ring fused to an oxazole (B20620) ring.[1] This scaffold is prevalent in numerous naturally occurring and synthetic molecules that exhibit a wide spectrum of biological activities.[1][2] The structural similarity of the this compound nucleus to endogenous purine (B94841) bases allows for favorable interactions with various biopolymers, making it a privileged scaffold in drug discovery.[3] Consequently, this compound derivatives have been extensively investigated for their therapeutic potential, leading to the development of compounds with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5] This technical guide provides an in-depth overview of early-stage research on this compound compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives is versatile, with several established methods. The most common approach involves the condensation of 2-aminophenols with various electrophilic reagents.[6]

General Synthesis from 2-Aminophenols

A widely employed method for synthesizing the this compound scaffold is the reaction of a 2-aminophenol (B121084) with a carboxylic acid or its derivative, such as an aldehyde or acyl chloride. This reaction is typically facilitated by a dehydrating agent or catalyst, like polyphosphoric acid (PPA).[4]

Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles

  • A mixture of a substituted 2-aminophenol (1 equivalent) and a carboxylic acid (1.2 equivalents) is heated in polyphosphoric acid (PPA) at a temperature ranging from 150°C to 220°C for 2-4 hours.[1]

  • The reaction mixture is then cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and then neutralized with a sodium bicarbonate solution.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, to yield the desired 2-substituted this compound.[5]

Another common method involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a 2-mercaptothis compound (B50546) intermediate, which can be further modified.[7]

Experimental Protocol: Synthesis of Benzo[d]oxazole-2-thiol

  • To a methanolic solution of 2-aminophenol, potassium hydroxide is added, followed by the addition of carbon disulfide.[7]

  • The reaction mixture is refluxed for several hours.

  • After cooling, the mixture is acidified to precipitate the product.

  • The resulting solid is filtered, washed with water, and dried to yield benzo[d]oxazole-2-thiol.[7]

The following diagram illustrates a general workflow for the synthesis of this compound derivatives.

This compound Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product aminophenol 2-Aminophenol Derivative conditions Condensation / Cyclization (e.g., PPA, KOH) aminophenol->conditions electrophile Carboxylic Acid / Derivative (e.g., Aldehyde, CS2) electrophile->conditions This compound This compound Derivative conditions->this compound

General workflow for the synthesis of this compound derivatives.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide array of pharmacological activities. The following sections summarize their antimicrobial and anticancer properties, with quantitative data presented for easy comparison.

Antimicrobial Activity

Numerous this compound derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[4][8] The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol: Antimicrobial Screening (Tube Dilution Method)

  • A series of twofold dilutions of the test compounds are prepared in a liquid growth medium in test tubes.[7]

  • Each tube is inoculated with a standardized suspension of the test microorganism.

  • The tubes are incubated under appropriate conditions for the specific microorganism.[9]

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[7][10]

Table 1: Antimicrobial Activity of Selected this compound Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference
Ofloxacin (Standard) ------[7]
Fluconazole (Standard) ------[7]
Compound 1 1.14 x 10⁻³ µM-----[7]
Compound 10 -1.14 x 10⁻³ µM----[7]
Compound 13 ------[7]
Compound 16 ------[7]
Compound 19 ------[7]
Compound 20 ------[7]
Compound 24 --1.40 x 10⁻³ µM---[7]

Note: The original data was presented in µM and has been maintained as such for accuracy.

Anticancer Activity

The anticancer potential of this compound derivatives has been a major focus of research, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.[6][11] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[3][12]

  • The cells are then treated with various concentrations of the this compound compounds and incubated for a specified period (e.g., 48 or 72 hours).[12]

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[12]

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.[12]

  • The IC50 value is calculated from the dose-response curve.[12]

Table 2: Anticancer Activity of Selected this compound Derivatives (IC50 in µM)

Compound IDMCF-7 (Breast)MDA-MB-231 (Breast)A431 (Skin)HepG2 (Liver)HCT116 (Colon)Reference
5-Fluorouracil (Standard) -----[7]
Erlotinib (Standard) -----[13]
Letrozole (Standard) -----[13]
Compound 4a -Potent---[13]
Compound 4b High----[13]
Compound 4d High----[13]
Compound 6c -Potent---[13]
Compound 8a -Potent---[13]
Compound 11c High-Most Active--[13]
Compound 4 ----Best[7]
Compound 6 ----Best[7]
Compound 25 ----Best[7]
Compound 26 ----Best[7]
Compound 14a 4.054 ± 0.17--3.95 ± 0.18-[14]
Compound 14b -----[14]
Compound 14g 5.8 ± 0.22--10.73 ± 0.83-[14]
Compound 14l 15.21--10.50-[15]
Compound 14o -----[14]
Compound 12d 44.09--23.61-[15]
Compound 12f 22.54--36.96-[15]
Compound 12i 27.99--27.30-[15]
Compound 13a 32.47--25.47-[15]

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design and development of novel therapeutic agents. Research has elucidated several key biological targets and signaling pathways modulated by this compound derivatives.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Several this compound derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation and survival.[13] Overexpression or mutation of EGFR is a hallmark of many cancers.

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by certain this compound derivatives.

EGFR Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes This compound This compound Derivative This compound->EGFR Inhibits

Inhibition of the EGFR signaling pathway by this compound derivatives.
Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[13] Its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer. Certain this compound derivatives have been shown to be potent aromatase inhibitors.[13]

The diagram below depicts the role of aromatase in estrogen synthesis and its inhibition by this compound compounds.

Aromatase Inhibition cluster_steroids Steroid Synthesis cluster_enzyme Enzymatic Conversion cluster_inhibitor Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes This compound This compound Derivative This compound->Aromatase Inhibits

Mechanism of aromatase inhibition by this compound derivatives.
DNA Gyrase Inhibition

The antimicrobial activity of some this compound derivatives has been attributed to the inhibition of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, which is necessary for DNA replication and transcription.[9][16]

The following diagram illustrates the logical relationship of DNA gyrase inhibition leading to bacterial cell death.

DNA_Gyrase_Inhibition_Pathway cluster_drug Drug Action cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Outcome This compound This compound Derivative dna_gyrase DNA Gyrase This compound->dna_gyrase Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Essential for Bacterial Survival

Inhibition of DNA gyrase by this compound derivatives leading to bacterial cell death.

Conclusion

This compound and its derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. The versatility of their synthesis and the breadth of their biological activities make them a highly attractive scaffold for medicinal chemists. Early-stage research has successfully identified potent antimicrobial and anticancer agents among this compound compounds and has begun to elucidate their mechanisms of action. Further investigation into structure-activity relationships, optimization of pharmacokinetic properties, and exploration of novel biological targets will undoubtedly pave the way for the clinical translation of these promising compounds. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their quest for novel and effective therapies.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of substituted benzoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. Benzoxazoles are recognized for their presence in a wide array of pharmacologically active molecules and serve as a foundational scaffold in drug discovery.[1][2] Their structure, being an isostere of naturally occurring nucleic bases like adenine (B156593) and guanine, allows for effective interaction with biological macromolecules.[3][4][5] This document summarizes key quantitative data, details common experimental protocols for their synthesis and characterization, and visualizes relevant workflows and biological pathways.

Core Physicochemical Properties of Benzoxazole

The parent this compound molecule is an aromatic organic compound consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring.[1][6] It is a relatively stable, planar molecule that serves as a starting material for the synthesis of more complex, bioactive structures.[5][6]

PropertyValueReference
IUPAC Name 1,3-Benzoxazole[6][7]
Molecular Formula C₇H₅NO[1][6][7]
Molar Mass 119.12 g/mol [1][7][8]
Appearance White to light yellow solid[5][7]
Melting Point 27-30 °C[1][5][7]
Boiling Point 182 °C[5][7]
Odor Similar to pyridine[1][5][7]
Solubility in Water Insoluble / Extremely weak basic[1][7][8]

Physicochemical Data of Substituted Benzoxazoles

Substitutions on the this compound nucleus can significantly alter its physicochemical and pharmacological properties. The structure-activity relationship (SAR) studies suggest that the presence and position of electron-withdrawing or electron-releasing groups can enhance the biological effects of the compounds.[9] The following table summarizes data for a series of synthesized 2-substituted this compound derivatives, providing a comparative view of their properties.[10][11]

Compound IDMolecular FormulaMolecular Wt. ( g/mol )Melting Point (°C)Rf value% Yield
1 C₂₄H₁₉N₅O₂S441.50180–1820.5895
2 C₂₅H₂₁N₅O₃S471.53242–2440.5293
3 C₂₅H₂₁N₅O₃S471.53224–2250.5186
4 C₂₆H₂₃N₅O₄S501.56233–2350.5585
5 C₂₆H₂₃N₅O₄S501.56256–2580.5582
6 C₂₇H₂₅N₅O₅S531.58210–2120.5389
10 C₂₄H₁₈ClN₅O₂S475.95192–1940.6492
13 C₂₄H₁₈N₆O₄S486.50238–2400.4888
16 C₂₄H₁₈FN₅O₂S459.50170–1720.6294
19 C₂₄H₁₈BrN₅O₂S520.40165–1670.6890
20 C₂₄H₁₈BrN₅O₂S520.40188–1900.6591
24 C₂₂H₁₇N₅O₂S₂447.53218–2200.5685
26 C₂₄H₁₉N₅O₃S457.50198–2000.5488

Data sourced from Kakkar et al. (2018).[10][11]

Experimental Protocols

The synthesis and characterization of this compound derivatives involve standard organic chemistry techniques. Below are generalized methodologies based on common practices reported in the literature.

A prevalent method for synthesizing the this compound scaffold involves the reaction of a 2-aminophenol (B121084) with a suitable precursor like an aromatic aldehyde, carboxylic acid, or acyl halide.[7][10]

Example Protocol: Synthesis from o-Aminophenol and Aldehydes

  • Schiff Base Formation: An equimolar quantity of an aromatic aldehyde is added to a solution of 2-aminophenol (or a substituted variant) in absolute ethanol, often with a catalytic amount of acid (e.g., HCl).[12]

  • Cyclization: The mixture is refluxed for several hours (typically 3-4 hours) at approximately 75-80 °C. During this time, the initially formed Schiff base undergoes intramolecular cyclization to form the this compound ring.[12]

  • Isolation: The reaction mixture is cooled and poured over crushed ice to precipitate the crude product.[12]

  • Purification: The precipitate is filtered, washed with distilled water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[12]

G cluster_reagents start_end start_end process process product product reagent reagent A Starting Materials R1 o-Aminophenol A->R1 R2 Aromatic Aldehyde A->R2 B Mix in Ethanol + Acid Catalyst C Reflux (75-80°C, 3-4h) (Schiff Base Formation & Cyclization) B->C Heat D Pour on Crushed Ice (Precipitation) C->D Cool E Filter & Wash with Water D->E F Purification (Recrystallization or Chromatography) E->F G Pure Substituted This compound F->G

Caption: General workflow for the synthesis of substituted benzoxazoles.

The structural confirmation of newly synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic and chromatographic techniques.

  • Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction. The Rf (retention factor) value is a key characteristic for a given compound in a specific solvent system (e.g., chloroform:methanol 9:1).[10][11]

  • Melting Point (M.Pt.): The melting point is a fundamental physical property used to assess the purity of the synthesized crystalline solid. A sharp melting range indicates high purity.[10][11]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For this compound derivatives, characteristic absorption bands include:

    • ~1680 cm⁻¹: C=N stretching of the oxazole ring.[10]

    • ~1600-1450 cm⁻¹: C=C aromatic stretching.[10]

    • ~750 cm⁻¹: C-S stretching (if a thiol group is present).[10]

    • Specific stretches for substituents like Ar-NO₂ (1340-1350 cm⁻¹) or Ar-OH (~3200 cm⁻¹).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

    • ¹H-NMR: Aromatic protons typically appear as multiplets in the range of 6.8-8.9 ppm.[10] Protons of specific substituents (e.g., -OCH₃ singlet around 3.7-3.8 ppm) confirm their presence and chemical environment.[10]

    • ¹³C-NMR: The number of signals corresponds to the number of non-equivalent carbon atoms, confirming the overall structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z), confirming the molecular formula.[10][11]

Biological Activity and Associated Pathways

Substituted benzoxazoles exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties.[1][13] Their efficacy often stems from their ability to interact with specific biological targets.

G cluster_workflow Drug Discovery & Evaluation Workflow start start process process bio_process bio_process inhibitor inhibitor outcome outcome A Synthesis of This compound Derivatives B Physicochemical Characterization (NMR, IR, MS, M.Pt.) A->B C In Vitro Screening (Antimicrobial, Anticancer, Anti-inflammatory Assays) B->C D Identify Lead Compounds C->D E Structure-Activity Relationship (SAR) Analysis D->E F Design & Synthesize Optimized Derivatives E->F Iterative Improvement F->A

Caption: A typical drug discovery workflow for this compound derivatives.

Certain this compound derivatives have demonstrated potential as anticancer agents. Molecular docking studies have shown that these compounds can exhibit strong binding affinities towards protein targets like Akt and nuclear factor kappa B (NF-κB).[9] These pathways are critical for promoting cancer cell proliferation and survival. By inhibiting these targets, this compound derivatives can potentially halt tumor growth.[9]

G cluster_pathway Simplified Pro-Survival Signaling pathway_node pathway_node inhibitor inhibitor outcome outcome connector GrowthFactors Growth Factors Akt Akt GrowthFactors->Akt NFkB NF-κB GrowthFactors->NFkB Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB->Proliferation Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis This compound This compound Derivatives This compound->Akt This compound->NFkB

Caption: Inhibition of Akt and NF-κB pathways by this compound derivatives.

Conclusion

The this compound scaffold remains a versatile and highly valuable core in modern medicinal chemistry. Its favorable physicochemical properties, coupled with the vast potential for chemical modification, allow for the fine-tuning of biological activity. The systematic approach of synthesis, detailed characterization, and biological screening, guided by structure-activity relationship studies, continues to yield novel this compound derivatives with promising therapeutic potential against a wide range of diseases. This guide provides a foundational understanding of these properties and the experimental approaches necessary for researchers in the field of drug development.

References

The Benzoxazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of a Privileged Structure

In the field of medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes them highly valuable starting points for the design of novel therapeutic agents. The benzoxazole scaffold, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, has emerged as a quintessential example of such a structure.[1][2][3] Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5]

The therapeutic potential of this compound is attributed to its structural characteristics. As a bioisostere of naturally occurring nucleic bases like guanine (B1146940) and adenine, it can readily interact with various biopolymers within living systems.[2][4][6] The planar structure of the fused rings allows for effective π–π stacking, hydrophobic, and π-cation interactions with biological macromolecules, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[7] These features, combined with the relative stability of the aromatic system and the potential for functionalization at multiple sites, make the this compound nucleus a cornerstone in the development of novel, potent, and selective therapeutic agents.[2][7]

Synthetic Methodologies

The synthesis of the this compound core and its derivatives is a well-established area of organic chemistry, with numerous methods developed to achieve high yields and structural diversity. The most common strategies involve the condensation and cyclization of ortho-substituted aminophenols.

General Synthesis from o-Aminophenols

A prevalent and versatile method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol (B121084) and a carboxylic acid, aldehyde, or other carbonyl-containing compound, followed by cyclization.[1][7] This reaction is typically promoted by acid catalysts and can be performed under various conditions, including microwave irradiation for accelerated reaction times.[8][9]

Key Synthetic Routes:

  • Condensation with Aldehydes: 2-Aminophenols react with various aldehydes, often under solvent-free or aqueous conditions using catalysts like Brønsted acids or samarium triflate, to yield the corresponding this compound derivatives.[7][10][11]

  • Reaction with Carboxylic Acids: The reaction of 2,4-diaminophenol (B1205310) with 4-methylsalicylic acid in polyphosphoric acid (PPA) at elevated temperatures produces the corresponding this compound.[1]

  • Oxidative Cyclization: Schiff bases, formed from the initial reaction of a 2-aminophenol and an aldehyde, can undergo oxidative cyclization using reagents like lead tetraacetate or manganese (III) acetate (B1210297) to form the this compound ring.[1]

Below is a generalized workflow for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_Aminophenol 2-Aminophenol Derivative Mix Mix Reactants (1:1 molar ratio) 2_Aminophenol->Mix Aldehyde Aromatic Aldehyde Aldehyde->Mix Catalyst Add Catalyst (e.g., Brønsted Acid, Sm(OTf)3) Mix->Catalyst 1 Conditions Apply Reaction Conditions (e.g., Heat, Microwave, Ultrasound) Catalyst->Conditions 2 Cool Cool Reaction Mixture Conditions->Cool 3 (Monitor by TLC) Extract Extract with Solvent (e.g., Ethyl Acetate) Cool->Extract 4 Purify Purify Crude Product (Recrystallization or Chromatography) Extract->Purify 5 Final_Product 2-Substituted this compound Purify->Final_Product 6

General workflow for this compound synthesis.

Pharmacological Activities and Therapeutic Potential

The this compound scaffold is associated with a vast array of biological activities, positioning it as a molecule of diverse pharmacological importance.[9]

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[12] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[13][14] Certain this compound derivatives act as potent VEGFR-2 inhibitors.[13] Another mechanism involves the induction of cytochrome P450 CYP1A1 gene expression, similar to the anticancer prodrug Phortress, leading to cytotoxic effects in cancer cells.[15]

Compound ClassCancer Cell LineTarget/MechanismIC50 (µM)Reference
This compound-hydrazoneMDA-MB-231 (Breast)Not Specified17[12]
This compound-hydrazoneMCF-7 (Breast)Not Specified12[12]
Piperazine-substitutedHT-29 (Colon)CYP1A1 Induction< 0.01[15]
Piperazine-substitutedMCF7 (Breast)CYP1A1 Induction< 0.01[15]
This compound-ThiazolidinoneHCT116 (Colorectal)Not Specified1.83[16]
This compound-AzetidinoneHCT116 (Colorectal)Not Specified1.92[16]
Triazole-hybridMDA-MB-231 (Breast)PARP-2 Inhibition0.057[17]
Triazole-hybridMCF-7 (Breast)PARP-2 Inhibition0.07[17]
Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown broad-spectrum activity against various bacteria and fungi.[9][16] Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Compound ClassOrganismMIC (µM)Reference
This compound-ThiazolidinoneBacillus subtilis (Gram +)0.06[16]
This compound-ThiazolidinoneEscherichia coli (Gram -)0.12[16]
This compound-AzetidinoneKlebsiella pneumoniae (Gram -)0.06[16]
This compound-AzetidinoneCandida albicans (Fungus)0.25[16]
This compound-AzetidinoneAspergillus niger (Fungus)0.50[16]
Anti-inflammatory and Analgesic Activity

Several this compound derivatives have been reported as potent anti-inflammatory and analgesic agents.[1][4] Their mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[4][9] For instance, certain derivatives have shown significant analgesic potency in tail immersion tests.[1]

Other Biological Activities

The therapeutic versatility of benzoxazoles extends to numerous other activities:

  • Antihyperglycemic: Certain derivatives exhibit potent inhibitory action against α-amyloglucosidase, with IC50 values in the sub-micromolar range, making them promising candidates for diabetes treatment.[1]

  • Anthelmintic: Some 5-nitro-1,3-benzoxazole derivatives show strong anthelmintic effects, with molecular docking studies suggesting the suppression of the parasite's β-tubulin protein as the primary mechanism.[1]

  • Anticonvulsant: Derivatives have been evaluated for their anticonvulsant effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, showing potential for epilepsy treatment.[9]

  • Antiviral: this compound-containing compounds have been investigated for activity against various viruses, including HIV and Hepatitis C.[4][16]

Key Signaling Pathways

The anticancer activity of many this compound derivatives is mediated by their interaction with critical signaling pathways that control cell proliferation, survival, and angiogenesis. The VEGFR-2 signaling cascade is a prime example.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds & Activates This compound This compound Inhibitor This compound->VEGFR2 Inhibits Phosphorylation PKC PKC PLC->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Translocates Cell_Response Angiogenesis Proliferation Survival Gene_Expression->Cell_Response

Inhibition of VEGFR-2 signaling by benzoxazoles.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the investigation of novel compounds. The following sections provide methodologies for a representative synthesis and a key biological assay.

Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzoxazoles

This protocol describes a green chemistry approach to synthesizing this compound derivatives using microwave irradiation, which significantly reduces reaction times.[8]

Materials:

  • 2-Aminophenol derivative (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Deep Eutectic Solvent (DES) [CholineCl][oxalic acid] (0.1 mmol, 10 mol%)

  • Microwave-safe reaction vessel

  • Ethyl acetate

  • Deionized water

Procedure:

  • DES Preparation: Gently heat an equimolar mixture of choline (B1196258) chloride and oxalic acid dihydrate (e.g., 60-80°C) with stirring until a clear, homogeneous liquid forms. Allow the DES to cool to room temperature.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the 2-aminophenol derivative (1 mmol), the aromatic aldehyde (1 mmol), and the prepared DES (10 mol%).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 300 W. The reaction time typically ranges from 10-12 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (10 mL) and water (10 mL).

  • Extraction: Separate the organic layer, wash it with brine (10 mL), and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Protocol 2: In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method used to determine cytotoxicity and cell proliferation, providing IC50 values for anticancer compounds.[16]

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., 5-Fluorouracil) and a vehicle control (DMSO). Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance (Optical Density) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

The this compound nucleus undeniably holds a privileged status in medicinal chemistry. Its versatile binding capabilities, rooted in its unique structural and electronic properties, have enabled the development of a vast library of derivatives with a wide spectrum of pharmacological activities. From potent anticancer agents that target key signaling pathways to broad-spectrum antimicrobials and effective anti-inflammatory compounds, the this compound scaffold continues to be a fertile ground for drug discovery. The ongoing exploration of novel synthetic routes and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of next-generation therapeutics built upon this remarkable heterocyclic core.

References

Initial Biological Evaluation of Benzoxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazole derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, distinguished by a benzene (B151609) ring fused to an oxazole (B20620) ring.[1] This scaffold is present in numerous natural and synthetic molecules that exhibit a wide spectrum of pharmacological activities.[2][3] The versatility of the this compound nucleus allows for structural modifications, leading to the development of novel therapeutic agents.[3] Consequently, a systematic approach to their initial biological evaluation is crucial for identifying promising lead compounds for further development. This guide provides an in-depth overview of the core experimental protocols, data interpretation, and key signaling pathways involved in the preliminary assessment of this compound derivatives for anticancer, antimicrobial, and anti-inflammatory activities.[4]

Anticancer Activity Evaluation

A primary focus in the study of this compound derivatives has been their potential as anticancer agents.[5] These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms, including the inhibition of key enzymes like VEGFR-2 and the induction of apoptosis.[6][7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[10] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of these crystals, once solubilized, is quantified spectrophotometrically.[10]

Methodology:

  • Cell Plating: Cancer cells (e.g., MCF-7, HCT-116, A549) are seeded in a 96-well microplate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compounds and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin or 5-Fluorouracil) are included.[4][11]

  • MTT Addition: Following incubation, 10-20 µL of MTT labeling reagent (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.[10]

  • Formazan Solubilization: The culture medium is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The plate is gently agitated to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength between 550 and 600 nm.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.[12]

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50) of representative this compound compounds against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
1 HCT-116 (Colon)0.09Sorafenib2.90[6]
11 HCT-116 (Colon)0.21Sorafenib2.90[6]
1 MCF-7 (Breast)0.11Sorafenib4.50[6]
11 MCF-7 (Breast)0.25Sorafenib4.50[6]
11b MCF-7 (Breast)4.30Sorafenib5.51[13]
3c MCF-7 (Breast)4 µg/mL--[12]
25 HCT116 (Colon)0.0075-Fluorouracil4.61[4]
26 HCT116 (Colon)0.0085-Fluorouracil4.61[4]
3m HT-29 (Colon)0.03Doxorubicin0.06[11]
3n A549 (Lung)0.04Doxorubicin0.05[11]
Visualization: Apoptosis Induction via VEGFR-2 Inhibition

Many this compound derivatives exert their anticancer effects by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), a key kinase in tumor angiogenesis.[6][8] This inhibition can trigger the intrinsic apoptotic pathway. The diagram below illustrates this signaling cascade.

G This compound This compound Compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits p53 p53 (Upregulation) VEGFR2->p53 Modulates Bax BAX (Upregulation) p53->Bax Activates Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeability Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 (Activation) Mitochondrion->Caspase9 Releases Cytochrome c Apoptosis Apoptosis Caspase9->Apoptosis Initiates Cascade

Fig 1: VEGFR-2 inhibition by benzoxazoles leading to apoptosis.

Antimicrobial Activity Evaluation

This compound derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[2][4] The initial screening of these compounds is often performed using diffusion assays to determine their ability to inhibit microbial growth.

Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a standard, reliable technique for the preliminary screening of new antimicrobial agents.[14][15] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism.[16]

Methodology:

  • Media Preparation: A suitable sterile agar medium (e.g., Mueller-Hinton Agar for bacteria) is poured into sterile Petri plates and allowed to solidify.[15]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared, often adjusted to a 0.5 McFarland turbidity standard.[15]

  • Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile cotton swab.[16]

  • Well Creation: Sterile wells (6-8 mm in diameter) are aseptically punched into the agar using a sterile cork borer.[14][17]

  • Compound Loading: A fixed volume (e.g., 50-100 µL) of the this compound compound solution (at a known concentration, dissolved in a solvent like DMSO) is added to a well.[14]

  • Controls: A positive control (a standard antibiotic, e.g., Ampicillin or Ofloxacin) and a negative control (the solvent, e.g., DMSO) are loaded into separate wells.[18][19]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[18]

  • Measurement: After incubation, the diameter of the clear zone of inhibition (ZOI) around each well is measured in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[19]

Data Presentation: Antibacterial Activity of this compound Derivatives

The following table presents the zone of inhibition (ZOI) data for several this compound compounds against representative Gram-positive and Gram-negative bacteria.

Compound IDConcentrationS. aureus (Gram +) ZOI (mm)E. coli (Gram -) ZOI (mm)Standard (Drug)Standard ZOI (mm)Reference
VId 100 µg/ml2018Ampicillin22 (S.a), 19 (E.c)[2]
VIb 100 µg/ml1614Ampicillin22 (S.a), 19 (E.c)[2]
10 43 µM24 (B. subtilis)22Ofloxacin25 (B.s), 24 (E.c)[4]
13 41 µM22 (B. subtilis)23Ofloxacin25 (B.s), 24 (E.c)[4]
N3 20 mM1910--[19]
N8 20 mM1516--[19]
Visualization: Experimental Workflow for Agar Well Diffusion Assay

The diagram below outlines the sequential steps involved in performing the agar well diffusion assay for antimicrobial screening.

cluster_loading A Prepare Sterile Inoculated Agar Plate B Create Wells (6-8 mm diameter) A->B C Load Wells B->C D Incubate Plate (e.g., 37°C, 24h) C->D Test Test Compound Positive Positive Control (Antibiotic) Negative Negative Control (Solvent) E Measure Zone of Inhibition (mm) D->E F Analyze Results E->F

Fig 2: Workflow of the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal.[20] this compound derivatives have been identified as possessing potent anti-inflammatory properties, often evaluated using in vivo models of acute inflammation.[21][22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and highly reproducible in vivo assay for screening acute anti-inflammatory activity.[23][24] The subcutaneous injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response characterized by edema (swelling).[23][25]

Methodology:

  • Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week prior to the experiment.[23]

  • Grouping and Dosing: Animals are divided into groups (n=6). The control group receives the vehicle, the standard group receives a reference drug (e.g., Indomethacin or Diclofenac Sodium), and test groups receive the this compound compounds at various doses, typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.[23][26]

  • Baseline Measurement: The initial volume or thickness of the right hind paw of each animal is measured using a plethysmometer or digital calipers.[23]

  • Induction of Edema: A 0.1 mL injection of 1% carrageenan solution (in sterile saline) is administered into the sub-plantar surface of the right hind paw.[23][26]

  • Paw Volume Measurement: Paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[26]

  • Data Analysis: The percentage of edema is calculated for each animal at each time point. The percentage of inhibition of edema by the test and standard compounds is calculated by comparing their paw volumes to the control group. Statistical analysis (e.g., ANOVA) is performed to determine significance.[23][27]

Data Presentation: Anti-inflammatory Activity of this compound Derivatives

The table below shows the percentage inhibition of paw edema by representative this compound compounds in the carrageenan-induced model.

Compound IDDose (mg/kg)Time (hours)Edema Inhibition (%)Standard (Drug)Edema Inhibition (%)Reference
3g 10348.1Celecoxib (10)48.9
3n 10355.4Celecoxib (10)48.9[27]
3o 10361.2Celecoxib (10)48.9[27]
SH1 10-71.42Diclofenac (10)75.51[22]
SH2 10-67.34Diclofenac (10)75.51[22]
3g --IC50 = 5.09 µM*--

*Note: IC50 value for inhibition of IL-6 in vitro.

Visualization: NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response.[28] Its activation leads to the expression of numerous pro-inflammatory genes. Some anti-inflammatory benzoxazoles may function by inhibiting this pathway.[29]

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates Complex NF-κB IκB IKK->Complex Phosphorylates IκB IkB IκB NFkB NF-κB IkB_p Phosphorylated IκB NFkB_active Active NF-κB Complex->NFkB_active Releases Proteasome Proteasomal Degradation IkB_p->Proteasome Ubiquitination Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression (COX-2, IL-6, TNF-α) Nucleus->Gene Induces Transcription This compound This compound Compound This compound->IKK Inhibits

Fig 3: Inhibition of the NF-κB inflammatory signaling pathway.

The initial biological evaluation of this compound compounds is a multi-faceted process that provides critical insights into their therapeutic potential. Standardized in vitro and in vivo assays for anticancer, antimicrobial, and anti-inflammatory activities serve as the foundation for this assessment. The systematic application of protocols such as the MTT assay, agar well diffusion, and the carrageenan-induced paw edema model, combined with clear data presentation and an understanding of the underlying molecular pathways, enables researchers to efficiently identify and prioritize promising drug candidates. The continued exploration of the this compound scaffold, guided by these fundamental evaluation techniques, holds significant promise for the future of drug discovery.

References

Benzoxazole Derivatives as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. In recent years, derivatives of this compound have gained significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer. This guide provides an in-depth technical overview of this compound derivatives as kinase inhibitors, focusing on their targeted pathways, inhibitory activities, and the experimental methodologies used for their evaluation.

Overview of Key Kinase Targets

This compound derivatives have shown inhibitory activity against a range of crucial kinase targets implicated in oncology and other diseases. These include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and AXL, which are pivotal in controlling cell growth, proliferation, and angiogenesis.

  • Serine/Threonine Kinases: Including the PI3K/AKT/mTOR pathway components, Aurora Kinases, and Pim Kinases, which are central to cell cycle regulation, survival, and metabolism.

The versatility of the this compound core allows for structural modifications that can be tailored to achieve high potency and selectivity for specific kinase targets.

Quantitative Data: Inhibitory Activities

The following tables summarize the inhibitory concentrations (IC50) of various this compound derivatives against selected kinases and cancer cell lines as reported in the literature. This data highlights the potential of this scaffold in developing targeted therapies.

Table 1: In Vitro Kinase Inhibitory Activity of Selected this compound Derivatives

Compound Class/ReferenceTarget KinaseIC50 Value
2,5-disubstituted-1,3,4-oxadiazole (10f)PIM-1 Kinase17 nM
Pyrazolopyrimidine Derivative (12b)AXL Kinase0.38 µM
BMS-777607 (AXL/MET inhibitor)AXL Kinase1.1 nM
This compound clubbed 2-pyrrolidinone (B116388) (20)MAGL7.6 nM

Table 2: Anti-proliferative Activity of Selected this compound Derivatives in Cancer Cell Lines

Compound Class/ReferenceCell LineIC50 Value
2,5-disubstituted-1,3,4-oxadiazole (10f)PC-316 nM
2,5-disubstituted-1,3,4-oxadiazole (10f)HepG20.13 µM
2,5-disubstituted-1,3,4-oxadiazole (10f)MCF-75.37 µM

Note: The data presented is a selection from various studies and is intended for illustrative purposes. Direct comparison of IC50 values should be made with caution due to variations in assay conditions.

Key Signaling Pathways and Mechanisms of Action

This compound-based inhibitors typically function by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that promotes cell growth, proliferation, and survival.[1][2][3] Its overactivation is a common feature in many cancers.[1] this compound derivatives have been developed to target key kinases within this pathway, such as PI3K and mTOR.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound Inhibitor This compound->PI3K Inhibits This compound->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the MAPK and PI3K/AKT cascades, leading to cell proliferation and survival.[4][5] Mutations and overexpression of EGFR are common in various cancers.[4]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound Inhibitor This compound->EGFR Inhibits

Caption: Simplified EGFR signaling cascade showing inhibition by a this compound derivative.

VEGFR Signaling in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] The VEGFR-2 signaling cascade preferentially utilizes the PLCγ-PKC-MAPK pathway.[6]

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis & Permeability MAPK->Angiogenesis This compound This compound Inhibitor This compound->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway in angiogenesis, targeted by this compound inhibitors.

Aurora Kinase Signaling in Mitosis

Aurora kinases (A, B, and C) are essential for regulating multiple stages of mitosis, including chromosome segregation. Their overexpression is common in many cancers, leading to genomic instability.[8][9]

Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis This compound This compound Inhibitor This compound->AuroraA Inhibits This compound->AuroraB Inhibits

Caption: Role of Aurora Kinases in mitosis and their inhibition by this compound derivatives.

Experimental Protocols

The evaluation of this compound derivatives as kinase inhibitors involves a series of in vitro assays to determine their potency and cellular effects. Below are generalized protocols for two key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based method used to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][11]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin (B1168401) reaction to produce a luminescent signal proportional to the ADP concentration.

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test this compound derivative at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each concentration of the this compound derivative relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start: Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Reaction 1. Set up Kinase Reaction in 384-well plate Start->Reaction Incubate1 2. Incubate (e.g., 60 min at 30°C) Reaction->Incubate1 Stop 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate1->Stop Incubate2 4. Incubate (40 min at RT) Stop->Incubate2 Detect 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate2->Detect Incubate3 6. Incubate (30-60 min at RT) Detect->Incubate3 Read 7. Measure Luminescence (Plate Reader) Incubate3->Read Analyze 8. Analyze Data (Calculate % Inhibition, determine IC50) Read->Analyze End End Analyze->End

Caption: Generalized workflow for an in vitro kinase inhibitor IC50 determination using ADP-Glo™.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the anti-proliferative effects of a compound on cancer cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[12]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This compound derivatives represent a highly promising and versatile class of kinase inhibitors with demonstrated activity against a multitude of clinically relevant targets. The structure-activity relationship (SAR) studies continue to guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing multi-targeted this compound inhibitors to overcome drug resistance and on optimizing lead compounds for in vivo efficacy and safety, paving the way for their potential clinical application in oncology and beyond.

References

The Benzoxazole Scaffold: A Technical Guide to the Discovery of Novel Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole core, a bicyclic system comprising a benzene (B151609) ring fused to an oxazole (B20620) ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of new therapeutic agents.[1][2] this compound derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] This technical guide provides an in-depth overview of the identification of new bioactive this compound scaffolds, focusing on data-driven insights, detailed experimental methodologies, and the elucidation of underlying mechanisms of action.

I. Synthesis of this compound Scaffolds

The construction of the this compound core is most commonly achieved through the cyclization of ortho-aminophenols with various electrophilic partners. This approach offers a versatile and efficient route to a diverse range of 2-substituted benzoxazoles.

General Synthetic Workflow

The synthesis of 2-substituted benzoxazoles from o-aminophenol and an aldehyde is a representative and widely used method. The general workflow involves condensation to form a Schiff base intermediate, followed by oxidative cyclization to yield the final this compound product.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_process Work-up & Purification cluster_product Final Product o-Aminophenol o-Aminophenol Mixing Mixing o-Aminophenol->Mixing Aldehyde Aldehyde Aldehyde->Mixing Condensation Condensation Mixing->Condensation Solvent, Catalyst Oxidative_Cyclization Oxidative_Cyclization Condensation->Oxidative_Cyclization Oxidizing Agent Reaction_Monitoring Reaction_Monitoring Oxidative_Cyclization->Reaction_Monitoring TLC/GC-MS Workup Workup Reaction_Monitoring->Workup Quenching, Extraction Purification Purification Workup->Purification Chromatography 2-Substituted_this compound 2-Substituted_this compound Purification->2-Substituted_this compound

General workflow for the synthesis of 2-substituted benzoxazoles.
Experimental Protocol: Synthesis of 2-Phenylthis compound (B188899)

This protocol details a common method for synthesizing 2-phenylthis compound from o-aminophenol and benzaldehyde (B42025).[5]

  • Reaction Setup: In a round-bottom flask, combine o-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and a catalytic amount of an appropriate catalyst (e.g., LAIL@MNP, 4.0 mg) under solvent-free conditions.[5]

  • Reaction Conditions: Sonicate the mixture at 70°C for 30 minutes.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

  • Work-up: Upon completion, add ethyl acetate (B1210297) (15 mL) to the reaction mixture. If a magnetic catalyst is used, it can be recovered using an external magnet.[5]

  • Extraction and Drying: Transfer the organic layer to a separatory funnel, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure 2-phenylthis compound.[5]

II. Biological Activity of this compound Derivatives

This compound scaffolds have been extensively evaluated for a wide range of biological activities. The following sections summarize key findings in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

Numerous this compound derivatives have been synthesized and screened for their activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.

Table 1: Antimicrobial Activity of Selected this compound Derivatives (MIC in µg/mL)

Compound ID Staphylococcus aureus Bacillus subtilis Escherichia coli Pseudomonas aeruginosa Candida albicans Reference
2b 0.195 0.098 0.78 0.39 >50 [2]
Compound 1 - 0.34 x 10⁻³ µM - - 0.34 x 10⁻³ µM [6]
Compound 10 - 1.14 x 10⁻³ µM - - - [6]
Compound 13 - - - 2.57 x 10⁻³ µM - [6]
Compound 24 - - 1.40 x 10⁻³ µM - - [6]
H-Box[(2-OMe-4-NMe₂)Ph]-OMe (13) - >256 - - - [7]
2B - - - - - [8]
4B - - - - - [8]

| 5A | - | - | - | - | - |[8] |

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

The agar (B569324) well diffusion method is a widely used technique for the preliminary screening of antimicrobial compounds.[4][9]

G Start Start Prepare_MHA Prepare Mueller-Hinton Agar (MHA) plates Start->Prepare_MHA Inoculate_Bacteria Inoculate MHA plates with bacterial suspension Prepare_MHA->Inoculate_Bacteria Create_Wells Create wells (6-8 mm) in the agar Inoculate_Bacteria->Create_Wells Add_Compound Add this compound solution to wells Create_Wells->Add_Compound Add_Controls Add positive (antibiotic) and negative (solvent) controls Add_Compound->Add_Controls Incubate Incubate plates at 37°C for 16-24 hours Add_Controls->Incubate Measure_Zones Measure the diameter of inhibition zones Incubate->Measure_Zones End End Measure_Zones->End

Workflow for the agar well diffusion antimicrobial assay.
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes.[10]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Spread the microbial inoculum evenly over the entire surface of the MHA plates.[4]

  • Well Creation: Create wells of 6-8 mm diameter in the agar using a sterile cork borer.[11]

  • Compound Application: Add a defined volume of the this compound derivative solution (dissolved in a suitable solvent like DMSO) into the wells. Also, prepare wells with a positive control (a standard antibiotic) and a negative control (the solvent).[4]

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[4]

  • Data Collection: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, with many compounds exhibiting potent cytotoxicity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity of Selected this compound Derivatives (IC₅₀ in µM)

Compound ID MCF-7 (Breast) HepG2 (Liver) A549 (Lung) HCT116 (Colon) C6 (Brain) Reference
Compound 4 - - - 27.3 - [6]
Compound 6 - - - 24.5 - [6]
Compound 25 - - - 29.8 - [6]
Compound 26 - - - 27.3 - [6]
Compound 5 - - 10.67 - 4.33 [12]
Compound 14b - 4.61 - - - [8][13]
Compound 8d 3.43 2.43 - 2.79 - [12]
11b Potent - - - - [14]
B8 Highly Potent - - - - [15]
B14 Highly Potent - - - - [15]

| B18 | Highly Potent | - | - | - | - |[15] |

Note: IC₅₀ values are highly dependent on the cell line and assay conditions.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[16][17][18]

G Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound derivatives Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization agent (e.g., DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Workflow for the MTT cytotoxicity assay.
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 48-72 hours.[17]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[17]

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[17]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value.[17]

III. Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. Several key signaling pathways have been identified as targets for bioactive benzoxazoles.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][19] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[7][12][13]

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Dimerization_Phosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization_Phosphorylation Benzoxazole_Inhibitor Benzoxazole_Inhibitor Benzoxazole_Inhibitor->VEGFR-2 PLCg PLCγ Dimerization_Phosphorylation->PLCg PI3K PI3K Dimerization_Phosphorylation->PI3K PKC_RAF_MEK_ERK PKC/RAF/MEK/ERK Pathway PLCg->PKC_RAF_MEK_ERK Akt Akt PI3K->Akt Cell_Proliferation Cell_Proliferation PKC_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell_Survival Akt->Cell_Survival Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PLCγ/ERK and PI3K/Akt pathways.[2] This ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival, thereby suppressing angiogenesis.[19]

Modulation of NF-κB and mTOR Pathways

The NF-κB and mTOR signaling pathways are critical regulators of cell survival, proliferation, and apoptosis.[1][20][21] Dysregulation of these pathways is a hallmark of many cancers. Certain this compound derivatives have been shown to induce apoptosis in cancer cells by modulating these pathways.[22][23] For instance, the this compound derivative K313 has been reported to suppress the mTOR/p70S6K pathway, leading to cell cycle arrest and apoptosis.[1]

G cluster_mTOR mTOR/p70S6K Pathway cluster_NFkB NF-κB Pathway mTOR mTOR p70S6K p70S6K mTOR->p70S6K Cell_Survival_Proliferation Cell_Survival_Proliferation p70S6K->Cell_Survival_Proliferation IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Nucleus->Cell_Survival_Proliferation Gene Transcription Benzoxazole_Derivative Benzoxazole_Derivative Benzoxazole_Derivative->mTOR Benzoxazole_Derivative->IKK Inhibition Apoptosis Apoptosis Cell_Survival_Proliferation->Apoptosis

Modulation of mTOR and NF-κB pathways by bioactive benzoxazoles.

Inhibition of these pathways can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic caspases, ultimately resulting in programmed cell death of cancer cells.

IV. Conclusion

The this compound scaffold continues to be a highly fruitful area of research in drug discovery. The versatility of its synthesis allows for the creation of large and diverse chemical libraries amenable to high-throughput screening. The wealth of data on the antimicrobial and anticancer activities of this compound derivatives, coupled with a growing understanding of their mechanisms of action, provides a solid foundation for the rational design of new and more potent therapeutic agents. Future efforts in this field will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel biological targets for this remarkable heterocyclic system.

References

Theoretical Exploration of Benzoxazole's Electronic Frontier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical studies of the electronic structure of benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique aromatic and heterocyclic nature gives rise to a range of electronic properties that are crucial for its biological activity and photophysical behavior.[1][4] This document provides a comprehensive overview of the computational methods employed to investigate these properties, presents key quantitative data from various studies, and outlines the underlying theoretical principles.

Core Concepts in the Electronic Structure of this compound

The electronic structure of this compound is characterized by its π-conjugated system, which arises from the fusion of a benzene (B151609) ring and an oxazole (B20620) ring.[3] This extended π-system is the primary determinant of its electronic and photophysical properties. Theoretical studies, predominantly employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools for elucidating these characteristics.[5][6][7] These methods offer a balance of computational cost and accuracy, enabling the prediction of molecular orbitals, electronic transitions, and other key parameters.[5]

Key electronic properties of this compound and its derivatives that are frequently investigated include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic transition properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[8] A smaller gap generally implies higher reactivity.[8]

  • Electronic Transitions: The absorption and emission of light by this compound derivatives are governed by electronic transitions between different molecular orbitals. TD-DFT is a powerful method for calculating the energies and oscillator strengths of these transitions, which correspond to the absorption and fluorescence spectra of the molecule.[6][7]

  • Nonlinear Optical (NLO) Properties: this compound derivatives with donor-π-acceptor (D-π-A) architectures have shown significant NLO responses, making them promising candidates for applications in optoelectronics.[5] Theoretical calculations are crucial for predicting and understanding these properties, such as the first-order hyperpolarizability.[5]

Quantitative Data on this compound Electronic Properties

The following tables summarize key quantitative data from theoretical studies on this compound and its derivatives. These values are typically calculated using DFT and TD-DFT methods.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps of this compound Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Source
2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-olDFT/6-31G -5.42-1.623.80[9]
4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-olDFT/6-31G-5.61-1.344.27[9]
2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-olDFT/6-31G**-5.73-1.574.16[9]

Table 2: Calculated Absorption and Emission Wavelengths of this compound Derivatives

CompoundSolventMethodAbsorption λmax (nm)Emission λmax (nm)Oscillator Strength (f)Source
This compound Derivative B.1MethanolTD-DFT/CAM-B3LYP349.46443.211.3734 (abs), 1.7497 (em)[10]
This compound Derivative B.2MethanolTD-DFT/CAM-B3LYP345.04-1.1754 (abs)[10]
This compound Derivative B.3MethanolTD-DFT/CAM-B3LYP346.91-1.4754 (abs)[10]
This compound Derivative B.4MethanolTD-DFT/CAM-B3LYP351.94-1.1153 (abs)[10]
This compound Derivative B.3Gas PhaseTD-DFT/CAM-B3LYP340.82-0.7841 (abs)[10]
This compound Derivative B.4Gas PhaseTD-DFT/CAM-B3LYP340.82-1.0079 (abs)[10]

Experimental and Computational Protocols

The theoretical investigation of this compound's electronic structure typically follows a standardized computational workflow.

Computational Methodology

A common approach involves the following steps:

  • Molecular Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the this compound derivative. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311+G(d).[5] The optimization process continues until the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties.

  • Frontier Molecular Orbital Analysis: Once the optimized geometry is obtained, the HOMO and LUMO energies and their spatial distributions are calculated. This provides insights into the molecule's reactivity and the nature of its electronic transitions.

  • Excited State Calculations: To investigate the absorption and emission properties, TD-DFT calculations are performed on the optimized ground-state geometry.[6] These calculations yield the vertical excitation energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra. For emission spectra, the geometry of the first excited state is optimized, and then a TD-DFT calculation is performed on the optimized excited-state geometry.[10]

  • Solvent Effects: To model the behavior of this compound derivatives in solution, the Polarizable Continuum Model (PCM) is often employed.[6] This model simulates the effect of a solvent by placing the molecule in a cavity within a dielectric continuum representing the solvent.

Software

Quantum chemical calculations on this compound derivatives are commonly performed using software packages such as Gaussian and Dalton.[5]

Visualizing Theoretical Concepts

Diagrams are essential for visualizing the complex relationships and workflows in computational studies of this compound's electronic structure.

computational_workflow start Define this compound Derivative geom_opt Ground State Geometry Optimization (DFT: B3LYP/6-311+G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc fmo Frontier Molecular Orbital Analysis (HOMO, LUMO, Gap) freq_calc->fmo td_dft_abs TD-DFT for Absorption (Vertical Excitations) freq_calc->td_dft_abs nlo Nonlinear Optical Property Calculation freq_calc->nlo analysis Data Analysis and Interpretation fmo->analysis s1_opt S1 Excited State Optimization td_dft_abs->s1_opt td_dft_abs->analysis td_dft_em TD-DFT for Emission s1_opt->td_dft_em td_dft_em->analysis nlo->analysis

Computational workflow for studying this compound derivatives.

This workflow diagram illustrates the typical sequence of steps in a computational chemistry study of a this compound derivative, from the initial molecular definition to the final data analysis.

D_pi_A cluster_0 Donor-π-Acceptor this compound cluster_1 Electronic Properties Donor Electron Donating Group (e.g., -NH2) Pi_Bridge π-Conjugated Bridge (this compound Core) Donor->Pi_Bridge Push Acceptor Electron Withdrawing Group (e.g., -NO2) Pi_Bridge->Acceptor Pull HOMO_LUMO_Gap Reduced HOMO-LUMO Gap Pi_Bridge->HOMO_LUMO_Gap Red_Shift Red-Shifted Absorption Pi_Bridge->Red_Shift NLO Enhanced NLO Properties Pi_Bridge->NLO

Structure-property relationship in D-π-A benzoxazoles.

This diagram illustrates how the introduction of electron-donating and electron-withdrawing groups to the this compound core influences its key electronic properties.

Jablonski cluster_S0 cluster_S1 cluster_T1 S0 S0 (Ground State) S1 S1 (First Excited Singlet State) T1 T1 (First Excited Triplet State) v0_S0 v=0 v2_S1 v=2 v0_S0->v2_S1 Absorption v1_S0 v=1 v2_S0 v=2 v0_S1 v=0 v0_S1->v1_S0 Fluorescence v0_T1 v=0 v0_S1->v0_T1 Intersystem Crossing v1_S1 v=1 v2_S1->v0_S1 Vibrational Relaxation v0_T1->v0_S0 Phosphorescence

Simplified Jablonski diagram for this compound photophysics.

This diagram illustrates the principal photophysical processes that can occur in a this compound molecule upon absorption of light, including absorption, vibrational relaxation, fluorescence, intersystem crossing, and phosphorescence.

References

Methodological & Application

Synthesis of Benzoxazoles: A Guide to Protocols and Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, have established them as a significant class of heterocyclic compounds in drug discovery.[2][3] This document provides a comprehensive overview of key synthetic strategies for preparing this compound derivatives, with a particular focus on methods commencing with the readily available precursor, o-aminophenol. Detailed experimental protocols, comparative quantitative data, and diagrams of reaction pathways are presented to guide researchers in this field.

The synthesis of the this compound ring from o-aminophenol generally involves a condensation reaction with an electrophile containing a single carbon atom, which is then followed by cyclization.[2] The most prevalent and versatile methods employ carboxylic acids, aldehydes, or acyl chlorides as the source for this carbon atom.[2]

Core Synthetic Methodologies

Condensation of o-Aminophenol with Carboxylic Acids

The direct condensation of an o-aminophenol with a carboxylic acid is a fundamental and widely utilized method for synthesizing 2-substituted benzoxazoles.[2] This reaction is typically performed at high temperatures and often requires a dehydrating agent or catalyst to promote the cyclization step.[2] Polyphosphoric acid (PPA) is frequently used as it serves as both a catalyst and a solvent.[1][2] Alternative acidic catalysts and the use of microwave irradiation have been shown to enhance reaction conditions.[2][4][5]

Reaction of o-Aminophenol with Aldehydes

The reaction between o-aminophenol and an aldehyde occurs in a two-step process. The initial step is the formation of a Schiff base (an imine), which is followed by an oxidative cyclization to produce the 2-substituted this compound.[2][6] Various oxidizing agents can be used for the cyclization, including manganese(III) acetate (B1210297) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[2] This method is particularly effective for creating 2-aryl and 2-alkyl benzoxazoles.[2]

Reaction of o-Aminophenol with Acyl Chlorides

Acyl chlorides provide a highly reactive option for this compound synthesis.[2] The reaction with o-aminophenol generally proceeds under milder conditions, often at room temperature or with gentle heating.[2] The process begins with the acylation of the amino group of the o-aminophenol, which forms an o-hydroxyamide intermediate. This intermediate then undergoes intramolecular cyclization to yield the this compound.[2] This approach is beneficial for substrates that are sensitive to the high temperatures often required in the carboxylic acid method.[2]

Quantitative Data Summary

The choice of synthetic route can have a significant impact on reaction conditions and product yield. The following tables provide a summary of quantitative data for various this compound synthesis methods.

Table 1: Synthesis via Condensation with Carboxylic Acids

Catalyst/MediumTemperature (°C)TimeYield (%)Reference
Polyphosphoric Acid (PPA)150-1803-6 hoursGood to Excellent[1][3][7]
PPA (Microwave)260 W4 minutesGood[5]
Tin(II) Chloride180Not SpecifiedGood[8]
Lemon Juice (Microwave)Not Specified2-3 minutes80-90[9]

Table 2: Synthesis via Reaction with Aldehydes

Catalyst/ConditionsTemperature (°C)TimeYield (%)Reference
Brønsted Acidic Ionic Liquid Gel1305 hours85-98[7][10]
TiO₂-ZrO₂6015-25 minutes83-93[7]
LAIL@MNP (Ultrasound)7030 minutesup to 90[6]
Deep Eutectic Solvent (Microwave)300 W10-12 minutes92-96[11]
Iodine (Microwave, Solvent-free)12010 minutes67-90[12]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylthis compound (B188899) using Polyphosphoric Acid (PPA)

This protocol details the synthesis of 2-phenylthis compound from o-aminophenol and benzoic acid.[5]

Materials:

  • Benzoic acid (1.22 g, 10 mmol)

  • o-Aminophenol (1.09 g, 10 mmol)

  • Polyphosphoric acid (PPA) (40 g)

  • Ice water

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzoic acid and o-aminophenol.

  • Addition of PPA: Carefully add polyphosphoric acid to the flask.

  • Heating: Stir the mixture at 60°C for 2 hours, then increase the temperature to 120°C and stir for an additional 2 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice while stirring vigorously.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[2]

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis from an Aldehyde

This protocol describes a green chemistry approach to synthesizing 2-arylbenzoxazoles using microwave irradiation.[11][12]

Materials:

  • 2-Aminophenol (B121084) derivative (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Deep Eutectic Solvent (DES) or Iodine (I₂) and Potassium Carbonate (K₂CO₃)

  • Microwave reactor

  • Ethyl acetate

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution (if using iodine)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a microwave-safe vessel, combine the 2-aminophenol derivative (1 mmol) and the aromatic aldehyde (1 mmol).

  • Addition of Catalyst: Add the chosen catalyst system (e.g., DES or I₂ and K₂CO₃).

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a specified power (e.g., 300 W) and temperature (e.g., 120°C) for the designated time (e.g., 10-12 minutes).[11][12]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture. If iodine was used, add a saturated aqueous solution of Na₂S₂O₃.[12] Add ethyl acetate and water, then separate the layers.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography.[11]

Visualized Workflows and Mechanisms

To better illustrate the processes involved in this compound synthesis, the following diagrams outline a general experimental workflow and a common reaction mechanism.

G cluster_workflow General Experimental Workflow A 1. Reaction Setup (Combine Reactants & Catalyst/Solvent) B 2. Heating (Conventional or Microwave) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Quenching & Neutralization) C->D E 5. Extraction D->E F 6. Purification (Recrystallization or Chromatography) E->F G Final Product (this compound Derivative) F->G

Caption: A typical experimental workflow for this compound synthesis.

G cluster_mechanism Mechanism: o-Aminophenol and Aldehyde Reactants o-Aminophenol + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (-H₂O) Cyclization Oxidative Cyclization (-2H) SchiffBase->Cyclization Product 2-Substituted this compound Cyclization->Product

Caption: Reaction mechanism for this compound synthesis from an aldehyde.

References

Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds extensively utilized in medicinal chemistry and materials science due to their wide spectrum of pharmacological activities and unique photophysical properties.[1][2] Rigorous structural characterization is paramount to ensuring the identity, purity, and desired properties of newly synthesized derivatives. Spectroscopic techniques are indispensable for this purpose, providing detailed insights into the molecular architecture, functional groups, and electronic properties of these compounds.[3] This document provides a comprehensive guide to the key spectroscopic methods used in the analysis of this compound derivatives, complete with experimental protocols and representative data.

Overall Workflow for Spectroscopic Characterization

The structural elucidation of a novel this compound derivative typically follows a logical progression of spectroscopic analyses. The workflow begins with purification and proceeds through various techniques to determine molecular weight, functional groups, and the precise arrangement of atoms, culminating in complete structural confirmation.

G cluster_start Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_end Confirmation start Synthesized Derivative purify Purification (Chromatography/Recrystallization) start->purify ms Mass Spectrometry (MS) (Molecular Weight & Formula) purify->ms ir IR Spectroscopy (Functional Groups) purify->ir nmr NMR Spectroscopy (¹H, ¹³C) (Connectivity & Structure) purify->nmr uv UV-Vis / Fluorescence (Photophysical Properties) purify->uv confirm Structural Elucidation & Confirmation ms->confirm ir->confirm nmr->confirm uv->confirm Optional

Caption: General workflow for the spectroscopic characterization of this compound derivatives.

UV-Visible and Fluorescence Spectroscopy

Application Notes: UV-Visible (UV-Vis) and Fluorescence spectroscopy are essential techniques for investigating the electronic and photophysical properties of this compound derivatives. UV-Vis absorption spectra reveal information about the electronic transitions within the molecule, with absorption maxima (λmax) typically attributed to π-π* transitions in the conjugated system.[4][5] Many this compound derivatives are highly fluorescent, making them suitable for applications as fluorescent probes and in optoelectronic devices.[6][7] Fluorescence spectroscopy measures the emission of light from an excited electronic state, providing data on emission maxima (λem), Stokes shift (the difference between λmax and λem), and fluorescence quantum yield. These properties are often sensitive to the molecular structure and the solvent environment.[5]

Quantitative Data:

DerivativeSolventλmax (abs) (nm)λmax (em) (nm)Stokes Shift (cm⁻¹)Reference
2-(2'-hydroxyphenyl)this compound (HBO)Acetonitrile317, 330360, 490-[8]
4,7-Bis((4-(...))benzo[c][1][9][10]oxadiazole (9a)Chloroform4194943,738[4]
4,7-Bis((4-(...))benzo[c][1][9][10]oxadiazole (9c)Chloroform4194983,786[4]
2-(2'-hydroxyphenyl)this compound Dye 1Ethanol336--[11]
2-(2'-hydroxyphenyl)this compound Dye 2Ethanol374--[11]

Experimental Protocol: UV-Vis and Fluorescence Analysis

  • Sample Preparation:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the purified this compound derivative.

    • Prepare a stock solution by dissolving the compound in a suitable spectroscopic grade solvent (e.g., ethanol, chloroform, acetonitrile) in a volumetric flask to a concentration of approximately 10⁻³ M.[8]

    • Prepare a dilute working solution (typically 10⁻⁵ to 10⁻⁶ M) from the stock solution, ensuring the maximum absorbance is within the linear range of the spectrophotometer (ideally < 1.0).[8]

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).[11]

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Emission Measurement:

    • Use a spectrofluorophotometer.

    • Use the same sample solution prepared for UV-Vis analysis.

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-650 nm).[4]

    • Identify the wavelength of maximum emission (λem).

  • Data Analysis:

    • Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λmax - 1/λem) x 10⁷.

    • If required, determine the fluorescence quantum yield using a standard reference compound (e.g., quinine (B1679958) sulfate).[5]

Infrared (IR) Spectroscopy

Application Notes: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound derivatives, key characteristic peaks include C=N stretching of the oxazole (B20620) ring, C-O-C stretching, and vibrations associated with the benzene (B151609) ring and any substituents.[1][9] For example, the presence of a C=N group is typically indicated by an absorption band in the 1600–1690 cm⁻¹ region, while Ar–O stretching appears around 1240 cm⁻¹.[1][12]

Quantitative Data:

Functional Group / VibrationCharacteristic Wavenumber (cm⁻¹)Reference
C=N (Oxazole ring)1654 - 1688[1]
C=C (Aromatic)1452 - 1496[1]
Ar-O-C (Aryl-alkyl ether)2835 - 3053[1]
C-S660 - 759[1]
N-H3190 - 3314[10]
C-H (Aromatic)2919 - 3213[1]
NO₂ (Asymmetric stretch)1339 - 1347[1]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Grind 1-2 mg of the dry, solid this compound derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Ensure a fine, homogenous powder is formed.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[13]

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption peaks (bands) in the spectrum.

    • Correlate the wavenumbers of these peaks to specific functional groups using standard correlation tables to confirm the structure of the derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Notes: NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like this compound derivatives.[3]

  • ¹H NMR Spectroscopy provides detailed information about the chemical environment, number, and connectivity of protons. Aromatic protons of the this compound core typically appear in the downfield region of the spectrum (δ 6.8–8.8 ppm).[1][3] The chemical shifts and coupling patterns are highly informative for determining substitution patterns.

  • ¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. Key signals include those for the C=N carbon and other carbons of the heterocyclic and aromatic rings.[1]

Quantitative Data: ¹H and ¹³C NMR for Representative this compound Derivatives

¹H NMR Data

DerivativeSolventChemical Shift (δ, ppm)MultiplicityAssignmentReference
2-(1H-Pyrrol-2-yl)benzo[d]oxazoleCDCl₃10.25s-NH[12]
7.64dAr-H[12]
7.28-7.33mAr-H[12]
Substituted this compoundDMSO-d₆7.01–8.24s–CONH[1]
7.49–8.26sN=CH[1]
4.57–4.59sCH₂–S[1]

¹³C NMR Data

| Derivative | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference | | :--- | :--- | :--- | :--- | | 2-(1H-Pyrrol-2-yl)benzo[d]oxazole | CDCl₃ | 163.7, 158.2 | C=N, C-O |[12] | | | | 110.5 - 150.2 | Aromatic & Pyrrole C |[12] | | Illustrative Substituted Benzo[c]isoxazole | CDCl₃ | 162.5 | C=N |[9] | | | | 150.0 | C-O |[9] | | | | 110.0 - 134.0 | Aromatic & CN C |[9] |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1][9]

    • Ensure the sample is fully dissolved; sonication may be required.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm), unless the solvent contains a pre-calibrated residual peak.[1]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer (e.g., 400 or 500 MHz).[1][9]

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Adjust parameters such as the number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale using the TMS signal or the residual solvent peak.

    • For ¹H NMR, integrate the signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the proton connectivity.

    • For ¹³C NMR, analyze the chemical shifts to identify the different carbon environments (quaternary, CH, CH₂, CH₃).

Mass Spectrometry (MS)

Application Notes: Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of the synthesized this compound derivative and confirming its molecular formula.[1] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.[14] Fragmentation patterns observed in the mass spectrum can also offer additional structural information.[15]

Quantitative Data:

DerivativeIonization MethodCalculated [M+H]⁺ or [M]⁺Found m/zReference
C₂₄H₁₉N₅O₂SESI441.50-[1]
C₂₅H₂₁N₅O₃SESI471.53-[1]
C₁₄H₁₀ClNOEI245245[12]
C₁₁H₈N₂OEI184184[12]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The sample may need to be filtered to remove any particulate matter.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for Electrospray Ionization - ESI, or a direct insertion probe for Electron Ionization - EI).

    • Select the appropriate ionization method (ESI is common for polar molecules, while EI is used for more volatile, thermally stable compounds).

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺, [M+Na]⁺, etc.).

    • Compare the observed m/z value with the calculated molecular weight of the target compound.

    • For HRMS data, use the exact mass to determine the elemental formula.

    • Analyze any significant fragmentation peaks to gain further structural insights.

Photophysical Analysis Workflow

For compounds designed as fluorophores or molecular probes, a specific workflow is employed to characterize their key optical properties.

G cluster_workflow Photophysical Analysis Workflow prep Sample Preparation (Dilute solution in solvent) uv_vis 1. Record UV-Vis Spectrum (Determine λ_max_abs) prep->uv_vis fluor 2. Record Fluorescence Spectrum (Excite at λ_max_abs, find λ_max_em) uv_vis->fluor stokes 3. Calculate Stokes Shift (Δν = 1/λ_max_abs - 1/λ_max_em) fluor->stokes qy 4. Determine Quantum Yield (Φ_F) (Using a known standard) stokes->qy result Characterized Photophysical Properties qy->result

Caption: Workflow for the photophysical characterization of fluorescent benzoxazoles.

References

Application Notes and Protocols for High-Throughput Screening of Benzoxazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed experimental protocols for the high-throughput screening (HTS) of benzoxazole chemical libraries. Benzoxazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These protocols are designed to guide researchers in the efficient identification and characterization of novel this compound-based lead compounds for drug discovery programs.

Application Notes

The versatility of the this compound scaffold allows for its application across various therapeutic areas. The choice of HTS assay is crucial and should be tailored to the specific biological target and desired therapeutic outcome.

Anticancer Activity Screening

This compound derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.

  • Target-Based Screening: Assays can be designed to screen for benzoxazoles that inhibit specific molecular targets critical for cancer cell survival and proliferation. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in tumor angiogenesis.[1]

  • Cell-Based Screening: Phenotypic screening using cancer cell lines provides a more holistic view of a compound's anticancer potential. Standard cytotoxicity assays like the MTT or Sulforhodamine B (SRB) assays are routinely used to measure the effect of compounds on cell viability and proliferation.[2][3]

Antimicrobial Activity Screening

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. This compound-containing compounds have demonstrated activity against a range of bacterial and fungal pathogens.

  • Whole-Cell Screening: The most direct method for identifying new antimicrobials is to screen for compounds that inhibit the growth of pathogenic microbes. This is typically done using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[4][5][6] A potential mechanism of action for some antibacterial benzoxazoles is the inhibition of DNA gyrase.

Enzyme Inhibition Screening

The this compound core can serve as a scaffold for the development of potent and selective enzyme inhibitors for various diseases.

  • Acetylcholinesterase (AChE) Inhibition: For neurodegenerative diseases like Alzheimer's, HTS assays targeting acetylcholinesterase can identify benzoxazoles that may improve cholinergic neurotransmission.[7][8][9]

  • Other Kinase Inhibition: Besides VEGFR-2, this compound libraries can be screened against other kinases implicated in diseases like inflammation and cancer.

Data Presentation: Summary of Quantitative HTS Data

The following tables summarize the biological activities of various this compound derivatives from different screening campaigns.

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
10b A549 (Lung)Cytotoxicity0.13[10]
10b MCF-7 (Breast)Cytotoxicity0.10[10]
10b HT-29 (Colon)Cytotoxicity0.22[10]
12l HepG2 (Liver)Cytotoxicity10.50[1]
12l MCF-7 (Breast)Cytotoxicity15.21[1]
14a MCF-7 (Breast)Cytotoxicity4.054[11]
14a HepG2 (Liver)Cytotoxicity3.95[11]
14b MCF-7 (Breast)Cytotoxicity4.754[11]
14b HepG2 (Liver)Cytotoxicity4.61[11]
BB MCF-7 (Breast)MTT0.028[2]
BB MDA-MB (Breast)MTT0.022[2]
11 Hepatocellular CarcinomaCytotoxicity5.5[3]
12 Breast CancerCytotoxicity5.6[3]
19 SNB-75 (CNS)Growth Inhibition35.49% GI[12]
20 SNB-75 (CNS)Growth Inhibition31.88% GI[12]

Table 2: Antimicrobial Activity of Representative this compound Derivatives

Compound IDMicroorganismMICReference
2b Bacillus subtilis0.098 - 0.78 µg/mL[4][5]
IIIa-IIIe Various Bacteria & Fungi15.6 - 500 µg/mL[13]
10 Bacillus subtilis1.14 x 10⁻³ µM[6]
24 Escherichia coli1.40 x 10⁻³ µM[6]
13 Pseudomonas aeruginosa2.57 x 10⁻³ µM[6]

Table 3: Enzyme Inhibitory Activity of Representative this compound Derivatives

Compound IDEnzyme TargetIC50Reference
36 Acetylcholinesterase (AChE)12.62 nM[7]
3e Acetylcholinesterase (AChE)> Tacrine[8]
34 Acetylcholinesterase (AChE)363 nM[9]
12l VEGFR-297.38 nM[1]
14o VEGFR-2586.3 pg/ml[11]
14l VEGFR-2636.2 pg/ml[11]
14b VEGFR-2705.7 pg/ml[11]
4c Tyrosine Kinase0.10 µM[14]
19 Monoacylglycerol Lipase (MAGL)8.4 nM[12]
20 Monoacylglycerol Lipase (MAGL)7.6 nM[12]

Experimental Protocols

Cell-Based Cytotoxicity Screening using MTT Assay

This protocol outlines a method to assess the effect of this compound compounds on the viability of cancer cell lines.

Materials:

  • Adherent cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • This compound library stock solutions (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay identifies this compound compounds that inhibit the kinase activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound library stock solutions (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound compound into the wells of a 384-well plate.

  • Reagent Preparation: Prepare a 2X enzyme/substrate solution containing VEGFR-2 and the peptide substrate in kinase assay buffer. Prepare a 2X ATP solution in kinase assay buffer.

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate solution to each well. Incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Signal Generation: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the data using no-enzyme (0% activity) and vehicle-only (100% activity) controls. Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol is for determining the lowest concentration of a this compound compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound library stock solutions (10 mM in DMSO)

  • Sterile 96-well U-bottom plates

  • Spectrophotometer or McFarland densitometer

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: In a 96-well plate, prepare a 2-fold serial dilution of each this compound compound in CAMHB, typically starting from 64 µg/mL down to 0.125 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Mandatory Visualizations

HTS_Workflow_Diagram cluster_0 Library Preparation & Plating cluster_1 Screening cluster_2 Data Analysis & Hit Selection A Compound Library (Benzoxazoles) C Compound Plating (Acoustic Dispensing) A->C B Assay Plates (384-well) B->C D Reagent Addition (Cells/Enzyme) C->D E Incubation D->E F Signal Generation (e.g., Luminescence) E->F G Data Acquisition (Plate Reader) F->G H Primary Hit Identification G->H I Hit Confirmation (Dose-Response) H->I VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT Activates Proliferation Endothelial Cell Proliferation & Survival AKT->Proliferation This compound This compound Inhibitor This compound->VEGFR2 Apoptosis_Signaling This compound This compound Derivative p53 p53 This compound->p53 Upregulation Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax p53->Bax Activation Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

References

Illuminating Biology: Benzoxazole Derivatives as Powerful Tools in Bioimaging and Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Benzoxazole derivatives are emerging as a highly versatile and potent class of fluorescent probes for a wide array of bioimaging and sensing applications. Their inherent photophysical properties, coupled with the facility of synthetic modification, allow for the fine-tuning of their spectral characteristics to enable sensitive and selective detection of various biological analytes and microenvironmental changes. This versatility positions them as invaluable tools for researchers, scientists, and drug development professionals in unraveling complex biological processes.

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound-based probes in key areas of biological research, including the detection of metal ions, DNA, pH, and changes in viscosity.

Applications at a Glance:

This compound-based fluorescent probes have demonstrated remarkable success in the detection and imaging of:

  • Metal Ions: Crucial for understanding physiological and pathological processes, this compound probes have been designed for the selective detection of ions such as zinc (Zn²⁺), iron (Fe³⁺), and cadmium (Cd²⁺).[1][2] These sensors often operate on a "turn-on" fluorescence mechanism, where the coordination of the metal ion to the this compound derivative triggers a significant increase in fluorescence intensity.

  • DNA: As alternatives to potentially mutagenic DNA intercalators, this compound derivatives have been developed as fluorescent probes for nucleic acids.[3][4][5] These probes can interact with DNA through intercalation, leading to enhanced fluorescence emission, which allows for the visualization and quantification of DNA.

  • pH: The monitoring of pH in subcellular compartments like lysosomes is critical for understanding cellular homeostasis and disease. Ratiometric this compound-based probes have been synthesized to provide accurate and real-time measurements of lysosomal pH.[6][7]

  • Viscosity: Cellular viscosity is a key parameter that reflects the integrity and function of cellular organelles. This compound-based molecular rotors exhibit viscosity-sensitive fluorescence, with their emission intensity increasing in more viscous environments, enabling the imaging of viscosity changes in live cells.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for representative this compound-based fluorescent probes, facilitating comparison and selection for specific research needs.

Table 1: this compound-Based Probes for Metal Ion Sensing

Probe NameAnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Dissociation Constant (Kd) / Detection LimitReference
Zinbo-5Zn²⁺~370 (free), ~360 (bound)~490 (free), ~460 (bound)0.1 (Zn²⁺-bound)Nanomolar range[9][10]
Rhodamine-BenzoxazoleFe³⁺530571Not Specified0.2 µM (LOD)[2][11]
BBzB MacrocycleZn²⁺ / Cd²⁺305385 (Zn²⁺), 390 (Cd²⁺)Not SpecifiedNot Specified[1][12]

Table 2: this compound-Based Probes for Other Bio-analytes

Probe NameAnalyteExcitation (λex, nm)Emission (λem, nm)Key FeatureReference
HBBO DerivativesDNA~350~450-550Intercalation-induced fluorescence enhancement[3]
Merocyanine-BenzoxazolepH / Viscosity390445 and 605 (ratiometric pH)Ratiometric response to pH and turn-on response to viscosity[8]
CQ-LysoLysosomal pH~450~500 and ~550 (ratiometric)Ratiometric probe for acidic organelles[6]

Signaling Pathways and Experimental Workflows

To facilitate the understanding and application of these probes, the following diagrams illustrate their signaling mechanisms and general experimental workflows.

G Probe This compound Probe (Non-fluorescent) Complex Probe-Metal Ion Complex (Highly Fluorescent) Probe->Complex + Metal Ion Analyte Metal Ion (e.g., Zn²⁺) Analyte->Complex Light_Out Fluorescence Emission Complex->Light_Out Light_In Excitation Light Light_In->Complex

Caption: General signaling pathway of a 'turn-on' this compound-based metal ion sensor.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Probe_Loading 2. Probe Loading Cell_Culture->Probe_Loading Incubation 3. Incubation Probe_Loading->Incubation Stimulation 4. Analyte/Stimulus Addition Incubation->Stimulation Imaging 5. Confocal/Fluorescence Microscopy Stimulation->Imaging Image_Analysis 6. Image Processing & Quantification Imaging->Image_Analysis Data_Interpretation 7. Data Interpretation Image_Analysis->Data_Interpretation

Caption: A generalized workflow for cellular imaging using this compound fluorescent probes.

G Probe Ratiometric Probe Protonated Protonated Form (Emission at λ₁) Probe->Protonated H⁺ Deprotonated Deprotonated Form (Emission at λ₂) Probe->Deprotonated - H⁺ Ratio Fluorescence Ratio (I(λ₁)/I(λ₂)) Protonated->Ratio Deprotonated->Ratio Low_pH Low pH (Acidic) Low_pH->Probe High_pH High pH (Basic) High_pH->Probe

Caption: Logical relationship in ratiometric pH sensing with a this compound probe.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound derivatives.

Protocol 1: Synthesis of a 2-(2'-Hydroxyphenyl)this compound (HPBO) Derivative

This protocol describes a general method for the synthesis of the core HPBO scaffold, which can be further functionalized to create specific sensors.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-aminophenol (1 equivalent) and salicylaldehyde (1 equivalent) in toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and continue for 4-6 hours, collecting the water generated in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: Dissolve the crude product in a minimal amount of a suitable solvent and purify by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[13][14]

Protocol 2: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter for characterizing the efficiency of a fluorescent probe.

Materials:

  • This compound probe of interest

  • A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)[15]

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes (1 cm path length)

  • Solvent (e.g., DMSO, ethanol, or buffer)

Procedure:

  • Prepare Solutions: Prepare a series of five dilutions of both the this compound probe and the standard fluorophore in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot Data: For both the probe and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the this compound probe (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.[16][17][18]

Protocol 3: Live Cell Imaging with a this compound-Based Fluorescent Probe

This protocol provides a general guideline for staining and imaging live cells with a this compound probe.

Materials:

  • Mammalian cells (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • This compound probe stock solution (e.g., 1-10 mM in DMSO)

  • Confocal microscope

  • Glass-bottom dishes or chamber slides

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides at an appropriate density and allow them to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

  • Probe Loading:

    • Prepare a working solution of the this compound probe (typically 1-10 µM) in serum-free cell culture medium or PBS.

    • Wash the cells once with warm PBS.

    • Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each probe and cell line.

  • Washing: After incubation, gently wash the cells two to three times with warm PBS to remove any excess probe.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or PBS to the cells.

    • If investigating the response to an analyte, add the analyte of interest at the desired concentration.

    • Place the dish on the stage of the confocal microscope.

    • Excite the probe at its specific excitation wavelength and collect the emission over the appropriate wavelength range.

    • Acquire images at different time points to monitor dynamic changes if necessary.

  • Image Analysis: Use appropriate software (e.g., ImageJ/Fiji) to analyze the captured images, such as quantifying fluorescence intensity or calculating ratiometric values.[19][20][21][22]

The continued development of novel this compound derivatives with enhanced photophysical properties and tailored specificities promises to further expand their impact on our understanding of complex biological systems and to accelerate the pace of drug discovery.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to evaluating the antimicrobial properties of benzoxazole compounds. The protocols outlined below are based on established methodologies for determining the efficacy of novel antimicrobial agents.

Introduction

This compound derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the development of new and effective antimicrobial agents, making the evaluation of compounds like benzoxazoles a critical area of research.[2] This document details standardized protocols for assessing the in vitro antimicrobial activity of this compound derivatives, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Key Experimental Protocols

The primary methods for evaluating the antimicrobial activity of this compound compounds are broth microdilution and agar (B569324) diffusion assays. These methods are widely used to determine the MIC and MBC of a compound against various microbial strains.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4] This method is efficient for testing multiple compounds against various microorganisms simultaneously.[3]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the this compound compound in a liquid growth medium within a 96-well microtiter plate.[5] Following incubation, the wells are visually inspected for turbidity to identify the MIC.

Experimental Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve the synthesized this compound derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution with sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the desired starting concentration for serial dilutions.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline (0.85% NaCl) or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][6]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the starting concentration of the this compound compound to the first well of each row (technical replicates).

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Cover the plate and incubate at 37°C for 16-24 hours.[3][5]

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound compound at which no visible growth (turbidity) is observed.[7]

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Perform 2-fold Serial Dilutions of this compound in 96-well Plate A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at 37°C for 16-24 hours D->E F Visually Inspect for Turbidity and Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to a particular antimicrobial agent.

Principle: A filter paper disk impregnated with a known concentration of the this compound compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective at inhibiting bacterial growth, a clear circular zone of inhibition will appear around the disk.

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Disk Application:

    • Aseptically apply sterile filter paper disks (6 mm in diameter) to the surface of the inoculated agar plate.

    • Pipette a specific volume (e.g., 10-20 µL) of the this compound solution at a known concentration onto each disk.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This assay is a follow-up to the MIC test.

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto fresh agar plates. The MBC is the lowest concentration of the compound that results in no microbial growth on the subculture plates.[6]

Experimental Protocol:

  • Selection of Wells: Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that also show no visible growth.

  • Subculturing: Using a sterile loop or pipette tip, take a 10-100 µL aliquot from each selected well and streak it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the this compound derivative that results in no more than 0.1% of the original inoculum surviving (typically observed as no growth or only a few colonies on the agar plate).[8]

Logical Relationship between MIC and MBC:

MIC_MBC_Relationship MIC Determine MIC (Lowest concentration with no visible growth) Subculture Subculture from clear wells (MIC and higher concentrations) onto fresh agar plates MIC->Subculture Incubate Incubate agar plates for 18-24 hours Subculture->Incubate MBC Determine MBC (Lowest concentration with no colony growth) Incubate->MBC Bacteriostatic Bacteriostatic Effect (MBC/MIC > 4) MBC->Bacteriostatic Bactericidal Bactericidal Effect (MBC/MIC <= 4) MBC->Bactericidal

Caption: Relationship between MIC and MBC determination.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Standard Bacterial Strains.

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
MIC (µg/mL) MIC (µg/mL)
This compound-A416
This compound-B232
This compound-C8>64
Vancomycin (Control)1-
Ciprofloxacin (Control)0.50.25

Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Lead this compound Compound.

MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (MRSA)482Bactericidal
Enterococcus faecalis (VRE)8648Bacteriostatic
Pseudomonas aeruginosa16>128>8Bacteriostatic

Proposed Mechanism of Action

Some studies suggest that the antibacterial activity of certain this compound derivatives may be attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[9][10] DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately bacterial cell death.

Simplified Pathway of DNA Gyrase Inhibition:

DNA_Gyrase_Inhibition This compound This compound Derivative DNAGyrase Bacterial DNA Gyrase This compound->DNAGyrase Inhibits DNA_Replication DNA Replication & Transcription Disrupted DNAGyrase->DNA_Replication Leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Results in

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Conclusion

The protocols described in these application notes provide a robust framework for the systematic evaluation of the antimicrobial activity of novel this compound derivatives. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the identification and development of new antimicrobial drug candidates. Further investigations into the mechanism of action and in vivo efficacy are recommended for compounds that demonstrate promising in vitro activity.

References

Unraveling the Enigma: A Guide to Elucidating the Mechanism of Action of Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. From anticancer and antimicrobial to anti-inflammatory and antiviral properties, this compound derivatives represent a promising frontier in medicinal chemistry. To empower researchers, scientists, and drug development professionals in their quest to understand and harness the therapeutic potential of these compounds, we present these detailed application notes and protocols for elucidating their mechanism of action.

This comprehensive guide provides a multi-faceted approach, encompassing biochemical assays, cellular analyses, and target identification strategies. By following these methodologies, researchers can systematically investigate the molecular targets and signaling pathways modulated by this compound derivatives, thereby accelerating the journey from promising lead compound to potential clinical candidate.

I. Biochemical Assays: Probing Direct Molecular Interactions

Biochemical assays are fundamental in determining the direct interaction of a this compound compound with its putative molecular target, such as an enzyme or receptor. These in vitro assays provide crucial data on the potency and selectivity of the compound.

Kinase Inhibition Assays

Many this compound derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling.[1][2] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels essential for tumor growth.[3]

Protocol: VEGFR-2 Kinase Inhibition Assay (ELISA-based) [1]

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) value of a this compound derivative against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 protein

  • 96-well microtiter plates

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Poly-Glu-Tyr (4:1) substrate

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Test this compound compounds

Procedure:

  • Coat the wells of a 96-well plate with the Poly-Glu-Tyr substrate and incubate overnight at 4°C.

  • Wash the wells three times with wash buffer (assay buffer containing 0.05% Tween-20).

  • Add a solution of VEGFR-2 enzyme to each well.

  • Add serial dilutions of the test compounds to the wells. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the wells three times with wash buffer.

  • Add the anti-phosphotyrosine-HRP antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting it to a dose-response curve.

Compound Target IC50 (nM) Reference
SorafenibVEGFR-290[1]
SunitinibVEGFR-280[1]
AxitinibVEGFR-20.2[1]
This compound 4cTyrosine Kinase100[2]

Note: IC50 values are approximate and can vary depending on the assay conditions. Data is compiled from various public sources.

DNA Gyrase Inhibition Assay

For antimicrobial applications, some this compound derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication.[4][5]

Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% (w/v) glycerol)

  • Test this compound compounds

  • DNA loading dye

  • Agarose (B213101) gel

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.

  • Add DNA gyrase to initiate the reaction.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding DNA loading dye containing SDS and proteinase K.

  • Resolve the DNA topoisomers by electrophoresis on an agarose gel.

  • Stain the gel with a DNA stain and visualize under UV light.

  • The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.

II. Cellular Assays: Assessing Phenotypic Effects

Cellular assays are crucial for understanding the effect of a this compound compound on whole cells, providing insights into its biological activity in a more complex physiological context.

Cytotoxicity and Antiproliferative Assays

These assays are fundamental for evaluating the anticancer potential of this compound derivatives.

Protocol: MTT Assay for Cell Viability [6][7]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549, HepG2)[6]

  • Complete cell culture medium

  • 96-well plates

  • Test this compound compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Compound Cell Line IC50 (µM) Reference
5-FluorouracilHCT-11612.2[8]
Compound 3mHT-29>100[6]
Compound 3nHT-291.83[6]
Compound 3mMCF71.52[6]
Compound 3nMCF71.12[6]
Compound 3mA549>100[6]
Compound 3nA5492.56[6]
Compound 3mHepG24.56[6]
Compound 3nHepG23.18[6]
Compound 3mC6>100[6]
Compound 3nC62.14[6]
Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.

Protocol: Flow Cytometric Analysis of Apoptosis using Annexin V/Propidium Iodide (PI) Staining [6]

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test this compound compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the this compound compound at its IC50 concentration for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways. For example, the PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer.[9]

Protocol: Western Blot for pAkt Inhibition [9]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Test this compound compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-pAkt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Procedure:

  • Treat cells with the this compound compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

III. Target Identification and Pathway Analysis

Identifying the specific molecular target and the affected signaling pathway is the ultimate goal of mechanism of action studies.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][4] This can help identify potential binding sites of a this compound derivative on a protein target.

Workflow: Molecular Docking Study

  • Prepare the protein structure: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Prepare the ligand structure: Draw the 2D structure of the this compound derivative and convert it to a 3D structure. Minimize its energy.

  • Define the binding site: Identify the active site or a potential binding pocket on the protein.

  • Perform docking: Use docking software (e.g., AutoDock, Glide) to predict the binding poses of the ligand in the protein's binding site.

  • Analyze the results: Analyze the docking scores and the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify the most likely binding mode.

Signaling Pathway Visualization

Visualizing the signaling pathways affected by this compound compounds can provide a clear understanding of their mechanism of action.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation ERK->Angiogenesis Survival Cell Survival mTOR->Survival VEGF VEGF VEGF->VEGFR2 Binds This compound This compound Derivative This compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_target Target Identification KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2) PathwayAnalysis Pathway Analysis KinaseAssay->PathwayAnalysis GyraseAssay DNA Gyrase Assay GyraseAssay->PathwayAnalysis MTT MTT Assay (Cytotoxicity) Apoptosis Apoptosis Assay (Flow Cytometry) MTT->Apoptosis WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot WesternBlot->PathwayAnalysis Docking Molecular Docking Docking->PathwayAnalysis This compound This compound Compound This compound->KinaseAssay This compound->GyraseAssay This compound->MTT This compound->Docking

Caption: General experimental workflow for studying this compound mechanism of action.

By employing this integrated approach of biochemical, cellular, and computational methods, researchers can effectively dissect the mechanism of action of novel this compound derivatives, paving the way for the development of next-generation therapeutics.

References

Application Notes and Protocols for Green Synthesis of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] They also find applications in materials science as fluorescent agents and optical brighteners.[3][4] Traditional methods for synthesizing these valuable scaffolds often involve harsh reaction conditions, hazardous organic solvents, and toxic catalysts, which raise environmental and economic concerns. The principles of green chemistry encourage the development of more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.[5] This document provides detailed application notes and experimental protocols for several innovative green synthesis approaches for this compound derivatives, designed for researchers, scientists, and professionals in drug development.

I. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, shorter reaction times, and often improved product yields compared to conventional heating methods.[3][4]

A. Solvent-Free Microwave-Assisted Synthesis using Iodine

This protocol describes a highly efficient, solvent-free method for the synthesis of 2,5-disubstituted this compound derivatives through the condensation of 2-amino-4-methylphenol (B1222752) with various aromatic aldehydes using iodine as an oxidant under microwave irradiation.[6]

Experimental Protocol:

  • In a microwave-safe vessel, combine 2-amino-4-methylphenol (0.5 mmol), the desired aromatic aldehyde (0.5 mmol), potassium carbonate (K₂CO₃, 0.5 mmol, 69 mg), and iodine (I₂, 0.5 mmol, 126.9 mg).[6]

  • Seal the vessel and place it in a CEM Discovery microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Purify the crude product by recrystallization from ethanol (B145695) to obtain the desired this compound derivative.

B. Microwave-Assisted Synthesis using a Deep Eutectic Solvent (DES)

This method utilizes a deep eutectic solvent, [CholineCl][Oxalic Acid], as a recyclable catalyst for the synthesis of benzoxazoles from 2-aminophenols and benzaldehydes under microwave irradiation.[7]

Experimental Protocol:

  • Synthesize the deep eutectic solvent (DES) by mixing choline (B1196258) chloride and oxalic acid in a 1:1 molar ratio and heating until a homogeneous liquid is formed.

  • In a microwave vial, add 2-aminophenol (B121084) (1 mmol), benzaldehyde (B42025) (1 mmol), and the [CholineCl][Oxalic Acid] DES (as catalyst).

  • Irradiate the mixture in a microwave reactor. (Note: Specific power and time may need optimization based on the substrates, a starting point is 300W for 10-12 minutes).[5]

  • Monitor the reaction by TLC.

  • Upon completion, dissolve the mixture in ethyl acetate. The DES catalyst can be recovered by washing with water, as it is insoluble in ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

II. Ultrasound-Assisted Synthesis

Sonochemistry offers an energy-efficient and environmentally friendly alternative for chemical synthesis. The acoustic cavitation generated by ultrasound waves can significantly enhance reaction rates and yields.[8][9]

A. Ultrasound-Assisted Synthesis using Indion 190 Resin

This protocol details a green and convenient synthesis of this compound derivatives from o-aminocardanol and aromatic aldehydes using Indion 190 resin as a reusable heterogeneous catalyst under ultrasonic irradiation.[10]

Experimental Protocol:

  • To a Pyrex glass vessel, add o-aminocardanol (1 mmol), an aromatic aldehyde (1 mmol), Indion 190 resin (catalyst), and ethanol as the solvent.[10]

  • Place the vessel in an ultrasonic water bath and irradiate at room temperature.

  • Monitor the reaction's progress via TLC.

  • Once the reaction is complete, separate the catalyst by simple filtration. The catalyst can be washed, dried, and reused.[10]

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting product by recrystallization from ethanol.

III. Synthesis in Green Solvents

Replacing volatile and toxic organic solvents with greener alternatives like water or ionic liquids is a cornerstone of sustainable chemistry.[11]

A. Synthesis using a Brønsted Acidic Ionic Liquid Gel under Solvent-Free Conditions

This method employs a reusable Brønsted acidic ionic liquid (BAIL) gel as a heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions, offering high yields and easy catalyst recovery.[12][13]

Experimental Protocol:

  • In a 5 mL vessel, combine 2-aminophenol (1 mmol, 0.119 g), benzaldehyde (1 mmol, 0.106 g), and the BAIL gel catalyst (1.0 mol %).[12]

  • Stir the reaction mixture at 130°C for 5 hours under solvent-free conditions.[12]

  • Monitor the reaction by TLC or GC.

  • After completion, dissolve the mixture in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation. The catalyst can be recovered and reused.[12]

  • Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under vacuum to obtain the crude product.

  • Purify the product as needed.

IV. Catalyst-Free Synthesis

Developing synthetic methods that proceed efficiently without a catalyst is a significant goal in green chemistry as it simplifies purification and reduces waste.

A. Catalyst-Free Synthesis at Room Temperature

This protocol describes an environmentally friendly, catalyst-free method for synthesizing 2-substituted benzoxazoles by the simple combination of o-aminophenols and aldehydes at room temperature.[14]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve o-aminophenol (1 mmol) in a minimal amount of a green solvent (e.g., ethanol or water) or under solvent-free conditions.

  • Add the corresponding aldehyde (1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC. Reaction times may vary depending on the substrates.

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

Method Starting Materials Catalyst/Reagent Solvent Conditions Time Yield (%) Reference
Microwave-Assisted2-amino-4-methylphenol, Aromatic AldehydesI₂ / K₂CO₃Solvent-Free120°C, MW10 min67-90[6]
Microwave-Assisted2-aminophenol, Benzaldehydes[CholineCl][Oxalic Acid]NoneMW, 300W10-12 min92-96[5][7]
Ultrasound-Assistedo-aminocardanol, Aromatic AldehydesIndion 190 resinEthanolUltrasound, RT-Good[10]
Ionic Liquid Catalysis2-aminophenol, BenzaldehydeBAIL gelSolvent-Free130°C5 h98[12][13]
Catalyst-Freeo-aminophenols, AldehydesNoneGreen Solvent or Solvent-FreeRoom Temp-High[14]

Visualizations

G cluster_workflow General Workflow for Green Synthesis of Benzoxazoles start Starting Materials (e.g., o-aminophenol, aldehyde) reaction Reaction under Green Conditions (MW, US, Green Solvent, or Catalyst-Free) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up & Product Isolation monitoring->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound Derivative purification->product G cluster_pathway Simplified Reaction Pathway aminophenol o-Aminophenol intermediate Schiff Base Intermediate aminophenol->intermediate aldehyde Aldehyde aldehyde->intermediate cyclization Oxidative Cyclization intermediate->cyclization + Green Conditions (MW, US, etc.) This compound This compound cyclization->this compound G cluster_catalyst_recovery Catalyst Recovery and Reuse Cycle reaction_mixture Reaction Mixture (Product + Catalyst) separation Catalyst Separation (Filtration/Centrifugation) reaction_mixture->separation product Purified Product separation->product catalyst Recovered Catalyst separation->catalyst reuse Catalyst Reuse catalyst->reuse reuse->reaction_mixture Next Reaction Cycle

References

Catalyst Selection for Efficient Benzoxazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of benzoxazoles, a crucial scaffold in medicinal chemistry and materials science. The selection of an appropriate catalyst is paramount for achieving high yields, mild reaction conditions, and operational simplicity. Herein, we present a comparative overview of three distinct and highly effective catalytic systems: a Brønsted acidic ionic liquid (BAIL) gel, sulfonic acid-functionalized silica-coated magnetite nanoparticles (Fe3O4@SiO2-SO3H), and a ruthenium-catalyzed system for acceptorless dehydrogenative coupling.

Brønsted Acidic Ionic Liquid (BAIL) Gel: A Reusable Heterogeneous Catalyst for Solvent-Free Synthesis

The Brønsted acidic ionic liquid (BAIL) gel is a highly efficient and reusable heterogeneous catalyst for the synthesis of 2-substituted benzoxazoles via the condensation of 2-aminophenols with aldehydes.[1][2] This catalyst operates under solvent-free conditions, offering a green and economically viable synthetic route.[1] The BAIL gel is prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS).[1][2]

Data Presentation

Table 1: Substrate Scope for the Synthesis of 2-Arylbenzoxazoles using BAIL Gel Catalyst [1][2]

EntryAldehyde2-Aminophenol (B121084) DerivativeTime (h)Yield (%)
1Benzaldehyde (B42025)2-Aminophenol598
24-Methylbenzaldehyde2-Aminophenol595
34-Methoxybenzaldehyde2-Aminophenol596
44-tert-Butylbenzaldehyde2-Aminophenol592
54-Fluorobenzaldehyde2-Aminophenol5.585
64-Chlorobenzaldehyde2-Aminophenol5.588
74-Nitrobenzaldehyde2-Aminophenol690
8Pyridine-4-carbaldehyde2-Aminophenol687
9Benzaldehyde2-Amino-4-methylphenol594
104-Chlorobenzaldehyde2-Amino-4-methylphenol5.592
114-Nitrobenzaldehyde2-Amino-4-methylphenol689
12Benzaldehyde2-Amino-4-chlorophenol591
134-Chlorobenzaldehyde2-Amino-4-chlorophenol5.588
144-Nitrobenzaldehyde2-Amino-4-chlorophenol686
15Benzaldehyde2-Amino-4-nitrophenol778
164-Chlorobenzaldehyde2-Amino-4-nitrophenol7.575
174-Nitrobenzaldehyde2-Amino-4-nitrophenol879

Reaction Conditions: Aldehyde (1.0 mmol), 2-aminophenol derivative (1.0 mmol), BAIL gel (1.0 mol %), 130 °C, solvent-free.[1][2]

Experimental Protocol

General Procedure for the Synthesis of 2-Phenylbenzoxazole:

  • To a 5 mL vessel, add 2-aminophenol (0.119 g, 1.0 mmol), benzaldehyde (0.106 g, 1.0 mmol), and the BAIL gel (0.010 g, 1.0 mol % of BAIL).[1][2]

  • Stir the reaction mixture at 130 °C under solvent-free conditions for 5 hours.[1][2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and dissolve it in 10 mL of ethyl acetate.[1][2]

  • Separate the BAIL gel catalyst by centrifugation or filtration.[1][2]

  • Wash the recovered catalyst with hexane, ethyl acetate, and ethanol (B145695), then dry in a vacuum for reuse.[2]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.[1][2]

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Mechanistic Pathway

The reaction is proposed to proceed through the initial protonation of the aldehyde's carbonyl group by the Brønsted acidic sites of the BAIL gel, followed by nucleophilic attack of the amino group of 2-aminophenol to form a Schiff base intermediate. Subsequent intramolecular cyclization and dehydration yield the final this compound product.[1][2]

BAIL_Mechanism Aldehyde R-CHO Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde Protonation Aminophenol 2-Aminophenol Schiff_Base_Precursor Hemiaminal Intermediate Catalyst BAIL Gel (H+) Protonated_Aldehyde->Schiff_Base_Precursor Nucleophilic Attack Schiff_Base Schiff Base Schiff_Base_Precursor->Schiff_Base Dehydration Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization This compound This compound Cyclized_Intermediate->this compound Dehydration/ Aromatization Water H₂O

BAIL-catalyzed this compound synthesis pathway.

Fe3O4@SiO2-SO3H Nanoparticles: A Magnetically Recyclable Catalyst for Green Synthesis

Sulfonic acid-functionalized silica-coated magnetite nanoparticles (Fe3O4@SiO2-SO3H) serve as a highly efficient and magnetically separable heterogeneous catalyst for the synthesis of 2-arylbenzoxazoles.[3][4] This "green" catalyst facilitates the condensation of 2-aminophenol with various aromatic aldehydes under mild, solvent-free conditions.[3] Its key advantages include short reaction times, high yields, and excellent reusability without a significant loss of catalytic activity.[3][4]

Data Presentation

Table 2: Synthesis of 2-Arylbenzoxazoles using Fe3O4@SiO2-SO3H Nanoparticles [3]

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde3095
24-Chlorobenzaldehyde3592
34-Bromobenzaldehyde3590
44-Nitrobenzaldehyde2598
54-Hydroxybenzaldehyde4088
64-Methylbenzaldehyde4585
74-Methoxybenzaldehyde5082
82-Chlorobenzaldehyde3590
93-Nitrobenzaldehyde3096
10Cinnamaldehyde5580

Reaction Conditions: 2-Aminophenol (1 mmol), Aldehyde (1 mmol), Fe3O4@SiO2-SO3H (0.03 g), 50 °C, solvent-free.[3]

Experimental Protocol

General Procedure for the Synthesis of 2-Phenylthis compound:

  • In a reaction vessel, combine 2-aminophenol (1 mmol) and benzaldehyde (1 mmol).[3]

  • Add the Fe3O4@SiO2-SO3H nanocatalyst (0.03 g).[3]

  • Stir the mixture at 50 °C under solvent-free conditions for the required time (as indicated in Table 2).[3]

  • Monitor the reaction progress by TLC.[3]

  • Upon completion, add hot ethanol (3 mL) to the mixture and stir for 5 minutes.[3]

  • Separate the magnetic nanocatalyst using an external magnet.[3]

  • The catalyst can be washed with ethanol and acetone, dried, and reused.[3]

  • The ethanolic solution containing the product can be concentrated and the crude product purified by recrystallization or column chromatography.

Mechanistic Pathway

The sulfonic acid groups on the surface of the nanoparticles act as Brønsted acid sites, activating the aldehyde for nucleophilic attack by the 2-aminophenol. The reaction proceeds through a similar mechanism to the BAIL gel, involving the formation of a Schiff base intermediate followed by cyclization and dehydration.

Fe3O4_Mechanism Reactants 2-Aminophenol + Aldehyde Activation Aldehyde Activation (Protonation) Reactants->Activation Catalyst Fe3O4@SiO2-SO3H Catalyst->Activation Schiff_Base Schiff Base Formation Activation->Schiff_Base Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product 2-Arylthis compound Dehydration->Product

Fe3O4@SiO2-SO3H catalyzed synthesis workflow.

Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)

A modern and efficient approach to this compound synthesis involves the ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) of primary alcohols with 2-aminophenol.[5][6] This method avoids the use of stoichiometric oxidants, with the only byproduct being hydrogen gas.[6] A heterogeneous catalytic system can be employed using a phosphine-functionalized magnetic nanoparticle (PFMNP) ligand in the presence of a ruthenium precursor, allowing for catalyst recycling.[5][6]

Data Presentation

Table 3: Ruthenium-Catalyzed Synthesis of 2-Substituted Benzoxazoles from Alcohols [6]

EntryPrimary AlcoholYield (%)
1Benzyl alcohol85
24-Methylbenzyl alcohol82
34-Methoxybenzyl alcohol80
44-Chlorobenzyl alcohol78
52-Phenylethanol75
61-Hexanol65

Note: The yields are representative and can vary based on the specific ruthenium catalyst and reaction conditions employed.

Experimental Protocol

General Procedure for Ruthenium-Catalyzed this compound Synthesis:

  • In a sealed reaction vessel, combine 2-aminophenol (1.0 mmol), the primary alcohol (1.2 mmol), the ruthenium precursor (e.g., Ru2Cl4(CO)6, 0.5-2 mol %), and the phosphine-functionalized magnetic nanoparticle ligand (if a heterogeneous system is desired).

  • Add a suitable high-boiling solvent (e.g., toluene (B28343) or dioxane).

  • Heat the reaction mixture at a high temperature (typically 150-200 °C) for several hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction to room temperature.

  • If a heterogeneous catalyst is used, it can be separated with an external magnet.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Mechanistic Pathway

The proposed mechanism involves the initial dehydrogenation of the primary alcohol to the corresponding aldehyde by the ruthenium catalyst. This is followed by the condensation of the in-situ generated aldehyde with 2-aminophenol to form a Schiff base. Subsequent intramolecular cyclization and a final dehydrogenation step lead to the aromatic this compound product, regenerating the active ruthenium catalyst and releasing hydrogen gas.

Ru_ADC_Pathway cluster_0 Catalytic Cycle Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde Dehydrogenation Ru_Catalyst [Ru] Schiff_Base Schiff Base Aldehyde->Schiff_Base Condensation H2 H₂ Aminophenol 2-Aminophenol Cyclized_Product Dihydrothis compound Schiff_Base->Cyclized_Product Cyclization This compound This compound Cyclized_Product->this compound Dehydrogenation

Ruthenium-catalyzed acceptorless dehydrogenative coupling.

References

Application Notes and Protocols for the Purification of Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for common purification techniques for benzoxazole compounds. The selection of an appropriate purification strategy is critical for obtaining high-purity benzoxazoles, which are essential for their application in medicinal chemistry, materials science, and other research fields. This document outlines protocols for recrystallization, column chromatography, and liquid-liquid extraction, along with a summary of their effectiveness.

Data Presentation: Comparison of Purification Techniques

The following table summarizes quantitative data on the yield and purity of this compound compounds after purification using different techniques. This data is compiled from various synthetic procedures and purification protocols to provide a comparative overview.

This compound DerivativePurification MethodInitial Purity (%)Final Purity (%)Yield/Recovery (%)Reference
2-(3-fluoro-4-hydroxyphenyl)-7-vinyl-benzoxazol-5-olRecrystallization (Acetone/Acetonitrile) followed by Charcoal Treatment and a second Recrystallization (Ethyl Acetate/Heptane)Not Specified> 99.4~87[1]
2-Phenylthis compoundSilica (B1680970) Gel Column Chromatography (Acetone/Petroleum Ether)CrudeHigh (Implied by characterization)98[2]
Various 2-ArylbenzoxazolesRecrystallization (Ethanol)CrudeHigh (Implied by characterization)70-85
4-(benzo[d]oxazol-2-ylthio)-2-nitroanilineRecrystallization (Ethanol)CrudeHigh (Implied by characterization)Not Specified[3]
2-Benzylbenzo[d]oxazoleSilica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate)CrudeHigh (Implied by characterization)95[4]

Experimental Protocols

Herein are detailed methodologies for the key purification techniques cited in the literature for this compound compounds.

Protocol 1: Recrystallization

Recrystallization is a widely used technique for purifying solid this compound compounds. The choice of solvent is crucial and should be determined experimentally. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.

1.1 Single-Solvent Recrystallization

  • Materials:

    • Crude this compound compound

    • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate)

    • Erlenmeyer flasks

    • Heating mantle or hot plate

    • Buchner funnel and flask

    • Filter paper

    • Ice bath

  • Procedure:

    • Place the crude this compound compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent to the flask.

    • Gently heat the mixture while stirring until the solvent boils.

    • Add small portions of the hot solvent until the this compound compound is completely dissolved.

    • If colored impurities are present, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal or any insoluble impurities. This is done by pouring the hot solution through a fluted filter paper in a pre-heated funnel.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

1.2 Two-Solvent Recrystallization

This method is useful when a single solvent is not ideal. A "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble are used.

  • Materials:

    • Crude this compound compound

    • "Good" solvent (e.g., acetone, ethyl acetate)

    • "Poor" solvent (e.g., water, heptane, acetonitrile)

    • Standard recrystallization equipment (as above)

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

    • While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

    • If turbidity persists, add a few drops of the hot "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect and dry the crystals as described in the single-solvent method.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating this compound compounds from impurities with different polarities.

  • Materials:

    • Crude this compound compound

    • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

    • Eluent (solvent system, e.g., petroleum ether/ethyl acetate, acetone/petroleum ether)

    • Chromatography column

    • Sand

    • Cotton or glass wool

    • Collection tubes or flasks

    • Thin Layer Chromatography (TLC) plates and chamber

  • Procedure:

    • Eluent Selection: Determine a suitable eluent system using TLC. The desired this compound compound should have an Rf value of approximately 0.2-0.4.

    • Column Packing:

      • Place a small plug of cotton or glass wool at the bottom of the column.

      • Add a small layer of sand.

      • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

      • Allow the silica to settle, ensuring a uniform packing without air bubbles.

      • Add a layer of sand on top of the silica gel.

    • Sample Loading:

      • Dissolve the crude this compound in a minimal amount of the eluent.

      • Carefully add the sample solution to the top of the column.

      • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and evaporating the solvent. Then, carefully add the dry silica-adsorbed sample to the top of the column.

    • Elution:

      • Carefully add the eluent to the top of the column.

      • Begin collecting fractions.

      • Continuously add more eluent to the top of the column to prevent it from running dry.

    • Fraction Analysis:

      • Monitor the collected fractions by TLC to identify which ones contain the purified this compound compound.

    • Isolation:

      • Combine the pure fractions.

      • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Protocol 3: Liquid-Liquid Extraction

This is a standard work-up procedure to separate the crude this compound from a reaction mixture, typically before further purification by recrystallization or chromatography.

  • Materials:

    • Reaction mixture containing the this compound compound

    • Immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

    • Aqueous solution (e.g., water, brine, dilute acid or base)

    • Separatory funnel

    • Beakers or flasks

    • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Procedure:

    • Transfer the reaction mixture to a separatory funnel.

    • Add the organic solvent and an appropriate aqueous solution.

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the lower layer into a flask.

    • Pour the upper layer out of the top of the funnel into another flask.

    • If necessary, re-extract the aqueous layer with fresh organic solvent to maximize recovery.

    • Combine the organic layers.

    • Wash the combined organic layers with water and then with brine to remove any residual water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound compound.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

G cluster_recrystallization Recrystallization Workflow A Dissolve Crude this compound in Minimal Hot Solvent B Hot Filtration (if necessary) A->B C Cool to Crystallize A->C No insoluble impurities B->C D Collect Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Purified Crystals E->F

Caption: Workflow for the purification of this compound compounds by recrystallization.

G cluster_chromatography Column Chromatography Workflow A Select Eluent (via TLC) B Pack Column with Silica Gel Slurry A->B C Load Crude This compound Sample B->C D Elute with Solvent and Collect Fractions C->D E Analyze Fractions (via TLC) D->E F Combine Pure Fractions and Evaporate Solvent E->F G Purified this compound F->G

Caption: Workflow for the purification of this compound compounds by column chromatography.

G cluster_extraction Liquid-Liquid Extraction Workflow A Combine Reaction Mixture, Organic Solvent, and Aqueous Phase in Separatory Funnel B Shake and Vent A->B C Separate Aqueous and Organic Layers B->C D Combine Organic Layers C->D E Wash with Water/Brine D->E F Dry with Anhydrous Drying Agent E->F G Filter and Concentrate F->G H Crude this compound G->H

Caption: Workflow for the initial work-up of this compound synthesis by liquid-liquid extraction.

References

Application Notes and Protocols for the Analytical Characterization of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide to the analytical methods used for the characterization of benzoxazole and its derivatives. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. The notes cover the principles of each technique, and the protocols offer detailed, step-by-step methodologies for practical implementation.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound derivatives.[1] Due to the aromatic nature of the this compound core, reversed-phase HPLC (RP-HPLC) is the most common approach.[1] This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18 or Phenyl-Hexyl) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).[1][2]

Method development for benzoxazoles often involves optimizing the mobile phase composition, pH (by adding acids like phosphoric or formic acid), column type, and detector wavelength.[1][2] UV detection is highly effective as the this compound ring system possesses strong chromophores that absorb UV radiation.[1] HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[2][3]

Logical Workflow for HPLC Method Development

HPLC_Workflow Start Start: Define Analytical Goal (Purity, Quantification, etc.) Compound Acquire this compound Derivative Information (Structure, Solubility, UV λmax) Start->Compound Col_Select Column Selection (e.g., C18, Phenyl-Hexyl) Compound->Col_Select MP_Screen Mobile Phase Screening (Acetonitrile vs. Methanol, Aqueous Buffer/Acid) Col_Select->MP_Screen Optimize Parameter Optimization (Gradient, Flow Rate, Temp.) MP_Screen->Optimize Optimize->MP_Screen Suboptimal Separation Validation Method Validation (Linearity, Precision, Accuracy, Robustness) Optimize->Validation Optimal Conditions Found? End Final Validated Method Validation->End

Caption: Workflow for developing a robust HPLC method for this compound analysis.

Quantitative Data Summary: HPLC Methods

CompoundColumnMobile PhaseDetectionReference
This compoundNewcrom R1Acetonitrile (MeCN), Water, and Phosphoric AcidMass Spec (MS) or UV[2]
5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-benzoxazoleNewcrom R1Acetonitrile (MeCN), Water, and Phosphoric AcidMass Spec (MS) or UV[3]
1,2-Benzoxazol-7-olC18 or Phenyl-HexylAcetonitrile/Water or Methanol/Water GradientUV (wavelength based on absorbance scan)[1]
Various Amines and Amino Acids (derivatized with Sodium this compound-2-Sulfonate)Not specifiedNot specifiedFluorescence[4]
Benzimidazole Derivatives (structurally related)C18A: 0.025 M Phosphate buffer pH 2.0; B: AcetonitrileUV (296 nm)[5]

Experimental Protocol: RP-HPLC Analysis of a this compound Derivative

This protocol is a generalized procedure based on common practices.[1][2][5]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions with the mobile phase to achieve a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (e.g., starting with 50:50 Acetonitrile:Water). For Mass Spectrometry compatibility, replace any non-volatile acid like phosphoric acid with 0.1% formic acid.[2][3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.[1]

    • Detector Wavelength: Set to the maximum absorption wavelength (λmax) of the specific this compound derivative, determined by a UV-Vis scan (typically in the 330-380 nm range).[6][7]

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • For quantitative analysis, create a calibration curve using standards of known concentrations.

    • Determine the concentration of the unknown sample by comparing its peak area to the calibration curve.

    • Assess purity by calculating the peak area percentage of the main component relative to all other peaks in the chromatogram.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation of newly synthesized this compound derivatives. They provide complementary information about the molecular formula, functional groups, and connectivity of atoms.

Workflow for Spectroscopic Structural Elucidation

Spectroscopy_Workflow Sample Purified this compound Sample MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) - Fragmentation Pattern Sample->MS IR FTIR Spectroscopy - Functional Groups (C=N, C-O, Aromatic C=C) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Carbon-Hydrogen Framework - Atom Connectivity - Final Structure Sample->NMR UV UV-Vis Spectroscopy - Chromophore System - Conjugation Details Sample->UV MS->NMR IR->NMR Structure Confirmed Molecular Structure NMR->Structure UV->NMR

Caption: Complementary use of spectroscopic techniques for structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound derivatives in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[8][9] The chemical shifts (δ) in the aromatic region (typically 6.8-8.9 ppm in ¹H NMR) are characteristic of the this compound ring system and its substituents.[9] 2D NMR techniques like COSY and HSQC can be used to establish proton-proton and proton-carbon correlations, respectively, which is crucial for unambiguous structure assignment.[10]

Quantitative Data Summary: Characteristic NMR Shifts

NucleusRegionTypical Chemical Shift (δ, ppm)NotesReference
¹HAromatic Protons6.8 - 8.9Multiplet signals, specific shifts depend on substitution pattern.[9]
¹H-CONH-7.0 - 8.3Singlet, can be broad.[9]
¹HAr-OCH₃3.7 - 3.9Singlet.[9]
¹³CThis compound Ring Carbons110 - 164Specific shifts depend on the position and substituents.[9][11]
¹³CC=O (Amide/Ester)160 - 175Dependent on the specific carbonyl group.[9]

Experimental Protocol: ¹H and ¹³C NMR Analysis

This protocol is based on standard laboratory practices.[8][9]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][9]

    • The choice of solvent is critical; the sample must be fully soluble. DMSO-d₆ is often used for compounds with lower solubility in CDCl₃.[9]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • Spectrometer: A high-resolution NMR spectrometer, typically operating at 300 MHz or higher for ¹H NMR.[8]

    • ¹H NMR Acquisition:

      • Acquire a standard one-pulse ¹H spectrum.

      • Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 12 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

      • Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of protons.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For benzoxazoles, FTIR is particularly useful for confirming the presence of the core heterocyclic structure and any substituents. Key vibrational bands include the C=N stretching of the oxazole (B20620) ring, C-O-C (ether) stretching, and the characteristic absorptions of the benzene (B151609) ring.[12][13] The presence or absence of specific bands (e.g., C=O for an amide derivative, -OH for a hydroxylated analog) provides crucial structural confirmation.[9]

Quantitative Data Summary: Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityReference
C=N (Imine, Oxazole Ring)1605 - 1658Medium-Strong[9][13]
C=C (Aromatic Ring)1450 - 1590Medium-Strong[9][12]
C-O (Aryl Ether)1230 - 1280Strong[11][12]
C-H (Aromatic)3000 - 3100Medium-Weak[9][13]
C=O (Amide)1640 - 1680Strong[9]

Experimental Protocol: FTIR Analysis (ATR Method)

This protocol describes the common Attenuated Total Reflectance (ATR) method.[8]

  • Sample Preparation:

    • No specific preparation is needed for solid samples. Ensure the sample is dry and in powder form.

    • A small amount (1-5 mg) of the solid sample is sufficient.

  • Instrumentation and Acquisition:

    • Spectrometer: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

    • Background Scan: Before analyzing the sample, record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Sample Scan: Place the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

    • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Identify the major absorption bands in the spectrum.

    • Compare the observed wavenumbers with known correlation tables to assign them to specific functional groups, confirming the structure of the this compound derivative.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound derivatives.[14] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.[10] The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to confirm the identity of the compound.[15][16] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile this compound derivatives, providing both separation and identification.[17][18]

Quantitative Data Summary: Mass Spectrometry Data

CompoundIonization MethodObserved m/zNotesReference
This compoundElectron Impact (EI)119 (M+)Molecular Ion[19]
2-(chloromethyl)-1H-benzo[d]imidazole (Intermediate)ESI-ToF167 [M+H]⁺Protonated Molecule[9]
2-Phenylthis compoundLC-MS196.1 [M+H]⁺Protonated Molecule[20]
Various DerivativesESI[M+H]⁺ or [M-H]⁻Depends on the functional groups present.[21]

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

This is a generalized protocol for direct infusion analysis.[8]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[8]

    • Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

    • If necessary, add a small amount of formic acid (0.1%) to promote protonation for positive ion mode ([M+H]⁺) or ammonium (B1175870) hydroxide (B78521) for negative ion mode ([M-H]⁻).

  • Instrumentation and Acquisition:

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source.

    • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Ionization Mode: Select either positive or negative ion mode, depending on the nature of the analyte.

    • Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-1000).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Compare the observed m/z value with the calculated theoretical mass of the expected compound.

    • For HRMS data, use the accurate mass to calculate the elemental formula.

    • Analyze any significant fragment ions to gain further structural insights.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro enzyme inhibition assays to evaluate the efficacy of benzoxazole derivatives against several key enzymatic targets. This compound, a privileged heterocyclic scaffold, is a common structural motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4][5] The inhibitory activity of these compounds is often linked to their ability to interact with specific biological targets, making robust in vitro enzyme assays a critical component of the drug discovery and development process.

This document outlines the principles and step-by-step procedures for assays targeting Indoleamine 2,3-dioxygenase 1 (IDO1), Tyrosinase, Carbonic Anhydrases (CAs), various Kinases, and Acetylcholinesterase (AChE), all of which are known targets for this compound derivatives.[2][6][7][8][9]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay

Application Note: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway.[10] Upregulated in many tumors, IDO1 plays a crucial role in promoting immune tolerance, allowing cancer cells to evade the host's immune system.[11][12] Consequently, inhibitors of IDO1 are actively being pursued as promising cancer immunotherapeutics. This compound derivatives have been identified as potential IDO1 inhibitors. This fluorometric assay provides a high-throughput method for screening and characterizing novel this compound-based IDO1 inhibitors.[11]

Experimental Protocol: Fluorometric IDO1 Inhibition Assay

This protocol is adapted from commercially available kits and published research.[11][12]

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 Assay Buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.0)[13]

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Catalase

  • Methylene blue

  • Fluorogenic developer solution

  • This compound test compounds

  • Known IDO1 inhibitor (e.g., Epacadostat) as a positive control

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Ex/Em = 402/488 nm)[11][12]

Procedure:

  • Reagent Preparation:

    • Prepare a 2X Reaction Premix by diluting a 100X Antioxidant Mix (containing components like ascorbic acid and catalase) in IDO1 Assay Buffer.[11][12]

    • Prepare the IDO1 Substrate solution by diluting L-tryptophan in the assay buffer.

    • Dissolve this compound test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute to desired concentrations in the assay buffer. Ensure the final solvent concentration does not exceed 0.5-1% to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Test Wells: 20 µL of diluted this compound compound.

      • Positive Control Wells: 20 µL of diluted positive control inhibitor.

      • Solvent Control Wells: 20 µL of the solvent used for the test compounds.

      • Background Control Wells: 20 µL of assay buffer.

    • Add 50 µL of the 2X Reaction Premix to all wells.

    • Add recombinant IDO1 enzyme to all wells except the background control wells.

    • Initiate the reaction by adding the IDO1 Substrate solution to all wells. The final reaction volume is typically 100-200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 45-60 minutes in a dark environment. Gentle shaking during incubation is recommended.[10][12]

  • Development and Measurement:

    • Stop the reaction by adding 50 µL of the Fluorogenic Developer Solution to each well.

    • Seal the plate and incubate at 45°C for 3 hours in the dark with gentle shaking.[12]

    • Allow the plate to cool to room temperature for 1 hour.

    • Measure the fluorescence at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each test compound concentration relative to the solvent control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary:

This compound DerivativeTarget EnzymeIC50 (nM)Reference
Epacadostat (INCB024360)IDO172[14]
IDO5LIDO124.2[11]

Note: Specific IC50 values for novel this compound derivatives would be determined through the execution of this assay.

Experimental Workflow:

IDO1_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compounds) plate Dispense Reagents into 96-well Plate reagents->plate Dispense incubate Incubate at 37°C plate->incubate Incubate develop Add Developer & Incubate at 45°C incubate->develop Develop read Read Fluorescence (Ex/Em = 402/488 nm) develop->read Measure calculate Calculate % Inhibition read->calculate Analyze ic50 Determine IC50 calculate->ic50 Plot

Workflow for the fluorometric IDO1 inhibition assay.

Tyrosinase Inhibition Assay

Application Note: Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[15] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents.[16] Several this compound derivatives have been investigated as potent tyrosinase inhibitors.[9] This colorimetric assay is a standard method to screen for novel tyrosinase inhibitors.

Experimental Protocol: Colorimetric Tyrosinase Inhibition Assay

This protocol is based on the oxidation of L-DOPA to the colored product, dopachrome.[15]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • This compound test compounds

  • Kojic acid (positive control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~475-510 nm[15][17]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep on ice.

    • Prepare a fresh solution of L-DOPA in phosphate buffer immediately before use.

    • Dissolve this compound test compounds and kojic acid in DMSO to create stock solutions. Prepare serial dilutions in phosphate buffer. The final DMSO concentration should not exceed 1-2%.[15]

  • Assay Setup:

    • In a 96-well plate, add the following:

      • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Control (Enzyme) Wells: 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).

      • Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).

    • Pre-incubate the plate at 25°C for 10 minutes.[17]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells. The total volume should be 200 µL.

    • Immediately measure the absorbance at 475-510 nm in kinetic mode for 30-60 minutes, taking readings every minute.[16][17]

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Correct the rates of the test and control wells by subtracting the rates of their respective blank wells.

    • Calculate the percent inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Quantitative Data Summary:

This compound DerivativeSubstrateIC50 (µM)Reference
2-(2,4-dihydroxyphenyl)-benzoxazoleL-Tyrosine0.51[9]
Kojic Acid (Reference)L-Tyrosine14.33[9]
2-(4-hydroxyphenyl)-5-(trifluoromethyl)benzo[d]thiazoleL-Tyrosine< 10[18]

Signaling Pathway:

Melanin_Biosynthesis cluster_pathway Melanogenesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase1 Tyrosinase Tyrosinase1->Tyrosine Tyrosinase2 Tyrosinase Tyrosinase2->LDOPA Inhibitor This compound Inhibitor Inhibitor->Tyrosinase1 Inhibits Inhibitor->Tyrosinase2 Inhibits

Inhibition of the Tyrosinase-catalyzed steps in melanin biosynthesis.

Carbonic Anhydrase (CA) Inhibition Assay

Application Note: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and certain isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer.[19] this compound and related benzothiazole (B30560) derivatives have been explored as inhibitors of various CA isoforms.[8] The stopped-flow CO2 hydration assay is a highly accurate method for determining the inhibition constants (Ki) of CA inhibitors.

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

This protocol measures the enzyme-catalyzed hydration of CO2.[8][19]

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, V, IX, XIII)[8]

  • Buffer (e.g., HEPES-Tris)

  • CO2-saturated water

  • pH indicator (e.g., 4-nitrophenol)

  • This compound test compounds

  • Acetazolamide (B1664987) (AZA) (standard inhibitor)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare solutions of the purified CA isoforms in the chosen buffer.

    • Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

    • Dissolve test compounds and acetazolamide in a suitable solvent (e.g., DMSO) and prepare dilutions in the assay buffer.

  • Assay Measurement:

    • The assay is performed using a stopped-flow instrument that rapidly mixes two solutions.

    • Syringe A contains the CA enzyme and the pH indicator in buffer. For inhibition studies, the enzyme is pre-incubated with the this compound derivative for a defined period (e.g., 15 minutes) before the measurement.[20]

    • Syringe B contains the CO2-saturated water.

    • The two solutions are rapidly mixed, initiating the CO2 hydration reaction. The accompanying pH drop is monitored by the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • The initial rates of the catalyzed reaction are determined from the spectrophotometric data.

    • The inhibition constants (Ki) are calculated by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Alternative Method: Esterase Activity Assay A simpler, colorimetric method involves measuring the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (B1210297) (4-NPA) to 4-nitrophenol, which can be monitored at ~400 nm.[21]

Quantitative Data Summary (for related Benzothiazole derivatives):

CompoundhCA I (Ki, µM)hCA II (Ki, µM)hCA V (Ki, µM)hCA XIII (Ki, µM)Reference
Compound 12.93.27.94.8[8]
Acetazolamide0.250.012--[20]

Note: Data for benzothiazole derivatives are shown as an example; similar evaluations are performed for benzoxazoles.

Experimental Workflow:

CA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Prepare Enzyme + Inhibitor + pH Indicator (Syringe A) mix Rapid Mixing in Stopped-Flow Instrument enzyme_prep->mix co2_prep Prepare CO2-saturated Water (Syringe B) co2_prep->mix measure Monitor Absorbance Change over Time mix->measure Initiate Reaction rates Calculate Initial Reaction Rates measure->rates Analyze Data ki Determine Ki values rates->ki Fit to Equation

Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Kinase Inhibition Assay

Application Note: Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer.[1] this compound derivatives have been successfully developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are crucial for tumor angiogenesis and metastasis.[7][22][23] This protocol describes a general in vitro kinase inhibition assay, which can be adapted for specific kinases.

Experimental Protocol: Radiometric Filter-Binding Kinase Assay

This is a common and sensitive method for measuring kinase activity.[7]

Materials:

  • Purified, active recombinant kinase (e.g., VEGFR-2)

  • Specific substrate (peptide or protein)

  • Radiolabeled ATP (e.g., [γ-³³P]ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

  • This compound test compounds

  • Known kinase inhibitor (e.g., Sorafenib, Staurosporine) as a positive control[23]

  • 96-well plates

  • Filter membrane (e.g., phosphocellulose paper)

  • Scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the this compound test compounds and control inhibitor in DMSO. Further dilute in the kinase reaction buffer.

  • Reaction Setup:

    • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.[24]

    • Initiate the kinase reaction by adding radiolabeled ATP.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes).[7]

  • Separation and Detection:

    • Stop the reaction and spot the reaction mixture onto a filter membrane. The membrane captures the phosphorylated substrate.

    • Wash the membrane to remove unreacted radiolabeled ATP.[7]

    • Measure the amount of radioactivity on the filter using a scintillation counter. The radioactivity is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each compound concentration relative to a control reaction without inhibitor.

    • Determine the IC50 value by plotting the data and fitting it to a dose-response curve.

Quantitative Data Summary:

This compound DerivativeTarget KinaseIC50 (nM)Reference
Compound 12lVEGFR-297.38[1][25]
Sorafenib (Reference)VEGFR-290[7]
Compound 11bVEGFR-257[23]
Compound 11bc-Met181[23]
Compound 4cTyrosine Kinase100[26]

Signaling Pathway:

VEGFR2_Signaling cluster_pathway VEGFR-2 Angiogenesis Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Promotes Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits Kinase Domain

Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Acetylcholinesterase (AChE) Inhibition Assay

Application Note: Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the synaptic signal. AChE inhibitors are the primary class of drugs used to treat the symptoms of Alzheimer's disease.[6] this compound derivatives have been synthesized and evaluated as potent AChE inhibitors, often showing dual inhibition of the related enzyme, butyrylcholinesterase (BChE).[27][28] The Ellman method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity.

Experimental Protocol: Ellman's Method

This assay is based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[6]

Materials:

  • Acetylcholinesterase (AChE, from human erythrocytes or electric eel)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Sodium phosphate buffer (pH 8.0)

  • This compound test compounds

  • Donepezil or Tacrine (positive control)[6]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Dissolve test compounds and the positive control in a suitable solvent and prepare serial dilutions in the buffer.

  • Assay Setup:

    • In a 96-well plate, add the following:

      • 140 µL of phosphate buffer

      • 10 µL of DTNB solution

      • 20 µL of AChE solution

      • 20 µL of the test compound or control solution

    • Incubate the mixture at 25°C for 15-20 minutes.[29]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction from the change in absorbance over time.

    • Calculate the percent inhibition for each test compound concentration compared to the control without inhibitor.

    • Determine the IC50 value from the dose-response curve.

Quantitative Data Summary:

This compound DerivativeTarget EnzymeIC50 (µM)Reference
Compound 36AChE0.0126[6]
Compound 36BChE0.0254[6]
This compound-oxazole hybridAChE0.90[27]
This compound-oxazole hybridBChE1.10[27]
Donepezil (Reference)AChE0.0693[6]

References

Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazole derivatives have emerged as a versatile class of fluorescent probes with significant applications in cellular and molecular biology. Their unique photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to the microenvironment, make them powerful tools for fluorescence microscopy. These probes are characterized by a fused benzene (B151609) and oxazole (B20620) ring system, which can be chemically modified to create sensors for a wide range of biological analytes and parameters. This document provides detailed application notes and protocols for the use of this compound-based probes in various research contexts, aimed at researchers, scientists, and professionals in drug development.

Application Note 1: Monitoring Intracellular Viscosity

Background

Intracellular viscosity is a critical parameter that reflects the state of the cellular microenvironment and is associated with various physiological and pathological processes, including protein aggregation and apoptosis. This compound-based molecular rotors are fluorescent probes designed to report on viscosity. Their fluorescence intensity or lifetime changes in response to the rotational freedom of a part of the molecule, which is restricted in viscous environments.

Probe Example: HBO

2-(2'-Hydroxyphenyl)this compound (HBO) is a classic example of a this compound probe used to detect changes in viscosity. In environments with low viscosity, the molecule can undergo intramolecular rotation, leading to non-radiative decay and low fluorescence. In viscous environments, this rotation is hindered, resulting in a significant increase in fluorescence intensity.

Quantitative Data

PropertyValueReference
Excitation Wavelength~360 nm
Emission Wavelength~485 nm
Stokes Shift~125 nm
Response to ViscosityFluorescence intensity increases with increasing viscosity
ApplicationMonitoring viscosity changes during apoptosis and in lipid droplets

Experimental Protocol: Imaging Viscosity in Live Cells

  • Probe Preparation: Prepare a stock solution of the this compound viscosity probe (e.g., 1 mM in DMSO).

  • Cell Culture: Plate cells on a glass-bottom dish suitable for fluorescence microscopy and culture them to the desired confluence.

  • Probe Loading:

    • Dilute the probe stock solution in a serum-free cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any unbound probe.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom set for the specific probe).

    • Acquire images at different time points or after inducing a biological process (e.g., apoptosis) to monitor changes in fluorescence intensity, which correlate with viscosity changes.

Mechanism of Action

cluster_0 Low Viscosity cluster_1 High Viscosity Low_Viscosity Low Viscosity Environment Free_Rotation Intramolecular Rotation Low_Viscosity->Free_Rotation Allows Non_Radiative_Decay Non-Radiative Decay (Low Fluorescence) Free_Rotation->Non_Radiative_Decay Promotes High_Viscosity High Viscosity Environment Restricted_Rotation Restricted Rotation High_Viscosity->Restricted_Rotation Causes Radiative_Decay Radiative Decay (High Fluorescence) Restricted_Rotation->Radiative_Decay Promotes Benzoxazole_Probe This compound Probe Benzoxazole_Probe->Low_Viscosity Benzoxazole_Probe->High_Viscosity

Caption: Mechanism of a this compound molecular rotor for viscosity sensing.

Application Note 2: Detecting pH Fluctuations

Background

Intracellular pH is a tightly regulated parameter that is crucial for numerous cellular functions, including enzyme activity, cell growth, and ion transport. Deviations from the normal pH range are associated with various diseases, such as cancer and neurodegenerative disorders. This compound probes with acidic or basic functional groups can act as pH sensors, as their fluorescence properties change upon protonation or deprotonation.

Probe Example: AOB

A series of amino-functionalized 2-arylthis compound derivatives have been developed as fluorescent pH probes. For instance, a probe with a dimethylamino group can be protonated at acidic pH, leading to a change in its electronic structure and a corresponding shift in its fluorescence emission.

Quantitative Data

PropertyValue (Example Probe)Reference
Excitation Wavelength~350 nm
Emission Wavelength~450 nm (basic) / ~550 nm (acidic)
pKa~6.5
Response to pHRatiometric change in fluorescence emission with pH
ApplicationMapping pH gradients in live cells and organelles

Experimental Protocol: Ratiometric pH Imaging

  • Probe Preparation: Prepare a stock solution of the this compound pH probe (e.g., 1 mM in DMSO).

  • Cell Culture: Plate cells on a glass-bottom dish and culture to the desired confluence.

  • Probe Loading:

    • Dilute the probe stock solution in a serum-free medium to a final concentration of 1-5 µM.

    • Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Imaging:

    • Image the cells using a fluorescence microscope capable of acquiring images at two different emission wavelengths (e.g., with a filter wheel or a spectral detector).

    • Excite the probe at its excitation wavelength and collect fluorescence at the two emission maxima corresponding to the acidic and basic forms of the probe.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each pixel in the image. This ratio will be proportional to the pH, and a calibration curve can be generated to determine the absolute pH values.

Workflow for Ratiometric pH Measurement

Start Start Cell_Culture Culture Cells Start->Cell_Culture Probe_Loading Load with this compound pH Probe Cell_Culture->Probe_Loading Imaging Acquire Images at Two Emission Wavelengths Probe_Loading->Imaging Analysis Calculate Intensity Ratio (Emission1 / Emission2) Imaging->Analysis Calibration Generate pH Calibration Curve Analysis->Calibration pH_Map Create Cellular pH Map Calibration->pH_Map End End pH_Map->End

Caption: Workflow for ratiometric pH imaging using a this compound probe.

Application Note 3: Detection of Enzymatic Activity

Background

Enzymes are crucial for a vast array of biological processes, and their dysregulation is often a hallmark of disease. This compound-based probes can be designed as enzyme-activatable sensors. These probes are typically non-fluorescent or emit at a certain wavelength in their initial state. Upon interaction with a specific enzyme, a chemical modification occurs (e.g., cleavage of a recognition group), leading to the release of the fluorescent this compound core and a detectable change in fluorescence.

Probe Example: for Monoamine Oxidase (MAO)

Probes have been developed where a this compound fluorophore is masked with a group that can be specifically cleaved by a monoamine oxidase (MAO). MAOs are important enzymes in neurotransmitter metabolism, and their activity is relevant in neurological disorders.

Quantitative Data

PropertyValue (Example MAO Probe)Reference
Excitation Wavelength~405 nm
Emission Wavelength~520 nm (after enzyme activation)
Detection LimitNanomolar range
Response TimeMinutes
ApplicationIn situ imaging of MAO activity in live cells and tissues

Experimental Protocol: Imaging Enzyme Activity

  • Probe Preparation: Prepare a stock solution of the enzyme-activatable this compound probe (e.g., 1 mM in DMSO).

  • Cell/Tissue Preparation: Culture cells on a glass-bottom dish or prepare tissue slices for imaging.

  • Probe Incubation:

    • Dilute the probe stock solution in a suitable buffer or medium to the desired final concentration (e.g., 1-10 µM).

    • Incubate the cells or tissue with the probe solution for a specific period (e.g., 30-60 minutes) at 37°C to allow for enzymatic conversion.

  • Washing: Gently wash the sample with PBS to remove the excess probe.

  • Fluorescence Imaging:

    • Image the sample using a fluorescence microscope with the appropriate filter set for the activated fluorophore.

    • The fluorescence intensity will be proportional to the activity of the target enzyme.

  • (Optional) Control Experiments: To confirm specificity, pre-incubate a control sample with a known inhibitor of the target enzyme before adding the probe. A significant reduction in fluorescence signal in the inhibited sample would confirm the probe's specificity.

Enzyme-Probe Interaction Pathway

Inactive_Probe Non-Fluorescent this compound Probe (with recognition group) Enzymatic_Reaction Enzymatic Cleavage of Recognition Group Inactive_Probe->Enzymatic_Reaction Target_Enzyme Target Enzyme (e.g., MAO) Target_Enzyme->Enzymatic_Reaction Active_Fluorophore Highly Fluorescent this compound Core Enzymatic_Reaction->Active_Fluorophore Fluorescence_Signal Fluorescence Signal Detected Active_Fluorophore->Fluorescence_Signal

Caption: Activation of a this compound probe by a target enzyme.

Application Note 4: Sensing Metal Ions

Background

Metal ions are essential for a multitude of biological functions but can be toxic at elevated concentrations. Therefore, monitoring their intracellular levels is of great interest. This compound derivatives can be functionalized with chelating groups that selectively bind to specific metal ions. This binding event alters the photophysical properties of the probe, leading to a change in fluorescence that can be used for detection and quantification.

Probe Example: for Zn²⁺

This compound probes incorporating a picolinamide (B142947) or similar chelating moiety have been shown to be effective for sensing Zn²⁺. The binding of Zn²⁺ to the chelating group can restrict intramolecular rotation or enhance charge transfer, resulting in a significant increase in fluorescence.

Quantitative Data

PropertyValue (Example Zn²⁺ Probe)Reference
Excitation Wavelength~488 nm
Emission Wavelength~525 nm
Dissociation Constant (Kd)Low micromolar to nanomolar range
SelectivityHigh selectivity for Zn²⁺ over other biologically relevant metal ions
ApplicationImaging of intracellular Zn²⁺ pools and their dynamics

Experimental Protocol: Imaging Intracellular Metal Ions

  • Probe Preparation: Prepare a 1 mM stock solution of the metal ion-sensitive this compound probe in DMSO.

  • Cell Culture: Grow cells on a glass-bottom dish.

  • Probe Loading:

    • Dilute the probe stock solution in a physiological buffer (e.g., HEPES-buffered saline) to a final concentration of 1-10 µM.

    • Incubate the cells with the probe solution for 20-40 minutes at 37°C.

  • Washing: Wash the cells twice with the buffer to remove any unbound probe.

  • Imaging:

    • Acquire baseline fluorescence images of the cells.

    • To observe changes in metal ion concentration, treat the cells with a stimulus known to alter the levels of the target ion (e.g., a metal ionophore or a chelator).

    • Acquire a time-series of images to monitor the fluorescence changes. An increase or decrease in fluorescence intensity will correlate with the concentration of the target metal ion.

Metal Ion Detection Mechanism

Probe This compound Probe with Chelating Group Binding Binding of Metal Ion to Chelating Group Probe->Binding Metal_Ion Target Metal Ion (e.g., Zn²⁺) Metal_Ion->Binding Conformational_Change Conformational Change and/or Photoinduced Electron Transfer (PET) Modulation Binding->Conformational_Change Fluorescence_Change Change in Fluorescence (e.g., Turn-On) Conformational_Change->Fluorescence_Change

Caption: General mechanism for metal ion detection by a this compound probe.

Application Notes: Solid-Phase Synthesis of Benzoxazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2][3] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them privileged scaffolds in medicinal chemistry and drug discovery.[2][3] The generation of large, diverse libraries of this compound analogs is crucial for structure-activity relationship (SAR) studies and the identification of new lead compounds. Solid-phase organic synthesis (SPOS) offers a powerful and efficient platform for this purpose, enabling streamlined purification, the use of excess reagents, and amenability to automation.[4]

This document outlines a robust methodology for the solid-phase synthesis of 2-aminothis compound (B146116) libraries utilizing a safety-catch thioether linker strategy. This approach allows for the introduction of molecular diversity at multiple positions of the this compound scaffold.

Principle of the Method

The core strategy involves the immobilization of a 2-aminophenol (B121084) building block onto a solid support, followed by intramolecular cyclization to form the this compound ring. A key feature of this protocol is the use of a "safety-catch" linker. The initial thioether linkage is stable to many reaction conditions, allowing for modifications on the resin-bound molecule. The linker is then "activated" via oxidation to a sulfone, rendering it susceptible to nucleophilic attack for the final cleavage step. This cleavage step simultaneously introduces a final point of diversity into the molecule.

The general workflow is as follows:

  • Immobilization: A substituted 2-aminophenol is attached to a Merrifield resin.

  • Cyclization: The resin-bound aminophenol reacts with carbon disulfide to form a polymer-bound 2-mercaptothis compound.

  • On-Resin Diversification (Optional): Functional groups on the this compound scaffold (e.g., a nitro group) can be modified at this stage to create further analogs.

  • Linker Activation: The thioether linker is oxidized to a reactive sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).

  • Cleavage and Final Diversification: The resin-bound sulfone is treated with a library of amines, which act as nucleophiles to cleave the product from the resin, yielding a diverse library of 2-aminobenzoxazoles.

Visualizations

G Start Merrifield Resin (Solid Support) Step1 Attach 2-Aminophenol Building Block Start->Step1 Step2 Cyclization with CS2 to form Thioether-Linked This compound Step1->Step2 Step3 Optional: On-Resin Diversification (e.g., NO2 reduction, acylation) Step2->Step3 Step4 Activate Safety-Catch Linker: Oxidation to Sulfone Step2->Step4 (Skip Diversification) Step3->Step4 Step5 Cleavage with Amine Library (Final Diversification) Step4->Step5 End 2-Aminothis compound Library (Purified Products) Step5->End

Caption: General workflow for solid-phase synthesis of a 2-aminothis compound library.

G cluster_0 1. Immobilization & Cyclization cluster_1 2. Activation cluster_2 3. Cleavage & Diversification Resin Resin A Resin-Cl B Resin-S-Benzoxazole A->B 2-aminophenol, CS2, DIC C Resin-SO2-Benzoxazole B->C mCPBA D R-NH-Benzoxazole (Library Product) C->D R-NH2 E Resin-SO2-NH-R C->E (Resin Byproduct)

Caption: Key reaction stages on the solid support.

Experimental Protocols

Protocol 1: Synthesis of a 2-Aminothis compound Library

This protocol describes the preparation of a diverse library of 2-aminobenzoxazoles based on the safety-catch linker strategy.[4]

Materials and Reagents:

  • Merrifield resin (chloromethyl polystyrene, 1% DVB, 100-200 mesh)

  • Substituted 2-aminophenols (e.g., 2-amino-4-nitrophenol)

  • Carbon disulfide (CS₂)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Anhydrous acetonitrile (B52724) (MeCN) and dichloromethane (B109758) (DCM)

  • A diverse library of primary and secondary amines

  • Triethylamine (TEA)

  • Standard solid-phase synthesis vessel with a frit

  • Shaker or wrist-action shaker

Procedure:

Step 1: Preparation of Polymer-Bound 2-Mercaptothis compound Resin

  • Swell Merrifield resin (1.0 g) in anhydrous MeCN (10 mL) for 30 minutes in a synthesis vessel.

  • Drain the solvent.

  • Add a solution of the desired 2-aminophenol (3.0 mmol) and CS₂ (3.0 mmol) in anhydrous MeCN (10 mL).

  • Add DIC (3.0 mmol) to the suspension and shake the mixture at room temperature for 24 hours.

  • Drain the reaction mixture and wash the resin sequentially with MeCN (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

Step 2: (Optional) On-Resin Diversification This example shows the reduction of a nitro group and subsequent acylation.

  • Swell the nitro-substituted resin from Step 1 in a 1:1 mixture of DMF/water.

  • Add sodium dithionite (B78146) (Na₂S₂O₄, 5.0 equiv) and shake at 60°C for 12 hours to reduce the nitro group to an amine.

  • Wash the resin thoroughly with water, DMF, DCM, and methanol, then dry.

  • Swell the resulting amino-functionalized resin in DCM.

  • Add a solution of an acid chloride (3.0 equiv) and TEA (3.0 equiv) in DCM.

  • Shake at room temperature for 6 hours.

  • Wash the resin as described in Step 1.5 and dry under vacuum.

Step 3: Activation of the Safety-Catch Linker

  • Swell the resin from Step 1 (or Step 2) in anhydrous DCM (10 mL).

  • Cool the vessel to 0°C in an ice bath.

  • Add a solution of mCPBA (4.0 mmol) in DCM (5 mL) dropwise.

  • Shake the mixture at 0°C for 2 hours, then allow it to warm to room temperature and shake for an additional 4 hours.

  • Drain the solvent and wash the resin thoroughly with DCM (5 x 10 mL), MeCN (3 x 10 mL), and dry briefly.

Step 4: Nucleophilic Cleavage and Library Generation

  • Divide the activated resin into separate reaction vessels for each amine to be screened.

  • To each vessel, add a solution of the corresponding amine (0.5 M in MeCN, 5.0 equiv).

  • Seal the vessels and heat at 80°C for 12-16 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional MeCN (2 x 2 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-aminothis compound product.

  • Purify the products as needed, typically by preparative HPLC or silica (B1680970) gel chromatography.

Data Presentation

The following table presents illustrative yield data for the synthesis of various 2-arylbenzoxazoles via the condensation of o-aminophenol with substituted aldehydes, a common solution-phase and solid-phase compatible method.[5][6]

Table 1: Representative Yields for this compound Synthesis

EntryAldehyde Substituent (R)Catalyst / ConditionsYield (%)Purity (%)Reference
1H (Benzaldehyde)BAIL gel, 130°C, 5h98>95[5]
24-MethylBAIL gel, 130°C, 5h95>95[5]
34-MethoxyBAIL gel, 130°C, 5.5h92>95[5]
44-NitroBAIL gel, 130°C, 4.5h96>95[5]
54-ChloroBAIL gel, 130°C, 5.5h88>95[5]
64-FluoroBAIL gel, 130°C, 5.5h85>95[5]
7H (Benzaldehyde)TiO₂–ZrO₂, 60°C, 15 min93N/A[6]
84-NitroCu₂O, DMSO, RT, 2h95N/A[6]

Note: BAIL gel refers to a Brønsted acidic ionic liquid gel.[5] Purity is often determined by HPLC or NMR analysis of the crude product.

References

Application Notes & Protocols for Microwave-Assisted Synthesis of 2-Arylbenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 2-arylbenzoxazoles utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry.

Introduction

2-Arylbenzoxazoles are a prominent class of heterocyclic compounds possessing a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Their synthesis is of significant interest in medicinal chemistry and drug development. Microwave-assisted synthesis has emerged as a powerful tool to accelerate the discovery and development of novel benzoxazole derivatives. The methods outlined below describe efficient, rapid, and often environmentally friendly approaches to synthesize these valuable scaffolds.

Core Principles of Microwave-Assisted Synthesis

Microwave energy directly heats the reaction mixture by interacting with polar molecules (solvents, reagents), leading to rapid and uniform heating. This avoids the induction period and localized overheating often associated with conventional heating, resulting in cleaner reactions and higher yields. Several protocols leverage "green" catalysts and solvent-free conditions, further enhancing the sustainability of the synthesis.[1][2][3]

Experimental Protocols

Protocol 1: Green Synthesis using Waste Curd Water as a Catalytic Solvent

This protocol details a highly eco-friendly method for the synthesis of 2-arylbenzoxazoles through the condensation of 2-aminophenol (B121084) with various aryl aldehydes, using waste curd water as a catalytic solvent under microwave irradiation.[1][2][4]

Materials:

  • 2-Aminophenol (1 mmol)

  • Aryl aldehyde (1 mmol)

  • Waste curd water (5 mL)

  • Microwave reactor

  • TLC plates (hexane:ethyl acetate (B1210297) 8:2)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminophenol (1 mmol) and the desired aryl aldehyde (1 mmol).

  • Add 5 mL of waste curd water to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 60°C with continuous stirring (200 rpm) for the time specified in Table 1.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mixture as the mobile phase.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product is then isolated by filtration, washed with water, and dried.

  • If necessary, the crude product can be purified by recrystallization or column chromatography.

Protocol 2: Catalyst-Free Synthesis in Solvent-Free Conditions

This protocol describes a direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation in the absence of any catalyst or solvent.[5]

Materials:

  • 2-Aminophenol

  • Carboxylic acid

  • Microwave reactor (full power)

Procedure:

  • Combine 2-aminophenol and the desired carboxylic acid in a microwave-safe reaction vessel.

  • Place the unsealed vessel in a microwave reactor.

  • Irradiate the mixture at full power for the time indicated in Table 2.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and purify the product, typically by column chromatography.

Protocol 3: Iodine-Catalyzed Synthesis under Solvent-Free Conditions

This method employs molecular iodine as an efficient oxidant for the condensation of 2-amino-4-methylphenol (B1222752) with aromatic aldehydes under solvent-free microwave irradiation.[3]

Materials:

  • 2-Amino-4-methylphenol (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Iodine (oxidant)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, mix 2-amino-4-methylphenol (1 mmol) and the aromatic aldehyde (1 mmol).

  • Add a catalytic amount of iodine.

  • Irradiate the solvent-free mixture in a microwave reactor.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated and purified.

Data Presentation

The following tables summarize the quantitative data from the cited literature, showcasing the efficiency of microwave-assisted synthesis under various conditions.

Table 1: Synthesis of 2-Arylbenzoxazoles using Curd Water under Microwave Irradiation [1]

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde2-Phenylthis compound592
24-Chlorobenzaldehyde2-(4-Chlorophenyl)this compound595
34-Methylbenzaldehyde2-(4-Methylphenyl)this compound590
44-Methoxybenzaldehyde2-(4-Methoxyphenyl)this compound588
54-Nitrobenzaldehyde2-(4-Nitrophenyl)this compound585

Table 2: Catalyst and Solvent-Free Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids [5]

EntryCarboxylic AcidProductTime (min)Yield (%)
1Benzoic acid2-Phenylthis compound60-90Good
2Phenylacetic acid2-Benzylthis compound60-90Good
3Cinnamic acid2-Styrylthis compound60-90Excellent
4Nicotinic acid2-(Pyridin-3-yl)this compound60-90Good

Table 3: Iodine-Catalyzed Synthesis of 2,5-Disubstituted Benzoxazoles under Solvent-Free Microwave Conditions [3]

EntryAldehydeProductYield (%)
1Benzaldehyde5-Methyl-2-phenylthis compound85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-methylthis compound90
34-Fluorobenzaldehyde2-(4-Fluorophenyl)-5-methylthis compound88
44-Methylbenzaldehyde5-Methyl-2-(p-tolyl)this compound82
54-Nitrobenzaldehyde5-Methyl-2-(4-nitrophenyl)this compound67

Visualizations

experimental_workflow start Start reagents Mix Reactants: - 2-Aminophenol - Aldehyde/Carboxylic Acid - Catalyst (optional) - Solvent (optional) start->reagents microwave Microwave Irradiation (Set Time, Temp, Power) reagents->microwave monitoring Monitor Reaction (e.g., TLC) microwave->monitoring monitoring->microwave Incomplete workup Reaction Work-up (Cooling, Filtration) monitoring->workup Complete purification Purification (Recrystallization/ Column Chromatography) workup->purification product 2-Arylthis compound (Characterization) purification->product

Caption: Experimental workflow for microwave-assisted synthesis of 2-arylbenzoxazoles.

reaction_mechanism reactants 2-Aminophenol + Aldehyde imine Imine Intermediate (Schiff Base Formation) reactants->imine + H₂O cyclization Intramolecular Cyclization imine->cyclization intermediate Cyclized Intermediate cyclization->intermediate oxidation Oxidative Aromatization intermediate->oxidation - 2H product 2-Arylthis compound oxidation->product

Caption: Proposed reaction mechanism for the formation of 2-arylbenzoxazoles.

References

Troubleshooting & Optimization

Technical Support Center: Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields are a common challenge in this compound synthesis. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Question: My this compound synthesis is resulting in a low yield. What are the common causes and how can I address them?

Answer: Low yields in this compound synthesis can arise from several factors, ranging from the quality of your starting materials to the specific reaction conditions. Below is a step-by-step guide to help you troubleshoot the problem.

Purity of Starting Materials

Impurities in your reactants can lead to unwanted side reactions and inhibit the desired transformation.

  • 2-Aminophenol (B121084): This starting material is particularly susceptible to oxidation, which can result in the formation of colored byproducts and a significant decrease in yield.[1] It is highly recommended to use freshly purified 2-aminophenol for your reaction.

  • Aldehydes/Carboxylic Acids/Acyl Chlorides: Ensure the purity of the carbonyl compound or its derivative. Impurities can inactivate the catalyst or participate in side reactions.

  • Solvents: Use high-purity, dry solvents, as water can interfere with many condensation reactions.

Recommended Action:

  • Purify 2-aminophenol by recrystallization before use.

  • Use freshly distilled aldehydes.

  • Ensure all solvents are appropriately dried.

  • Store sensitive reagents under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.[2]

Reaction Conditions

The optimization of reaction parameters is crucial for achieving a high yield.

  • Temperature: Many this compound syntheses require elevated temperatures to proceed to completion. For instance, some solvent-free reactions necessitate heating up to 130°C.[2][3] Conversely, excessively high temperatures can lead to the degradation of starting materials or the final product.[2]

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] Reaction times can vary from a few hours to over 12 hours.[2]

  • Catalyst: The choice and amount of catalyst are critical. Inadequate catalyst loading or catalyst inactivation by impurities can result in low conversion.[2] Some reactions benefit from specific catalysts like Brønsted or Lewis acids, or metal catalysts such as those based on copper or palladium.[2][4]

Recommended Action:

  • Gradually increase the reaction temperature, monitoring for product formation and degradation.

  • Perform a time-course study to identify when the reaction reaches completion.

  • Screen different catalysts and optimize the catalyst loading. For example, samarium triflate has been used as an effective and reusable acid catalyst.[4]

Side Reactions

Competing reactions can consume starting materials and reduce the yield of the desired this compound.

  • Oxidation of 2-Aminophenol: As mentioned, 2-aminophenol can oxidize, especially at higher temperatures and in the presence of air.[1] This leads to the formation of polymeric byproducts.

  • Incomplete Cyclization: The intermediate Schiff base (imine) formed from the condensation of 2-aminophenol and an aldehyde may not cyclize efficiently, reducing the overall yield.[2]

  • Substrate Reactivity: The electronic properties of substituents on the starting materials can influence reactivity. For example, electron-withdrawing groups on an aldehyde may sometimes lead to lower yields compared to electron-donating groups.[2]

Recommended Action:

  • Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.[1]

  • Ensure the chosen catalyst and reaction conditions are suitable for promoting the cyclization step.

Purification and Product Isolation

Losses during the workup and purification stages can also contribute to a low isolated yield.

  • Incomplete Extraction: Ensure the product is fully extracted from the reaction mixture into the organic phase during workup.

  • Degradation on Silica (B1680970) Gel: Some this compound derivatives may be sensitive to the acidic nature of silica gel during column chromatography.

  • Recrystallization Issues: Choosing an inappropriate solvent system for recrystallization can lead to significant product loss.

Recommended Action:

  • Optimize the extraction procedure, including the choice of solvent and the number of extractions.

  • Consider using a different stationary phase for chromatography, such as neutral alumina, or using a different purification method like recrystallization.

  • Carefully select the recrystallization solvent to maximize the recovery of the pure product.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown or black immediately. What could be the cause?

A1: A rapid color change to dark brown or black often indicates the oxidation of 2-aminophenol.[1] This is a common issue, especially when the reaction is run at elevated temperatures in the presence of air. To mitigate this, ensure you are using pure 2-aminophenol and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: I am not seeing any product formation even after prolonged reaction time. What should I check?

A2: If there is no product formation, consider the following:

  • Reaction Temperature: The reaction may require a higher temperature to initiate. Some reactions are sluggish below 100°C.[3]

  • Catalyst Activity: Your catalyst may be inactive or poisoned by impurities in the starting materials or solvent.[2] Try using a fresh batch of catalyst or a different type of catalyst. Traditional Brønsted or Lewis acids can sometimes have low catalytic activity.[2]

  • Reagent Stability: One of your starting materials may have degraded. Verify the purity and integrity of your reagents.

Q3: Can I synthesize benzoxazoles without a catalyst?

A3: While some this compound syntheses can proceed without a catalyst, particularly at very high temperatures, using a catalyst is generally recommended to improve the reaction rate and yield under milder conditions.[3][5] A variety of catalysts, including acids, bases, and metal complexes, have been shown to be effective.[2][4]

Q4: What are some "green" or more environmentally friendly approaches to this compound synthesis?

A4: Several green chemistry approaches have been developed for this compound synthesis. These often involve:

  • Solvent-free reactions: Conducting the reaction without a solvent, often with heating, can reduce waste.[2][3]

  • Use of water as a solvent: Some catalytic systems, such as those using samarium triflate, can work efficiently in aqueous media.[4]

  • Reusable catalysts: Employing heterogeneous or magnetic catalysts that can be easily recovered and reused reduces waste and cost.[5] For example, a Brønsted acidic ionic liquid (BAIL) gel has been used as a recyclable catalyst.[3]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylthis compound from 2-Aminophenol and Benzaldehyde (B42025)

CatalystTemperature (°C)Time (h)SolventYield (%)Reference
None1305None<5[3]
p-TsOH1305None35[3]
Sm(OTf)₃Ambient-WaterGood[4]
BAIL gel1305None98[3]
LAIL@MNP700.5None (Sonication)up to 90[6]

Table 2: Effect of Substituents on Benzaldehyde on Yield

Substituent on BenzaldehydeYield (%)Reference
p-MeGood to Excellent[3]
p-OMeGood to Excellent[3]
p-NO₂Good to Excellent[3]
p-F85[3]
p-Cl88[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylthis compound using a Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions[3]
  • Reaction Setup: In a 5 mL reaction vessel, add 2-aminophenol (0.119 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and the BAIL gel (0.010 g, 1.0 mol %).

  • Reaction Conditions: Stir the reaction mixture at 130°C under solvent-free conditions for 5 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting materials are consumed.

  • Workup: After completion, cool the mixture to room temperature. Dissolve the residue in ethyl acetate (B1210297) (10 mL).

  • Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation.

  • Extraction: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-phenylthis compound.

Protocol 2: General Procedure for the Synthesis of 2-Substituted Benzoxazoles via Tf₂O-Promoted Cyclization[7]
  • Reaction Setup: To a solution of an amide (0.55 mmol) in 1 mL of dichloromethane (B109758) (DCM), add 2-fluoropyridine (B1216828) (1 mmol).

  • Activation: Cool the mixture to 0°C and add triflic anhydride (B1165640) (Tf₂O) (0.6 mmol) dropwise. Stir for 15 minutes.

  • Addition of 2-Aminophenol: Add 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to stir for 1 hour at room temperature.

  • Quenching: Quench the reaction with triethylamine (B128534) (Et₃N) (0.5 mL).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by chromatography on silica gel (petroleum ether: ethyl acetate = 20:1) to yield the desired 2-substituted this compound.

Visualizations

Troubleshooting_Workflow cluster_purity Purity Checks cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Analysis cluster_purification Purification Optimization start Low this compound Yield check_purity 1. Check Purity of Starting Materials start->check_purity aminophenol 2-Aminophenol oxidized? check_purity->aminophenol other_reagents Other reagents impure? check_purity->other_reagents solvents Solvents wet? check_purity->solvents check_conditions 2. Evaluate Reaction Conditions temperature Temperature too low/high? check_conditions->temperature time Reaction time sufficient? check_conditions->time catalyst Catalyst inactive/insufficient? check_conditions->catalyst check_side_reactions 3. Investigate Side Reactions oxidation Oxidation occurring? check_side_reactions->oxidation cyclization Incomplete cyclization? check_side_reactions->cyclization check_purification 4. Review Purification Procedure extraction Extraction inefficient? check_purification->extraction degradation Degradation on silica? check_purification->degradation solution Improved Yield aminophenol->check_conditions other_reagents->check_conditions solvents->check_conditions temperature->check_side_reactions time->check_side_reactions catalyst->check_side_reactions oxidation->check_purification cyclization->check_purification extraction->solution degradation->solution

Caption: Troubleshooting workflow for low this compound yield.

Benzoxazole_Synthesis_Mechanism cluster_reactants Reactants aminophenol 2-Aminophenol schiff_base Schiff Base Intermediate aminophenol->schiff_base aldehyde Aldehyde (R-CHO) aldehyde->schiff_base cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Cyclization This compound 2-Substituted This compound cyclized_intermediate->this compound - H₂O (Dehydration)

Caption: General mechanism of this compound synthesis.

Side_Reactions start Starting Materials (2-Aminophenol + Aldehyde) desired_path Desired Reaction Path start->desired_path side_path1 Side Reaction 1 start->side_path1 side_path2 Side Reaction 2 start->side_path2 This compound This compound Product desired_path->this compound oxidation_products Oxidation Byproducts (Polymeric material) side_path1->oxidation_products O₂ / Heat stable_schiff_base Uncyclized Schiff Base side_path2->stable_schiff_base Fails to cyclize

Caption: Potential side reactions in this compound synthesis.

References

Technical Support Center: Optimizing Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzoxazole derivatives.

Troubleshooting Guide

Q1: Why is my reaction yield consistently low?

A1: Low yields are a common issue in this compound synthesis and can arise from several factors. A systematic approach to troubleshooting is often the most effective.[1][2]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] Optimization of temperature, reaction time, and catalyst loading is crucial.[1] For instance, some solvent-free reactions necessitate temperatures as high as 130°C for several hours to achieve high yields.[1]

  • Side Reactions: The formation of byproducts, such as Schiff bases (imines) that do not cyclize, can diminish the yield of the desired this compound.[1]

    • Solution: Ensure the reaction conditions favor cyclization. This may involve adjusting the catalyst or removing water as it forms.

  • Substrate Reactivity: The electronic properties of substituents on the starting materials (o-aminophenol or the aldehyde/carboxylic acid) can significantly influence reactivity. For example, electron-withdrawing groups on an aldehyde can sometimes result in lower yields compared to electron-donating groups.[1]

    • Solution: Consider the electronic nature of your substrates. A different catalyst or more forcing conditions might be necessary for less reactive starting materials.

  • Catalyst Inactivation: Impurities in the starting materials or solvents can deactivate the catalyst.[1]

    • Solution: Use high-purity, dry solvents and freshly purified starting materials. o-Aminophenols, for instance, are susceptible to oxidation and should be handled under an inert atmosphere and protected from light.[1]

  • Degradation of Materials: High reaction temperatures can sometimes lead to the degradation of either the starting materials or the final this compound product.[1]

    • Solution: Optimize the reaction temperature. While some reactions require high heat, prolonged exposure can be detrimental. Stepwise heating or microwave-assisted synthesis could be viable alternatives.

Here is a troubleshooting workflow for addressing low product yield:

G start Low Yield Observed check_completion Is the reaction going to completion? (Check via TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize: - Temperature - Reaction Time - Catalyst Loading incomplete->optimize_conditions No side_reactions Are there significant side products? incomplete->side_reactions Yes end Improved Yield optimize_conditions->end modify_conditions Modify conditions to favor cyclization: - Change catalyst - Remove water side_reactions->modify_conditions Yes reagent_purity Are starting materials pure? side_reactions->reagent_purity No modify_conditions->end purify_reagents Purify starting materials and use dry solvents reagent_purity->purify_reagents No degradation Is degradation occurring? reagent_purity->degradation Yes purify_reagents->end lower_temp Lower reaction temperature or reduce reaction time degradation->lower_temp Yes degradation->end No lower_temp->end

Troubleshooting logic for addressing low product yield.

Q2: My catalyst appears to lose activity after one or two uses. What could be the cause and how can I prevent this?

A2: Catalyst deactivation is a common problem, especially with reusable heterogeneous catalysts.[2]

  • Leaching: The active catalytic species may be leaching from the solid support into the reaction mixture.

    • Solution: After the reaction, analyze the liquid phase for traces of the metal to confirm leaching. If this is the case, a different catalyst support or anchoring chemistry may be required.

  • Fouling: The surface of the catalyst can be blocked by byproducts or polymeric material, preventing access to the active sites.

    • Solution: Before reusing, wash the catalyst with an appropriate solvent to remove adsorbed species. In some cases, calcination at a high temperature can regenerate the catalyst.

  • Poisoning: As mentioned above, impurities in the reactants or solvent can irreversibly bind to the active sites of the catalyst.

    • Solution: Ensure the purity of all reaction components. Using freshly distilled solvents and recrystallized starting materials can significantly extend the life of your catalyst.

Q3: I am having difficulty purifying my this compound product. What are the best practices?

A3: Purification of this compound derivatives can sometimes be challenging due to the presence of closely related impurities or byproducts.

  • Column Chromatography: This is a very common and effective method for purifying benzoxazoles.

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline products.

    • Procedure: The choice of solvent is critical. The ideal solvent will dissolve the this compound at high temperatures but not at low temperatures.[4] Common solvents for recrystallizing benzoxazoles include ethanol, or mixtures of acetone (B3395972) and acetonitrile (B52724).[5][6] The crude product is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to form crystals. The pure crystals can then be collected by filtration.[4]

  • Washing and Extraction: A standard aqueous workup is essential to remove catalysts and water-soluble impurities.

    • Procedure: After the reaction, the mixture is typically cooled and dissolved in a solvent like ethyl acetate.[1] This organic layer is then washed with water and brine, dried over an anhydrous salt like MgSO₄ or Na₂SO₄, and then the solvent is removed under reduced pressure.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzoxazoles?

A1: The most prevalent methods involve the condensation of an o-aminophenol with a one-carbon electrophile, followed by cyclization.[7] The choice of the electrophile determines the substituent at the 2-position of the this compound ring. Common methods include:

  • From Carboxylic Acids: This is a direct method, often carried out at high temperatures using a dehydrating agent like polyphosphoric acid (PPA).[7]

  • From Aldehydes: This reaction proceeds in two steps: first, the formation of a Schiff base intermediate, followed by an oxidative cyclization to form the this compound.[7]

  • From Acyl Chlorides: Acyl chlorides are more reactive than carboxylic acids and typically react with o-aminophenol under milder conditions to form an o-hydroxyamide, which then cyclizes.[7]

The general reaction mechanism for the synthesis of benzoxazoles from o-aminophenol and an aldehyde is as follows:

G cluster_0 Schiff Base Formation cluster_1 Oxidative Cyclization o-Aminophenol o-Aminophenol Attack on Carbonyl Attack on Carbonyl o-Aminophenol->Attack on Carbonyl Nucleophilic Attack Intermediate1 Intermediate1 Attack on Carbonyl->Intermediate1 Proton Transfer Aldehyde Aldehyde Aldehyde->Attack on Carbonyl Schiff Base Schiff Base Intermediate1->Schiff Base -H2O Cyclized Intermediate Cyclized Intermediate Schiff Base->Cyclized Intermediate Intramolecular Attack This compound This compound Cyclized Intermediate->this compound Oxidation (-2H)

General reaction mechanism for this compound synthesis.

Q2: What is the role of the catalyst in this compound synthesis?

A2: Catalysts play a crucial role in improving the efficiency and yield of this compound synthesis. They can be broadly categorized as:

  • Brønsted or Lewis Acids: These are the most common types of catalysts.[8] They activate the carbonyl group of the aldehyde or carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the o-aminophenol. Examples include p-toluenesulfonic acid (p-TsOH), samarium triflate, and various ionic liquids.[1][9]

  • Metal Catalysts: Transition metals like copper and palladium are also used, particularly in C-H activation or cross-coupling reactions to form the this compound ring.[10]

  • Nanocatalysts: These offer the advantages of high surface area and easy recovery. Magnetic nanocatalysts, for example, can be easily removed from the reaction mixture using an external magnet.[11]

Q3: How do substituents on the aromatic rings affect the reaction?

A3: Substituents on both the o-aminophenol and the aldehyde/carboxylic acid can have a significant impact on the reaction rate and yield.

  • On the o-Aminophenol: Electron-donating groups generally increase the nucleophilicity of the amino group, which can accelerate the initial condensation step. Conversely, electron-withdrawing groups can decrease the reactivity.

  • On the Aldehyde/Carboxylic Acid: Electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack.[1] However, the overall effect on yield can be complex, as these groups also influence the stability of intermediates and the ease of the final cyclization step.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylthis compound
Catalyst TypeCatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
HomogeneousBrønsted Acidic Ionic Liquid Gel2-aminophenol (B121084), benzaldehyde (B42025)Solvent-free130598[8][12]
Homogeneousp-Toluenesulfonic acid (p-TsOH)2-aminophenol, ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetateMicrowave---[12]
HomogeneousRuthenium Complex2-aminophenol, phenyl methanol----[12]
HeterogeneousFluorophosphoric Acid2-aminophenol, benzaldehyde-Room Temp2.490[13]
HeterogeneousImidazolium chloride2-aminophenol, N,N-dimethylbenzamide-1401086[13]
NanocatalystLAIL@MNP2-aminophenol, benzaldehydeSolvent-free (Ultrasound)700.5~82[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylthis compound from o-Aminophenol and Benzaldehyde using a Brønsted Acidic Ionic Liquid Gel Catalyst

This protocol is based on a solvent-free method using a reusable heterogeneous catalyst.[12]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Brønsted acidic ionic liquid gel (1.0 mol %)

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Reactant Mixture: In a 5 mL reaction vessel, combine 2-aminophenol (1.0 mmol, 109.1 mg), benzaldehyde (1.0 mmol, 106.1 mg), and the Brønsted acidic ionic liquid gel (1.0 mol %).

  • Reaction Conditions: Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dissolve the residue in 10 mL of ethyl acetate.

  • Catalyst Separation: Separate the catalyst by centrifugation or filtration.

  • Extraction and Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: Synthesis of 2-Substituted Benzoxazoles from o-Aminophenol and Carboxylic Acids using Polyphosphoric Acid (PPA)

This is a classic and widely used method for the synthesis of 2-substituted benzoxazoles.[7]

Materials:

  • o-Aminophenol (10 mmol)

  • Substituted Carboxylic Acid (10 mmol)

  • Polyphosphoric Acid (PPA) (40 g)

  • Crushed ice

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reactant Mixture: In a round-bottom flask equipped with a mechanical stirrer, combine o-aminophenol (10 mmol, 1.09 g) and the desired carboxylic acid (10 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (40 g) to the flask.

  • Reaction Conditions: Heat the stirred mixture. A typical heating profile is 2 hours at 60°C followed by 2 hours at 120°C.

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Protocol 3: Purification of a Substituted this compound by Recrystallization

This protocol provides a general guideline for the purification of a crude this compound product.[5]

Materials:

  • Crude substituted this compound

  • Acetone

  • Acetonitrile

  • Ethyl acetate

  • Heptane (B126788)

  • Activated charcoal

Procedure:

  • Initial Recrystallization: Dissolve the crude this compound in a minimal amount of hot acetone. While the solution is still hot, add acetonitrile (approximately 40-65% of the acetone volume).[5]

  • Crystallization: Concentrate the solution by distilling off some of the solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.

  • Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold acetonitrile, and dry them under vacuum.

  • Decolorization: Dissolve the obtained solid in hot ethyl acetate. Add a small amount of activated charcoal to the hot solution to remove colored impurities.

  • Hot Filtration: Filter the hot solution through a pad of celite to remove the charcoal.

  • Final Crystallization: Concentrate the filtrate and add heptane to induce precipitation. Cool the mixture in an ice bath to maximize crystal formation.

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold heptane, and dry thoroughly under vacuum.

References

Technical Support Center: Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during benzoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound synthesis?

A1: The most prevalent side reactions in this compound synthesis, particularly when starting from o-aminophenols, include:

  • Formation of uncyclized Schiff bases: In reactions involving aldehydes, the intermediate Schiff base (imine) may be stable and fail to undergo the subsequent cyclization to form the this compound ring.[1] This is a common reason for low yields.

  • Dimerization of o-aminophenol: Under certain oxidative conditions, o-aminophenol can dimerize, leading to undesired byproducts and reducing the availability of the starting material for the main reaction.

  • Competitive N-acylation versus O-acylation: When using carboxylic acids or their derivatives, acylation can occur at either the amino group (N-acylation) or the hydroxyl group (O-acylation) of the o-aminophenol. While N-acylation is the desired first step for this compound formation, competitive O-acylation can lead to the formation of ester byproducts.[2]

  • Degradation of starting materials or product: High reaction temperatures or harsh acidic/basic conditions can lead to the degradation of sensitive substrates or the final this compound product.[1]

Q2: How can I minimize the formation of the uncyclized Schiff base byproduct?

A2: To minimize the formation of the stable Schiff base intermediate and promote cyclization, consider the following strategies:

  • Choice of Oxidizing Agent: The cyclization of the Schiff base is an oxidative process. Employing a suitable oxidizing agent is crucial. Various agents like manganese(III) acetate (B1210297), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or even atmospheric oxygen with an appropriate catalyst can be effective.

  • Catalyst Selection: The use of an effective catalyst can significantly promote the cyclization step. Heterogeneous catalysts, such as those based on magnetic nanoparticles, have shown high efficacy.[3][4]

  • Reaction Conditions: Optimizing reaction temperature and time is critical. While higher temperatures can promote cyclization, they may also lead to degradation.[1] Monitoring the reaction progress by TLC or GC-MS is recommended to determine the optimal endpoint.[1]

Q3: What conditions favor the desired N-acylation over O-acylation of o-aminophenol?

A3: Generally, the amino group of o-aminophenol is more nucleophilic than the hydroxyl group, favoring N-acylation. To further promote selective N-acylation:

  • Mild Reaction Conditions: Carrying out the acylation at or below room temperature can enhance the selectivity for N-acylation.

  • Choice of Acylating Agent and Catalyst: The reactivity of the acylating agent and the nature of the catalyst can influence the selectivity. Using moderately reactive acylating agents and avoiding strongly basic or acidic conditions that might activate the hydroxyl group can be beneficial.

Q4: How can I purify my this compound product from common side products?

A4: Purification of benzoxazoles from byproducts like uncyclized Schiff bases or dimers can typically be achieved through standard laboratory techniques:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a very effective method for separating the desired this compound from less polar byproducts.

  • Recrystallization: If the this compound is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain a highly pure product.

  • Aqueous Workup: For reactions involving soluble catalysts or acidic/basic reagents, a thorough aqueous workup with appropriate washes (e.g., acidic or basic solutions) can help remove these impurities.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely using TLC or GC-MS to ensure it has gone to completion. - Gradually increase the reaction temperature and/or time, while monitoring for product degradation.[1]
Formation of Stable Schiff Base - Introduce an effective oxidizing agent to facilitate the cyclization of the Schiff base intermediate. - Experiment with different catalysts known to promote this compound formation.[3][4][5]
Dimerization of o-aminophenol - Ensure an inert atmosphere (e.g., nitrogen or argon) if your starting material is sensitive to oxidation. - Use freshly purified o-aminophenol.
Sub-optimal Catalyst Performance - Ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent. - Consider using a different type of catalyst (e.g., homogeneous vs. heterogeneous) that may be more suitable for your specific substrates.[5]
Product Degradation - If the product is known to be unstable at high temperatures, try to conduct the reaction at a lower temperature for a longer duration.[1]
Issue 2: Presence of Significant Impurities in the Final Product
Potential Impurity Identification Troubleshooting & Purification
Uncyclized Schiff Base - Can often be identified by 1H NMR (presence of an imine proton) and mass spectrometry.- Optimize reaction conditions (temperature, oxidant, catalyst) to drive the cyclization to completion. - Purify the crude product using silica gel column chromatography.
o-Aminophenol Dimer - Can be detected by mass spectrometry and may have different chromatographic behavior compared to the product.- Use high-purity, fresh o-aminophenol. - Employ an inert atmosphere during the reaction. - Separate from the product via column chromatography.
O-acylated Byproduct - Characterized by the presence of an ester functional group (IR, 13C NMR) and a different mass in MS.- Adjust acylation conditions (lower temperature, milder reagents) to favor N-acylation. - Can often be separated from the N-acylated intermediate or the final this compound by chromatography.
Catalyst Residue - May be visible if heterogeneous; can be detected by elemental analysis for homogeneous catalysts.- For heterogeneous catalysts, ensure complete filtration or magnetic separation.[3][4] - For homogeneous catalysts, perform an appropriate aqueous workup.[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Phenylthis compound from o-Aminophenol and Benzaldehyde

CatalystCatalyst TypeSolventTemperature (°C)Time (h)Yield (%)Reference
Brønsted Acidic Ionic Liquid GelHomogeneousSolvent-free130598[6]
Fe3O4@SiO2-SO3HHeterogeneous NanoparticleSolvent-free500.5-192[3][4]
p-Toluenesulfonic acid (p-TsOH)HomogeneousMicrowave---[5]
Ruthenium ComplexHomogeneous----[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylthis compound using a Heterogeneous Nanocatalyst[3][4]

Materials:

  • o-Aminophenol (1 mmol)

  • Benzaldehyde (1 mmol)

  • Fe3O4@SiO2-SO3H nanocatalyst (0.03 g)

  • Ethanol (B145695)

  • Reaction vessel

  • External magnet

Procedure:

  • In a reaction vessel, combine o-aminophenol, benzaldehyde, and the Fe3O4@SiO2-SO3H nanocatalyst.

  • Heat the mixture at 50 °C under solvent-free conditions for 30-60 minutes. Monitor the reaction progress by TLC.

  • Upon completion, add ethanol to the reaction mixture.

  • Separate the magnetic nanocatalyst using an external magnet.

  • Evaporate the solvent from the solution to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Substituted Benzoxazoles from o-Aminophenol and Carboxylic Acid using Polyphosphoric Acid (PPA)[2]

Materials:

  • o-Aminophenol (10 mmol)

  • Carboxylic acid (10 mmol)

  • Polyphosphoric acid (PPA) (40 g)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Ice

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine o-aminophenol and the carboxylic acid.

  • Carefully add polyphosphoric acid to the flask.

  • Heat the reaction mixture with stirring. The specific temperature and time will depend on the substrates used (e.g., 60 °C for 2h then 120 °C for 2h for benzoic acid).

  • After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualizations

Benzoxazole_Synthesis_Workflow cluster_main Main Reaction Pathway cluster_side Side Reaction o_aminophenol o-Aminophenol schiff_base Schiff Base Intermediate o_aminophenol->schiff_base Condensation aldehyde Aldehyde aldehyde->schiff_base This compound This compound schiff_base->this compound Oxidative Cyclization stable_schiff_base Stable Uncyclized Schiff Base schiff_base->stable_schiff_base No Cyclization

Caption: Main reaction pathway versus the common Schiff base side reaction.

Troubleshooting_Low_Yield start Low this compound Yield check_completion Is the reaction complete? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes optimize_conditions Optimize reaction time/ temperature check_completion->optimize_conditions No modify_reagents Modify reagents/catalyst/ oxidant check_side_products->modify_reagents Yes purification_issue Consider purification loss check_side_products->purification_issue No end Improved Yield optimize_conditions->end modify_reagents->end

Caption: A troubleshooting workflow for addressing low this compound yields.

Acylation_Competition cluster_reactants Reactants cluster_products Products o_aminophenol o-Aminophenol n_acylated N-acylated Intermediate (Desired Pathway) o_aminophenol->n_acylated N-acylation o_acylated O-acylated Byproduct (Side Reaction) o_aminophenol->o_acylated O-acylation acyl_chloride Acyl Chloride acyl_chloride->n_acylated acyl_chloride->o_acylated

Caption: Competing N-acylation and O-acylation pathways.

References

Technical Support Center: Purification of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzoxazole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound derivatives?

A1: Common impurities can include unreacted starting materials, such as 2-aminophenols and carboxylic acids or their derivatives, as well as side-products from the cyclization reaction. Polymeric byproducts and residual solvents from the synthesis are also frequently encountered.[1]

Q2: My purified this compound derivative is colored. Is this normal?

A2: Many this compound derivatives are inherently colored, often appearing as yellow to beige crystalline powders.[1] However, a very dark or discolored product may indicate the presence of impurities. If high purity is required, further purification steps may be necessary.

Q3: Which purification method is best for my this compound derivative?

A3: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the scale of the purification. Recrystallization is often ideal for removing small amounts of impurities from a solid product, particularly on a larger scale, as it can be more cost-effective and less labor-intensive.[2] Column chromatography is more suitable for separating complex mixtures or removing impurities with similar solubility to the product.

Troubleshooting Guides

Issue 1: Crude product is highly colored (e.g., dark brown or black).
  • Cause: Presence of polymeric byproducts or other colored impurities.

  • Solution: Treatment with activated charcoal (decolorization).[2][3]

    • Experimental Protocol: Decolorization with Activated Charcoal

      • Dissolution: Dissolve the crude this compound derivative in a suitable solvent, such as ethyl acetate (B1210297), at an elevated temperature (e.g., 75-80°C). A typical ratio is 1 gram of crude product to 20-30 mL of solvent.[2][3]

      • Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% w/w of the crude product).[2]

      • Stirring: Stir the mixture at the elevated temperature for 15-30 minutes.[2]

      • Hot Filtration: Filter the hot solution through a pad of celite or filter paper to remove the charcoal.[2]

      • Concentration: Concentrate the filtrate, which can then be used for subsequent purification steps like recrystallization or chromatography.[2][3]

Issue 2: Low recovery after recrystallization.
  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate solvent choice The compound may be too soluble in the chosen solvent even at low temperatures. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[1] Test various solvent systems; common choices for benzoxazoles include ethanol, or mixed solvent systems like acetone/acetonitrile or ethyl acetate/heptane.[3][4][5]
Too much solvent used Evaporate some of the solvent to concentrate the solution and induce further crystallization.[1]
Cooling process is too rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of fine crystals that are difficult to filter.[1]
Incomplete precipitation Ensure the solution is cooled for a sufficient amount of time (e.g., 0-5°C for at least one hour) to maximize crystal formation.[2][3]
  • Experimental Protocol: Recrystallization of a this compound Derivative [3]

    • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetone).

    • Addition of Anti-Solvent (if applicable): If using a mixed solvent system, add a second solvent in which the compound is less soluble (e.g., acetonitrile) dropwise to the hot solution until turbidity appears. Re-dissolve the precipitate by adding a few drops of the first solvent.

    • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to 0-5°C for at least one hour.

    • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Issue 3: The compound "oils out" during recrystallization instead of forming crystals.
  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Solution is supersaturated Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[1]
Presence of impurities Impurities can inhibit crystal formation. Consider a preliminary purification step like a charcoal treatment or a quick filtration through a small plug of silica (B1680970) gel.[1]
Melting point of the compound is lower than the boiling point of the solvent Select a solvent with a lower boiling point.[1]
Issue 4: Incomplete separation of impurities by column chromatography.
  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Incorrect mobile phase composition Use Thin Layer Chromatography (TLC) to determine an optimal mobile phase. The ideal eluent system should provide good separation between the product spot (Rf value of ~0.3-0.4) and impurity spots. Common eluents for benzoxazoles include mixtures of petroleum ether or hexane (B92381) with ethyl acetate or ether.[2]
Improper column packing Ensure the silica gel is packed uniformly and is free of air bubbles to prevent channeling.
Column overloading Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Compound instability on silica gel Some compounds may degrade on acidic silica gel. If you suspect this, you can use deactivated silica gel or an alternative stationary phase like alumina.[6]
  • Experimental Protocol: Silica Gel Column Chromatography [2]

    • Mobile Phase Selection: Determine a suitable mobile phase using TLC.

    • Column Packing: Pack a silica gel column using the chosen eluent, ensuring uniform packing.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

    • Elution: Elute the column with the chosen mobile phase, collecting fractions.

    • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Data Presentation

Table 1: Purity and Yield Data for a Purified this compound Derivative [3]

Purification StepYield (%)Purity (%)
Recrystallization (Acetone/Acetonitrile)71.5Not specified
Charcoal Treatment & Recrystallization (Ethyl Acetate/Heptane)87.0 (recovery)99.4

Visualizations

Purification_Workflow Crude Crude this compound Product Dissolve Dissolve in Ethyl Acetate (75-80°C) Crude->Dissolve Charcoal Add Activated Charcoal Dissolve->Charcoal Stir Stir for 15-30 min Charcoal->Stir Filter Hot Filtration (remove charcoal) Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Recrystallize Recrystallize from suitable solvent (e.g., Acetone/Acetonitrile or Ethyl Acetate/Heptane) Concentrate->Recrystallize Collect Collect Crystals (Filtration) Recrystallize->Collect Dry Dry under Vacuum Collect->Dry Pure Pure this compound Derivative Dry->Pure

Caption: General workflow for the purification of a colored this compound derivative.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Low Recovery or Oiling Out? Start->Problem Success High Purity Crystals Obtained Problem->Success No CheckSolvent Check Solvent System (Solubility Profile) Problem->CheckSolvent Yes CheckConcentration Check Solvent Volume (Concentration) CheckSolvent->CheckConcentration CheckCooling Check Cooling Rate CheckConcentration->CheckCooling CheckPurity Consider Impurities Inhibiting Crystallization CheckCooling->CheckPurity PrePurify Perform Preliminary Purification (e.g., Charcoal Treatment) CheckPurity->PrePurify PrePurify->Start

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Benzoxazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with improving selectivity in benzoxazole functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How can I improve regioselectivity in the C-H functionalization of benzoxazoles?

Achieving high regioselectivity in C-H functionalization, particularly at the C4, C5, C6, and C7 positions, is a common challenge. The inherent electronic properties of the this compound ring often favor functionalization at the C2 position.

Troubleshooting Strategies:

  • Directing Groups: The use of a directing group (DG) is a powerful strategy to control regioselectivity. The DG is typically installed at the N-position of a precursor or a related heterocyclic core and coordinates to the metal catalyst, directing the C-H activation to a specific ortho-position. Common directing groups include amides, pyridyls, and carboxylates.

  • Catalyst and Ligand Selection: The choice of catalyst and ligand plays a crucial role. For instance, palladium catalysts are widely used for C-H arylation, while rhodium and iridium catalysts are often employed for C-H activation/annulation reactions. The steric and electronic properties of the ligand can be fine-tuned to favor a specific regioisomer.

  • Solvent and Temperature Effects: The reaction solvent can significantly influence the regioselectivity by affecting the solubility of the catalyst and substrate, as well as the stability of key intermediates. Similarly, optimizing the reaction temperature can help to favor the thermodynamically or kinetically preferred product.

Logical Workflow for Improving Regioselectivity

cluster_start Problem: Poor Regioselectivity cluster_strategy Troubleshooting Strategies cluster_outcome Desired Outcome Start Low C4/C6 Selectivity DG Employ Directing Group Start->DG Primary Approach Catalyst Modify Catalyst/Ligand Start->Catalyst Alternative Conditions Optimize Reaction Conditions Start->Conditions Fine-tuning End Improved Regioselectivity DG->End Catalyst->End Conditions->End cluster_prep Substrate Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Outcome A Identify Reactive Sites B Introduce Orthogonal Protecting Groups A->B C Select Chemoselective Catalyst B->C D Screen Reaction Conditions (Temp, Solvent, Time) C->D E Analyze Product Mixture (NMR, GC-MS) D->E F Desired Chemoselectivity Achieved E->F cluster_cycle Catalytic Cycle A Active Catalyst [Pd(0)] B Oxidative Addition (with Aryl Halide) A->B + Ar-X C C-H Activation (Directed) B->C + this compound-DG D Reductive Elimination C->D D->A Regeneration E Functionalized Product D->E Product Release F This compound Substrate F->C

Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with benzoxazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound compounds exhibit poor aqueous solubility?

This compound derivatives are characterized by a rigid, aromatic heterocyclic structure. This planarity and the presence of aromatic rings can lead to strong intermolecular π-π stacking and crystal lattice energy, making it difficult for water molecules to effectively solvate the compound. The parent this compound is known to be insoluble in water.[1][2][3] While some derivatives are soluble in organic solvents, their aqueous solubility is often a significant hurdle in drug development.[2]

Q2: What are the first steps I should take when I encounter a this compound compound with low solubility?

A systematic approach is recommended. First, accurately determine the aqueous solubility of your compound. The shake-flask method is a reliable technique for this purpose.[4] It is also crucial to assess the pH-dependent solubility profile, as ionizable groups in the this compound structure can significantly influence solubility. Following this, you can explore various solubilization strategies, starting with simpler methods like pH adjustment or the use of co-solvents before progressing to more complex approaches.

Q3: How does pH adjustment affect the solubility of this compound derivatives?

The effect of pH on solubility is dependent on the presence of ionizable functional groups. For this compound derivatives containing a basic nitrogen atom, decreasing the pH (acidic conditions) can lead to protonation and the formation of more soluble cationic species. Conversely, for derivatives with acidic protons (e.g., phenolic hydroxyl groups), increasing the pH (basic conditions) can result in deprotonation to form a more soluble anionic salt.[5]

Troubleshooting Guide: Common Solubility Issues and Solutions

Issue Potential Cause Recommended Solution
Compound precipitates out of solution during in vitro assays. The compound's solubility in the assay medium is lower than the tested concentration.1. Determine the kinetic solubility in the specific assay medium.2. Reduce the final concentration of the compound if possible.3. Employ a suitable solubilization technique (e.g., co-solvents, cyclodextrins).
Difficulty in preparing a high-concentration stock solution in common organic solvents. The compound has inherently low solubility even in organic solvents.1. Test a wider range of organic solvents (e.g., DMSO, DMF, THF, ethanol).[6]2. Gently warm the solution while monitoring for compound stability.3. Use sonication to aid dissolution.
Inconsistent or non-reproducible results in biological assays. Poor solubility leads to inaccurate and variable concentrations of the active compound.1. Ensure the compound is fully dissolved in the stock solution before further dilution.2. Visually inspect for any precipitation in the final assay medium.3. Implement a robust solubilization strategy to maintain the compound in solution.

Strategies for Enhancing this compound Solubility

There are several effective strategies to improve the aqueous solubility of this compound compounds, which can be broadly categorized into chemical modifications, physical modifications, and formulation-based approaches.

Chemical Modifications

For this compound derivatives with ionizable groups, forming a salt is a common and effective method to increase solubility.[7][8][9] By reacting an acidic or basic functional group with a suitable counter-ion, a more soluble salt form of the compound can be produced.

Illustrative Data on Solubility Enhancement by Salt Formation:

Compound Original Solubility Salt Form Solubility of Salt Form Fold Increase
Benexate104.42 µg/mLSaccharinate Salt512.16 µg/mL~5
Benexate104.42 µg/mLCyclamate Salt160.53 µg/mL~1.5
Entacapone (B1671355)-Phosphate Ester>1700-fold at pH 1.2>1700
Entacapone-Phosphate Ester>20-fold at pH 7.4>20

Note: Data for Benexate and Entacapone are provided as illustrative examples of the potential of salt formation to enhance solubility.[10][11]

A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[12][13] Attaching a hydrophilic promoiety to the this compound core can significantly increase its aqueous solubility.

Examples of Prodrug Strategies for Solubility Enhancement:

Parent Drug Promoieties Resulting Solubility Improvement
6-methoxy-2-naphthylacetic acid (NSAID)Piperazine estersWater-soluble derivatives
Pyrazolo[3,4-d]pyrimidine derivativeN-methylpiperazino promoiety600-fold improvement
Benzimidazole (B57391) derivativePhosphate-esterUp to 30,000-fold more water-soluble
Physical Modifications and Formulation Strategies

Co-crystals are multi-component crystals in which the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions, such as hydrogen bonds.[14][15] Co-crystallization can alter the physicochemical properties of the this compound compound, often leading to improved solubility and dissolution rates.[3][7][16]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18][19][20][21] They can encapsulate poorly water-soluble molecules, like benzoxazoles, within their cavity, forming an inclusion complex that has enhanced aqueous solubility.[17]

Quantitative Example of Solubility Enhancement with Cyclodextrins:

Compound Cyclodextrin (B1172386) Fold Increase in Solubility
MebendazolePermethyl β-cyclodextrin~4700

Note: This data for Mebendazole, a benzimidazole derivative with similar solubility challenges, demonstrates the high potential of cyclodextrin complexation.

Nanosuspension technology involves reducing the particle size of the drug to the nanometer range (typically less than 1000 nm).[22][23][24][25][26][27][28] This significant increase in surface area leads to a higher dissolution velocity and saturation solubility.[23][26] This technique is applicable to drugs that are poorly soluble in both aqueous and organic media.[23]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[4]

Protocol:

  • Add an excess amount of the this compound compound to a known volume of purified water (or a relevant buffer) in a glass vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[29][30][31]

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

  • Perform the experiment in triplicate to ensure reproducibility.

G A Add excess this compound compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Analyze filtrate by HPLC-UV D->E F Determine solubility E->F

Caption: Experimental workflow for determining aqueous solubility.

Salt Formation Protocol

This protocol outlines a general procedure for preparing a salt of a this compound compound.

Protocol:

  • Dissolve the this compound compound (containing a basic or acidic functional group) in a suitable organic solvent.

  • In a separate flask, dissolve a stoichiometric equivalent of a pharmaceutically acceptable acid or base (the counter-ion) in the same or a miscible solvent.

  • Slowly add the counter-ion solution to the this compound solution with continuous stirring.

  • Stir the mixture at room temperature or a slightly elevated temperature for a specified period to allow for salt formation and precipitation.

  • Collect the precipitated salt by filtration.

  • Wash the collected solid with a small amount of the organic solvent to remove any unreacted starting materials.

  • Dry the salt under vacuum.

  • Characterize the resulting salt using techniques such as PXRD, DSC, and NMR to confirm its formation and purity.

Co-crystal Screening Protocol (Slurry Conversion)

This method is commonly used for screening potential co-formers.[26]

Protocol:

  • In a vial, add a known amount of the this compound compound and a stoichiometric amount (e.g., 1:1 molar ratio) of a selected co-former.

  • Add a small amount of a suitable solvent to create a slurry.

  • Seal the vial and stir the slurry at room temperature for an extended period (e.g., 24-72 hours).

  • Isolate the solid material by filtration and allow it to air dry.

  • Analyze the solid using Powder X-ray Diffraction (PXRD) to identify the formation of a new crystalline phase, which would indicate co-crystal formation.

G A Mix this compound and co-former (1:1) B Add solvent to form a slurry A->B C Stir at room temperature (24-72h) B->C D Isolate and dry the solid C->D E Analyze by PXRD D->E F Identify new crystalline phase E->F

Caption: General workflow for co-crystal screening.

Cyclodextrin Inclusion Complexation (Freeze-Drying Method)

This method is widely used to prepare amorphous inclusion complexes with enhanced solubility.[17]

Protocol:

  • Dissolve the this compound compound and the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in purified water at the desired molar ratio.

  • Stir the solution for 24-48 hours at a constant temperature to facilitate complex formation.

  • Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize the frozen solution under high vacuum for 48-72 hours to remove the water via sublimation.[17]

  • The resulting fluffy powder is the this compound-cyclodextrin inclusion complex.

  • Characterize the complex using techniques like DSC, PXRD, and FT-IR to confirm the formation of the inclusion complex.

Nanosuspension Preparation (Solvent-Antisolvent Precipitation)

This is a common bottom-up approach for preparing nanosuspensions.[25]

Protocol:

  • Dissolve the this compound compound in a suitable organic solvent (the "solvent").

  • Dissolve a stabilizer (e.g., a polymer or a surfactant) in water (the "anti-solvent").

  • Under high-speed stirring or sonication, rapidly inject the drug-containing solvent phase into the anti-solvent phase.

  • The rapid mixing causes the drug to precipitate as nanoparticles, which are stabilized by the dissolved stabilizer.

  • Remove the organic solvent by evaporation under reduced pressure.

  • The resulting aqueous dispersion is the nanosuspension.

  • Characterize the nanosuspension for particle size, zeta potential, and drug content.

Signaling Pathway Inhibition by this compound Compounds

Many this compound derivatives have been investigated as potent inhibitors of various signaling pathways implicated in diseases like cancer. A key pathway targeted by some this compound compounds is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.

G This compound This compound Compound PI3K PI3K This compound->PI3K inhibits Akt Akt This compound->Akt inhibits mTOR mTOR This compound->mTOR inhibits RTK RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP3->Akt activates PIP2 PIP2 Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation

Caption: this compound compounds can inhibit key kinases in the PI3K/Akt/mTOR pathway.

References

Technical Support Center: Strategies to Minimize Byproduct Formation in Benzoxazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation during benzoxazole cyclization reactions.

Troubleshooting Guide

Issue 1: Low Yield of this compound and a Persistent Intermediate Spot on TLC

Q: My reaction shows low conversion to the desired this compound, and I observe a significant amount of a less polar intermediate on my TLC plate. What is this intermediate and how can I promote its conversion?

A: The persistent intermediate is most likely the Schiff base (or imine), formed from the initial condensation of the 2-aminophenol (B121084) and the aldehyde. In some cases, this intermediate is stable and does not cyclize efficiently, leading to low yields of the final this compound product.

Strategies to Promote Cyclization:

  • Ensure Oxidative Conditions: The cyclization of the Schiff base to the this compound is an oxidative process. If the reaction is run under strictly inert conditions (e.g., high-purity argon or nitrogen), the final aromatization step may be inhibited.

    • Solution: Try running the reaction open to the air or bubbling a gentle stream of air or oxygen through the reaction mixture, especially towards the end of the reaction.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to occur.

    • Solution: If your starting materials and product are thermally stable, gradually increase the reaction temperature and monitor the progress by TLC. For some solvent-free reactions, temperatures of 130°C or higher may be necessary to drive the reaction to completion.[1][2]

  • Optimize Your Catalyst: The choice of catalyst is crucial for efficient cyclization.

    • Solution: If you are using a mild acid catalyst, consider switching to a more robust system. Brønsted acidic ionic liquids, metal triflates (like samarium triflate), or heterogeneous acid catalysts such as Fe3O4@SiO2-SO3H have been shown to be highly effective in promoting the condensation and subsequent cyclization.[1][2][3]

Issue 2: Presence of Multiple Byproducts and a Discolored Reaction Mixture

Q: My reaction mixture turns dark, and the TLC shows multiple spots, including some baseline material and colored impurities. What are the likely side reactions, and how can I prevent them?

A: A dark reaction mixture and multiple byproducts often point to the degradation of the 2-aminophenol starting material, which is prone to oxidation.

Strategies to Prevent 2-Aminophenol Oxidation:

  • Use High-Purity Starting Materials: 2-aminophenol can oxidize upon storage, leading to colored impurities that can interfere with the reaction.

    • Solution: Use freshly purchased or purified 2-aminophenol. If necessary, recrystallize the 2-aminophenol before use.

  • Employ an Inert Atmosphere: While some oxygen is needed for the final oxidative cyclization, an excess, especially at the beginning of the reaction and at elevated temperatures, can lead to unwanted side reactions.

    • Solution: Start the reaction under an inert atmosphere (nitrogen or argon) to prevent premature oxidation of the 2-aminophenol. If oxidative cyclization is required, introduce air or oxygen in a controlled manner later in the reaction.

  • Chelate Trace Metals: Trace metal ions can catalyze the oxidation of 2-aminophenol.

    • Solution: While not always practical, ensuring glassware is scrupulously clean can help. In sensitive reactions, the addition of a chelating agent could be considered, though this may interfere with certain metal-based catalysts.

Issue 3: Formation of an Unexpected, More Polar Byproduct When Using Carboxylic Acids or Acyl Chlorides

Q: I am using a carboxylic acid with a dehydrating agent (like PPA) or an acyl chloride to synthesize a 2-substituted this compound, but I'm isolating a significant amount of a more polar byproduct. What could this be?

A: When using carboxylic acids or their derivatives, a common side reaction is the N-acylation of the 2-aminophenol to form an o-hydroxyamide intermediate. While this is a necessary step in the reaction pathway, if it does not cyclize, it will be isolated as a byproduct. Another possibility is O-acylation of the phenolic hydroxyl group, leading to an ester byproduct, although N-acylation is generally more favorable due to the higher nucleophilicity of the amine. A double acylation to form an N,O-diacyl byproduct is also possible under forcing conditions.

Strategies to Minimize Acylation Byproducts:

  • Promote Dehydration/Cyclization: The key is to encourage the intramolecular cyclization of the initially formed o-hydroxyamide.

    • Solution: Ensure a sufficient amount of a strong dehydrating agent like polyphosphoric acid (PPA) is used when starting from carboxylic acids. Higher reaction temperatures can also favor the cyclization-dehydration step.

  • Control Stoichiometry: Using a large excess of the acylating agent can increase the likelihood of di-acylation.

    • Solution: Use a stoichiometry of approximately 1:1 for the 2-aminophenol and the acylating agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound cyclization?

A1: The most frequently encountered byproducts include:

  • Schiff Base (Imine): The uncyclized intermediate from the reaction of a 2-aminophenol and an aldehyde.

  • o-Hydroxyamide: The N-acylated intermediate from the reaction with a carboxylic acid or acyl chloride that fails to cyclize.

  • Oxidation Products: Colored, often polymeric materials resulting from the degradation of the 2-aminophenol starting material.

Q2: How can I choose the best catalyst to minimize byproducts?

A2: The optimal catalyst depends on your specific substrates and desired reaction conditions. Heterogeneous catalysts and nanocatalysts often offer high yields and easy separation, which can simplify purification and reduce byproducts. For example, magnetic nanocatalysts like Fe3O4@SiO2-SO3H have been shown to provide high yields under mild, solvent-free conditions.[3] A comparative study of different catalyst types can help you select the most efficient one for your system.

Q3: My TLC shows two spots with very close Rf values. How can I improve their separation to better monitor my reaction and purify my product?

A3:

  • Change the Solvent System Polarity: Try a solvent system with a slightly different polarity. Small, incremental changes can sometimes significantly improve separation.

  • Use a Different Solvent System: If changing polarity doesn't work, try a completely different solvent system (e.g., switch from ethyl acetate (B1210297)/hexane to dichloromethane/methanol). Different solvents can alter the interactions of your compounds with the silica (B1680970) gel, leading to better separation.

  • Multiple Elutions: Running the TLC plate in the same solvent system two or three times (allowing the plate to dry between runs) can sometimes improve the resolution of closely running spots.

Q4: Can I purify my this compound from byproducts using methods other than column chromatography?

A4: Yes, several other purification techniques can be effective:

  • Recrystallization: This is a powerful technique for purifying solid products. A successful recrystallization can often remove small amounts of impurities and byproducts. For substituted benzoxazoles, recrystallization from solvents like ethanol (B145695) or mixtures of acetone (B3395972) and acetonitrile (B52724) has been reported.[4]

  • Treatment with a Clarifying Agent: For removing colored impurities, the crude product can be dissolved in a suitable solvent (e.g., ethyl acetate) and treated with a clarifying agent like activated charcoal, followed by filtration.[4]

  • Acid-Base Extraction: If your byproducts have different acidic or basic properties than your desired this compound, a liquid-liquid extraction using aqueous acid or base can be an effective purification method.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylthis compound

CatalystCatalyst TypeReactantsSolventTemperature (°C)TimeYield (%)Reference
Brønsted Acidic Ionic Liquid GelHomogeneous2-aminophenol, Benzaldehyde (B42025)Solvent-free1305 h98[1][5]
Fe3O4@SiO2-SO3HHeterogeneous Nanocatalyst2-aminophenol, BenzaldehydeSolvent-free5025 min92[3][6]
Nickel Sulfate (B86663) (NiSO4)Homogeneous2-aminophenol, Substituted AldehydesEthanolRoom Temp10-20 min90-96
Ammonium Chloride (NH4Cl)Homogeneous2-aminophenol, Carboxylic AcidsEthanol80-906-8 h85-88[7]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Phenylthis compound using a Heterogeneous Nanocatalyst[3][6]

This protocol utilizes a magnetically separable nanocatalyst for a green and efficient synthesis.

  • Reaction Setup: In a round-bottom flask, combine 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and Fe3O4@SiO2-SO3H nanocatalyst (0.03 g).

  • Reaction Conditions: Stir the mixture at 50°C under solvent-free conditions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate). The reaction is typically complete within 25-30 minutes.

  • Work-up: After the reaction is complete, add ethyl acetate (10 mL) to the mixture.

  • Catalyst Separation: Use an external magnet to hold the catalyst to the side of the flask and decant the organic solution.

  • Purification: Wash the organic layer with water, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 2-Substituted Benzoxazoles using a Brønsted Acidic Ionic Liquid Gel[1][5]

This method is effective for a range of aldehydes under solvent-free conditions.

  • Reaction Setup: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the Brønsted acidic ionic liquid gel (1.0 mol%).

  • Reaction Conditions: Stir the reaction mixture at 130°C for 5-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: After completion, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).

  • Catalyst Separation: The gel catalyst can be separated by centrifugation.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under vacuum. The crude product can be purified by column chromatography.

Visualizations

Benzoxazole_Synthesis_Pathway 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base This compound This compound Product Schiff_Base->this compound Oxidative Cyclization

Caption: General reaction pathway for this compound synthesis.

Byproduct_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products 2-AP 2-Aminophenol Desired_Pathway Desired Pathway 2-AP->Desired_Pathway Side_Reactions Side Reactions 2-AP->Side_Reactions RCHO Aldehyde / RCOOH RCHO->Desired_Pathway RCHO->Side_Reactions This compound This compound Desired_Pathway->this compound Schiff_Base Uncyclized Schiff Base Side_Reactions->Schiff_Base Oxidation_Products Oxidation of 2-AP Side_Reactions->Oxidation_Products Acylation_Byproducts N- or O-Acylation Byproducts Side_Reactions->Acylation_Byproducts

Caption: Pathways leading to desired product and common byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze TLC Plate Start->Check_TLC Persistent_Intermediate Persistent Intermediate Spot? Check_TLC->Persistent_Intermediate Colored_Impurities Dark/Colored Reaction? Persistent_Intermediate->Colored_Impurities No Promote_Cyclization Action: - Ensure oxidative conditions - Increase temperature - Optimize catalyst Persistent_Intermediate->Promote_Cyclization Yes Polar_Byproduct Polar Byproduct with Acylating Agent? Colored_Impurities->Polar_Byproduct No Prevent_Oxidation Action: - Use pure 2-aminophenol - Use inert atmosphere initially Colored_Impurities->Prevent_Oxidation Yes Favor_Cyclization Action: - Use strong dehydrating agent - Control stoichiometry Polar_Byproduct->Favor_Cyclization Yes End Improved Yield and Purity Polar_Byproduct->End No Promote_Cyclization->End Prevent_Oxidation->End Favor_Cyclization->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed benzoxazole synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst poisoning, helping you diagnose and resolve issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed this compound synthesis has stalled or is giving a very low yield. What are the likely causes?

A sluggish or failed reaction is a common problem, often attributable to the deactivation or poisoning of the palladium catalyst. The primary culprits to investigate are:

  • Catalyst Poisoning: Impurities in your starting materials, reagents, or solvent can act as poisons to the palladium catalyst. Common poisons include sulfur compounds, nitrogen-containing heterocycles, halides, and cyanide.[1][2][3][4] These substances can bind strongly to the palladium center, blocking the active sites required for the catalytic cycle.[1][2]

  • Palladium Black Formation: The appearance of a black precipitate is a visual indicator of catalyst agglomeration into inactive palladium nanoparticles. This can be caused by factors such as high temperature, incorrect ligand choice, or the presence of oxygen.

  • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete.[5] This can be influenced by the choice of base, solvent, and the presence of reducing agents.

  • Ligand Degradation: Phosphine (B1218219) ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways, leading to an ineffective catalyst.[5]

Q2: What are some common catalyst poisons I should be aware of in this compound synthesis?

Several classes of compounds are known to poison palladium catalysts. Be mindful of the following in your reaction system:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups can irreversibly bind to the palladium catalyst.[1][6] Thiophene-containing substrates are particularly notorious for causing catalyst deactivation.[2]

  • Nitrogen-Containing Heterocycles: The starting materials or products in your reaction, such as the this compound product itself or other nitrogen-containing heterocycles, can act as ligands and poison the catalyst by coordinating too strongly to the palladium center.[4][7]

  • Halides and Cyanide: Excess halides (especially iodide) and cyanide ions can form stable, inactive palladium complexes, effectively removing the catalyst from the active cycle.[8][9][10][11]

  • Heavy Metals: Trace amounts of other heavy metals in your reagents can interfere with the catalytic cycle.[12]

  • Water and Oxygen: While not always poisons in the classical sense, their presence can lead to unwanted side reactions and catalyst deactivation, such as the oxidation of Pd(0) to Pd(II) or the degradation of sensitive ligands.[3]

Q3: How can I tell if my catalyst is being poisoned?

Diagnosing catalyst poisoning can be done through a combination of observation and analysis:

  • Visual Inspection: The formation of palladium black is a strong indicator of catalyst deactivation.

  • Reaction Monitoring: A reaction that starts but then stalls, as monitored by techniques like TLC or LC-MS, suggests catalyst deactivation during the reaction.

  • Control Experiments: Running a control reaction with highly purified starting materials and solvents can help determine if impurities are the cause of low yield.

  • Inductively Coupled Plasma (ICP) Analysis: In an industrial setting, analyzing the metal content of your product can reveal the extent of palladium leaching, which can sometimes be related to catalyst instability.

Q4: What strategies can I employ to prevent or mitigate catalyst poisoning?

Several preventative and remedial measures can be taken:

  • Purify Starting Materials: Ensure the purity of your substrates, reagents, and solvents. Techniques like recrystallization, distillation, or passing through a plug of silica (B1680970) or activated carbon can remove problematic impurities.[2]

  • Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can protect the palladium center from coordination by poisons and prevent agglomeration.[13]

  • Optimize Reaction Conditions: Adjusting parameters like temperature, reaction time, and the choice of base can have a significant impact. For instance, a lower temperature and longer reaction time might prevent catalyst decomposition.

  • Increase Catalyst Loading: While not the most economical solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.[2]

  • Use a Scavenger: In some cases, adding a scavenger to remove a known poison from the reaction mixture can be effective.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during palladium-catalyzed this compound synthesis.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Catalyst Poisoning by Sulfur Impurities 1. Purify starting materials and solvents to remove sulfur compounds. 2. Use a more robust, sterically hindered ligand (e.g., Buchwald-type biaryl phosphine ligands or NHC ligands) to shield the palladium center.[2] 3. Consider using a higher catalyst loading.[2]
Catalyst Poisoning by Nitrogen Heterocycles 1. Switch to a catalyst system known to be more tolerant to nitrogen-containing substrates.[7] 2. Optimize the ligand-to-metal ratio; an excess of ligand can sometimes mitigate product inhibition. 3. Use a Pd(0) source that does not require dissociation of a nitrogen-containing ligand to become active.
Formation of Palladium Black (Catalyst Agglomeration) 1. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 2. Use bulky, electron-donating ligands that stabilize the Pd(0) species.[13] 3. Lower the reaction temperature and extend the reaction time.
Incomplete Reaction 1. Increase the reaction temperature or time, monitoring for product formation and potential decomposition. 2. Screen different bases; the choice of base can significantly impact the reaction rate and yield.[2] 3. Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous mixtures.
Formation of Significant Byproducts Homocoupling of Starting Materials 1. Ensure strictly anaerobic conditions, as oxygen can promote homocoupling. 2. Optimize the base and solvent system. 3. If using a boronic acid derivative, ensure its purity and stoichiometry.
Ligand-Related Byproducts 1. Check for potential side reactions of your phosphine ligand (e.g., P-C bond cleavage). 2. Consider switching to a different class of ligand, such as an NHC ligand.

Data Presentation

The following table provides illustrative data on the effect of common catalyst poisons on the yield of a representative palladium-catalyzed cross-coupling reaction. While specific to a Suzuki-Miyaura reaction, the trends are generally applicable to other palladium-catalyzed processes like this compound synthesis.

Table 1: Illustrative Effect of Catalyst Poisons on Reaction Yield

Poison Concentration (mol% relative to substrate) Representative Yield (%)
None095
Thiophene540
Pyridine565
Sodium Iodide1075
Sodium Sulfide2<10

Note: This data is representative and intended for troubleshooting purposes. Actual results may vary depending on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed this compound Synthesis

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the o-aminophenol (1.0 mmol), the coupling partner (e.g., an aryl halide, 1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%)).

  • Solvent Addition:

    • Add the anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, 5 mL). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).

    • Stir the reaction for the specified time (typically 12–24 hours), monitoring by TLC or LC-MS if desired.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium black.

    • Wash the filtrate with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Visualizations

Palladium-Catalyzed this compound Synthesis Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd RX PdII_1 R-Pd(II)(X)L_n OxAdd->PdII_1 Coord Coordination PdII_1->Coord o-aminophenol PdII_2 Intermediate Complex Coord->PdII_2 Deprot Deprotonation PdII_2->Deprot Base PdII_3 Cyclized Intermediate Deprot->PdII_3 RedElim Reductive Elimination PdII_3->RedElim RedElim->Pd0 Product This compound Product RedElim->Product RX o-haloanilide or equivalent Base Base Catalyst Poisoning Mechanism Active_Catalyst Active Pd(0) Catalyst Product Desired Product Active_Catalyst->Product Catalytic Cycle Inactive_Complex Inactive Pd-Poison Complex Active_Catalyst->Inactive_Complex Substrate Substrates Substrate->Active_Catalyst Poison Poison (e.g., Sulfur, N-Heterocycle) Poison->Inactive_Complex Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Impure Impure Check_Purity->Impure Impurities Found Pure Pure Check_Purity->Pure All Pure Purify Purify Reagents (Recrystallize, Distill, etc.) Impure->Purify Purify->Check_Purity Check_Conditions Evaluate Reaction Conditions (Temp, Base, Ligand) Pure->Check_Conditions Optimize Optimize Conditions (e.g., use robust ligand, lower temp) Check_Conditions->Optimize Success Successful Reaction Optimize->Success

References

Technical Support Center: Scaling Up Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up benzoxazole synthesis from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for benzoxazoles suitable for scaling up?

A1: The most prevalent and scalable methods for synthesizing benzoxazoles involve the condensation and cyclization of o-aminophenols with various functional groups.[1][2] Key scalable approaches include:

  • Condensation with Carboxylic Acids or Their Derivatives: This is a classic method, often requiring high temperatures and dehydrating agents like polyphosphoric acid (PPA).[1][3][4]

  • Condensation with Aldehydes: This reaction is typically catalyzed by Brønsted or Lewis acids. Modern heterogeneous catalysts, including ionic liquids and nanoparticles, have been developed to improve yields and simplify catalyst removal at scale.[2][5]

  • Reaction with Orthoesters: This method provides an efficient route to 2-substituted benzoxazoles.[2]

Q2: My reaction yield dropped significantly when moving from the lab to the pilot plant. What are the likely causes?

A2: A drop in yield during scale-up is a common issue. Several factors can contribute to this:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it harder to maintain optimal and uniform temperature. Hot spots or insufficient heating can lead to side reactions or incomplete conversion.

  • Poor Mixing: What works in a small flask may be inadequate in a large reactor. Inefficient mixing can lead to localized concentration gradients of reactants or catalysts, affecting reaction rates and selectivity.

  • Different Addition Rates: The rate of adding reagents, which is easily controlled in the lab, can have a much more pronounced effect on the reaction's exotherm and impurity profile at a larger scale.[6]

  • Changes in Purity of Starting Materials: Using different batches or grades of starting materials and solvents for pilot-scale runs can introduce impurities that interfere with the reaction.

Q3: How can I effectively monitor the reaction progress in a large-scale reactor?

A3: Real-time reaction monitoring is crucial for successful scale-up. Process Analytical Technology (PAT) tools are highly recommended. Techniques like in operando Flow NMR and FTIR spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products.[7][8] This allows for precise determination of reaction endpoints and identification of any deviations from the expected reaction pathway.[7][8] For reactions involving color changes or precipitation, visual inspection through reactor sight glasses can also be informative.

Q4: What are the primary safety concerns when scaling up this compound synthesis, and how can they be mitigated?

A4: The primary safety concern is managing the reaction exotherm. Many this compound syntheses are exothermic, and the heat generated must be carefully controlled to prevent a thermal runaway.[6]

  • Mitigation Strategies:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., DSC or RC1) to quantify the heat of reaction and determine the cooling capacity required.[9]

    • Controlled Addition: Use a syringe pump or a flow reactor for controlled, slow addition of reagents to manage the rate of heat generation.[6][9]

    • Efficient Cooling: Ensure the pilot plant reactor has an adequate cooling system, such as a jacket with a circulating coolant, to dissipate the heat effectively.[9]

    • Inert Atmosphere: For reagents sensitive to oxidation, maintaining a strictly inert atmosphere (e.g., Nitrogen or Argon) is critical to prevent side reactions and degradation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.Monitor the reaction using TLC, LC-MS, or in-situ PAT tools until the starting material is consumed.[7] For some solvent-free reactions, temperatures up to 130°C may be necessary.[5]
Poor Catalyst Activity: The catalyst may be deactivated or not efficient enough at a larger scale.Consider more robust catalysts like solid-supported acids, Brønsted acidic ionic liquids, or metal triflates which have shown high efficacy.[5]
Reagent Degradation: o-Aminophenols are susceptible to oxidation and light sensitivity.Use freshly purified starting materials and high-purity solvents. Store sensitive reagents under an inert atmosphere and protected from light.
High Impurity Profile Side Reactions: Inefficient heat control can lead to the formation of byproducts. A strong scale dependency has been observed where accumulated side products are more prevalent in larger batches.[10]Implement controlled, slower addition of reagents.[6] Improve reactor cooling and agitation to ensure a uniform temperature profile.
Catalyst Residue: Homogeneous catalysts can be difficult to remove completely from the final product.If using a heterogeneous or magnetic catalyst, it can be removed by filtration or with an external magnet.[1] For soluble catalysts, design an appropriate aqueous workup with acidic or basic washes to remove the specific catalyst.[1]
Product Isolation Issues Poor Crystallization: The product may not crystallize effectively from the reaction mixture or during recrystallization.Solvent System: Experiment with different solvent/anti-solvent systems. For example, after concentrating in ethyl acetate, adding heptane (B126788) can induce crystallization.[11]
Cooling Profile: Implement a controlled cooling ramp. A typical procedure involves cooling to 45-50°C, holding for a period, and then cooling further to 0-5°C to maximize yield.[11]
Oily Product: The product precipitates as an oil instead of a solid.Ensure all starting materials are pure. Small amounts of impurities can inhibit crystallization. Consider a charcoal treatment of the solution before crystallization to adsorb impurities.[11]

Experimental Protocols

Example Lab-Scale Protocol: Synthesis of 2-Phenylthis compound

This protocol is a general example of a common lab-scale synthesis.

Materials:

  • 2-Aminophenol (B121084) (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Catalyst (e.g., Brønsted acidic ionic liquid gel, 1.0 mol %)[5]

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 5 mL vessel, combine 2-aminophenol, benzaldehyde, and the catalyst.[5]

  • Reaction Conditions: Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[5]

  • Workup: After the reaction is complete, allow the mixture to cool. Dissolve the mixture in 10 mL of ethyl acetate.[5]

  • Catalyst Removal: If using a heterogeneous catalyst like a BAIL gel, separate it by centrifugation or filtration.[5]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[5] The product can be further purified by recrystallization.

Scale-Up Considerations for Pilot Plant
Step Lab-Scale Method Pilot Plant Scale-Up Consideration
Reagent Addition All reagents added at once.Add reagents portion-wise or via a controlled-rate addition pump to manage the exotherm.[6]
Heating Stir plate with oil bath.Jacketed reactor with a thermal fluid for precise and uniform temperature control.
Mixing Magnetic stir bar.Overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) to ensure efficient mixing in the larger volume.
Monitoring TLC.In-situ monitoring with PAT tools like FTIR or Raman spectroscopy for real-time data.[8]
Workup/Isolation Funnel filtration, rotary evaporator.Nutsche filter-dryer for solid filtration and drying. Use of distillation to recover solvents.
Purification Recrystallization from a flask.Crystallization in a jacketed reactor with controlled cooling rates to ensure consistent crystal size and purity.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Method Catalyst Solvent Temperature (°C) Time (h) Yield (%) Scale
Condensation with AldehydeBrønsted Acidic Ionic Liquid GelSolvent-free130598Lab (1 mmol)[5]
Condensation with AldehydeNi(II) complexDMF803-487-94Lab[2]
Oxidative CouplingElemental Sulfur / Na₂S·5H₂ODMSO701640-78Lab[2]
Microwave-assistedZnCl₂Isopropanol800.590-94Lab[3]
Batch Mode (Pharmaceutical Intermediate)N/AN/A-30N/A3430 g[10]
Continuous Flow Mode (Same Intermediate)N/AN/AN/AN/ASuperior Yield17 kg[10]

Visualizations

Experimental and Logical Workflows

Scale_Up_Workflow cluster_lab Lab Scale (grams) cluster_pilot Pilot Plant Scale (kilograms) lab_dev Route Scouting & Method Development lab_opt Reaction Optimization (Temp, Conc, Catalyst) lab_dev->lab_opt lab_safety Initial Safety Assessment (DSC, Exotherm Check) lab_opt->lab_safety pilot_eng Process Engineering (Heat/Mass Transfer) lab_safety->pilot_eng Technology Transfer pilot_run Pilot Scale Run with PAT Monitoring pilot_eng->pilot_run pilot_iso Isolation & Purification (Crystallization Study) pilot_run->pilot_iso final_product final_product pilot_iso->final_product Final Product

Caption: General workflow for scaling up this compound synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Pilot Plant cause1 Incomplete Reaction? start->cause1 cause2 Poor Heat Transfer? start->cause2 cause3 Inefficient Mixing? start->cause3 cause4 Reagent Quality? start->cause4 sol1 Extend reaction time or increase temperature. Use PAT to confirm endpoint. cause1->sol1 sol2 Improve reactor cooling/heating. Use controlled reagent addition. cause2->sol2 sol3 Increase stirrer speed. Evaluate impeller design. cause3->sol3 sol4 Re-analyze starting materials. Use fresh, high-purity reagents. cause4->sol4

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Enhancing the Stability of Benzoxazole Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of benzoxazole derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is rapidly degrading in my aqueous stock solution. What is the most likely cause?

A1: The primary cause of degradation for many this compound derivatives in aqueous solutions is hydrolysis.[1] The this compound ring is susceptible to cleavage under aqueous conditions, particularly under acidic or alkaline pH.[2] The rate of hydrolysis can be influenced by the specific substituents on the this compound ring. For instance, the replacement of a 2-methyl group with a 2-phenyl group has been shown to decrease the reactivity towards hydrolysis.

Q2: How does pH affect the stability of my this compound compound?

A2: The stability of this compound derivatives is often highly pH-dependent. Acid-catalyzed hydrolysis is a common degradation pathway.[2] While specific optimal pH ranges vary between derivatives, a V-shaped pH-rate profile is often observed, with maximum stability typically in the mid-pH range. It is crucial to determine the optimal pH for your specific derivative to minimize degradation.

Q3: Can the choice of solvent impact the stability of my compound?

A3: Yes, the solvent system can significantly influence the stability of this compound derivatives. The presence of water is a key factor in hydrolytic degradation. Using anhydrous organic solvents or minimizing the water content in your solutions can enhance stability. Co-solvents can also alter the polarity of the solution and affect degradation rates.[3]

Q4: Are there any chemical additives that can help stabilize my this compound derivative in solution?

A4: Yes, the use of certain excipients can improve stability. For compounds susceptible to oxidation, the addition of antioxidants may be beneficial.[4][5][6] For derivatives that are prone to metal-catalyzed degradation, the inclusion of chelating agents can be effective.[5] Furthermore, complexation with cyclodextrins has been shown to enhance the stability of various drugs by protecting the labile parts of the molecule from the surrounding environment.[7][8][9][10]

Troubleshooting Guides

Issue 1: Rapid loss of parent compound peak and appearance of new peaks in HPLC analysis of an aqueous solution.

  • Possible Cause: Hydrolytic degradation of the this compound ring.

  • Troubleshooting Steps:

    • pH Profiling: Conduct a pH stability study to identify the pH of maximum stability for your compound. Prepare solutions in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitor the degradation over time using a stability-indicating HPLC method.

    • Solvent Modification: If experimentally feasible, prepare stock solutions in an anhydrous organic solvent such as DMSO or ethanol. When preparing aqueous working solutions, minimize the final water content by using co-solvents.

    • Temperature Control: Store stock and working solutions at reduced temperatures (e.g., 4°C or -20°C) to slow down the degradation kinetics.

    • Use of Stabilizers: Investigate the effect of adding stabilizing agents such as antioxidants or cyclodextrins to your solution.

Issue 2: Discoloration or precipitation of the this compound derivative solution upon storage.

  • Possible Cause: Oxidative degradation or formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Antioxidant Addition: Evaluate the effect of adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to the solution.

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation, which can sometimes lead to colored byproducts.

    • Chelating Agents: If metal ion contamination is suspected to catalyze oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA).

Quantitative Data on this compound Derivative Stability

The following tables summarize hypothetical quantitative data from forced degradation studies on a model this compound derivative to illustrate the impact of different stress conditions. Actual data will vary depending on the specific derivative.

Table 1: Effect of pH on the Stability of a Model this compound Derivative at 37°C

pHBuffer SystemTime (hours)% Remaining Parent Compound
2.00.1 M HCl2465.2
4.50.1 M Acetate2492.8
7.40.1 M Phosphate2485.1
9.00.1 M Borate2470.5

Table 2: Effect of Temperature on the Stability of a Model this compound Derivative in pH 7.4 Buffer

Temperature (°C)Time (hours)% Remaining Parent Compound
44898.1
254888.3
374875.6
504855.2

Table 3: Forced Degradation of a Model this compound Derivative under Various Stress Conditions

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl (60°C)8 hours35.8%2-Aminophenol derivative
0.1 M NaOH (60°C)4 hours52.1%Ring-opened amide
3% H₂O₂ (RT)24 hours18.5%N-oxide derivative
Photostability (ICH Q1B)1.2 million lux hours12.3%Photodegradants

Experimental Protocols

Protocol 1: pH Stability Profile of a this compound Derivative

Objective: To determine the pH at which a this compound derivative exhibits maximum stability.

Materials:

  • This compound derivative

  • Buffer solutions: 0.1 M HCl (pH 1-2), 0.1 M Acetate buffer (pH 3-5), 0.1 M Phosphate buffer (pH 6-8), 0.1 M Borate buffer (pH 9-10)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Deionized water

  • HPLC system with a stability-indicating method

Procedure:

  • Prepare a stock solution of the this compound derivative in ACN at a concentration of 1 mg/mL.

  • In separate vials, add an aliquot of the stock solution to each buffer to achieve a final concentration of 10 µg/mL.

  • Incubate the vials at a constant temperature (e.g., 37°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Immediately analyze the samples by the validated stability-indicating HPLC method to determine the percentage of the remaining parent compound.

  • Plot the percentage of the remaining parent compound against time for each pH to determine the degradation rate constant.

  • Plot the logarithm of the rate constant versus pH to visualize the pH-rate profile and identify the pH of maximum stability.

Protocol 2: Evaluation of Cyclodextrins for Stabilization

Objective: To assess the ability of cyclodextrins to enhance the stability of a this compound derivative.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Buffer solution at the pH of interest

  • HPLC system with a stability-indicating method

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the this compound derivative (e.g., 10 µg/mL) and varying concentrations of HP-β-CD (e.g., 0%, 0.5%, 1%, 2%, 5% w/v) in the chosen buffer.

  • Prepare a control solution without HP-β-CD.

  • Incubate all solutions at a selected stress temperature (e.g., 50°C).

  • At various time points, analyze the samples by HPLC to quantify the remaining parent compound.

  • Compare the degradation rates in the presence and absence of HP-β-CD to determine the stabilizing effect.

Visualizations

degradation_pathway This compound This compound Derivative Intermediate Tetrahedral Intermediate This compound->Intermediate H₂O, H⁺ Product 2-Aminophenol Derivative Intermediate->Product Ring Opening

Caption: Simplified hydrolytic degradation pathway of a this compound derivative.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Dilute Dilute into Buffers (pH 2-10) Stock->Dilute Incubate Incubate at Constant Temperature (e.g., 37°C) Dilute->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze HPLC Analysis Sample->Analyze Data Determine % Remaining Analyze->Data

Caption: Experimental workflow for determining the pH stability profile.

troubleshooting_logic Start Instability Observed Check_pH Is pH Optimized? Start->Check_pH Check_Solvent Is Solvent Appropriate? Check_pH->Check_Solvent Yes Consider_Stabilizers Consider Stabilizers (Antioxidants, Cyclodextrins) Check_pH->Consider_Stabilizers No Check_Temp Is Temperature Controlled? Check_Solvent->Check_Temp Yes Check_Solvent->Consider_Stabilizers No Check_Temp->Consider_Stabilizers Yes Stable Solution Stabilized Check_Temp->Stable No, adjust Consider_Stabilizers->Stable

Caption: Logical troubleshooting workflow for enhancing solution stability.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Benzoxazole Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the biological evaluation of benzoxazole derivatives. Unreliable or inconsistent results can hinder the progress of promising therapeutic candidates. This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve robust and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Handling and Solubility

Q1: My this compound compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What should I do?

A1: This is a common issue for hydrophobic compounds like many this compound derivatives. Here’s a systematic approach to troubleshoot this problem:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and may cause your compound to crash out of solution. To achieve this, you may need to prepare a more concentrated initial stock solution in DMSO.

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock to the gently vortexing or stirring aqueous buffer. This gradual introduction can prevent localized high concentrations that lead to precipitation.

  • Use a Surfactant: For cell-free assays, consider adding a non-ionic surfactant like Triton X-100 or Tween-20 (typically at a final concentration of 0.01-0.1%) to your assay buffer to improve compound solubility. Be sure to run a vehicle control with the surfactant alone to check for any assay interference.

  • Incorporate Serum or BSA: For cell-based assays, the presence of serum in the culture medium can aid in solubilizing your compound. If your experiment requires serum-free conditions, consider adding bovine serum albumin (BSA) as a carrier protein.

  • Gentle Warming: Pre-warming the aqueous buffer to 37°C before adding the compound stock can sometimes improve solubility. However, be cautious as some compounds may degrade at higher temperatures. Always ensure the solution remains clear upon cooling to the assay temperature.

Q2: I observe variable IC50 values for my this compound derivative across different experiments. What are the likely causes?

A2: Variability in IC50 values is a frequent challenge and can stem from several factors:

  • Inconsistent Compound Concentration: As discussed in Q1, poor solubility can lead to inconsistent concentrations of the active compound in your assay wells. Visually inspect your assay plates for any signs of precipitation before adding cells or initiating the reaction.

  • Compound Instability: this compound derivatives can be susceptible to degradation, especially with repeated freeze-thaw cycles of stock solutions or prolonged storage in aqueous buffers. Prepare fresh dilutions for each experiment and store DMSO stocks in small, single-use aliquots at -20°C or -80°C, protected from light and moisture.

  • Cell-Based Assay Variability:

    • Cell Passage Number: Use cells within a consistent and low passage number range for all experiments, as cellular responses can change with prolonged culturing.

    • Cell Seeding Density: Ensure uniform cell seeding across all wells. Inconsistent cell numbers will lead to variable results.

    • Edge Effects: The outer wells of microplates are prone to evaporation, which can concentrate the compound and affect cell growth. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.

  • Assay Interference: Some this compound compounds can act as Pan-Assay Interference Compounds (PAINS), leading to non-specific activity. Refer to the section on Assay Interference and False Positives for more details.

Assay Interference and False Positives

Q3: My this compound compound shows activity in a primary screen, but I cannot confirm it in a secondary, orthogonal assay. Why is this happening?

A3: This is a classic indication of a false positive result, which can be caused by several mechanisms of assay interference:

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes, leading to apparent activity.

  • Fluorescence Interference: If your assay uses a fluorescence readout, your this compound derivative might be intrinsically fluorescent at the excitation and emission wavelengths of your assay, or it could be quenching the fluorescence signal.

  • Redox Activity: Some compounds can interfere with assays that rely on redox reactions (e.g., MTT or resazurin-based viability assays) by acting as oxidizing or reducing agents themselves.

Q4: How can I determine if my this compound compound is causing assay interference?

A4: A series of counter-screens can help identify the source of interference:

  • Aggregation Counter-Screen: Re-run your primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced, it is likely acting via an aggregation-based mechanism.

  • Fluorescence Counter-Screen: Measure the fluorescence of your compound in the assay buffer at the relevant wavelengths, both in the presence and absence of other assay components, to check for autofluorescence or quenching.

  • Redox Activity Counter-Screen: Test your compound in a cell-free assay with a redox-sensitive dye (like resazurin) and a reducing agent (like DTT) to see if it directly affects the dye's redox state.

Quantitative Data on this compound Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against different human cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency ranges and highlights the variability that can be observed depending on the specific compound and cell line.

Compound IDCell LineAssay TypeReported IC50 (µM)Reference
Compound 11 MDA-MB-231 (Breast)MTT Assay5.63[1]
Compound 12 MDA-MB-231 (Breast)MTT Assay6.14[1]
Compound 11 MCF-7 (Breast)MTT Assay3.79[1]
Compound 12 MCF-7 (Breast)MTT Assay6.05[1]
Compound 14i HepG2 (Liver)Anti-proliferative3.22 ± 0.13[2]
Compound 14l MCF-7 (Breast)Anti-proliferative6.87 ± 0.23[2]
Compound 14b MCF-7 (Breast)Anti-proliferative4.75 ± 0.21[2]
Compound 14a HepG2 (Liver)Anti-proliferative3.95 ± 0.18[2]
Compound 3d A549 (Lung)Cytotoxicity<3.9 µg/mL[3]
Compound 5d A549 (Lung)Cytotoxicity<3.9 µg/mL[3]
Compound 4 HCT-116 (Colon)SRB Assay24.5[4]
Compound 26 HCT-116 (Colon)SRB Assay>100[4]

Experimental Protocols

Protocol 1: Shake-Flask Method for Aqueous Solubility Determination

This protocol determines the thermodynamic solubility of a this compound compound in an aqueous buffer.

Materials:

  • This compound compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • DMSO (anhydrous)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

Methodology:

  • Add an excess amount of the solid this compound compound to a glass vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant, ensuring no solid particles are transferred.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.

  • Prepare a calibration curve using known concentrations of the this compound compound dissolved in DMSO and diluted in the aqueous buffer to accurately determine the solubility.

Protocol 2: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing the cytotoxic effects of a this compound compound on a chosen cell line.

Materials:

  • Adherent cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound stock solution in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the this compound compound in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and wells with medium only (blank).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Troubleshooting Workflow for Poor Reproducibility

Start Poor Reproducibility (e.g., variable IC50) Check_Solubility Is the compound soluble in the assay buffer? Start->Check_Solubility Check_Stability Is the compound stable under assay conditions? Check_Solubility->Check_Stability Yes Optimize_Solubility Optimize Solubilization - Lower DMSO % - Use surfactants/serum - Alter dilution method Check_Solubility->Optimize_Solubility No Check_Assay_Interference Is there evidence of assay interference? Check_Stability->Check_Assay_Interference Yes Optimize_Handling Optimize Compound Handling - Aliquot stocks - Avoid freeze-thaw - Prepare fresh dilutions Check_Stability->Optimize_Handling No Check_Cell_Health Are the cells healthy and in a consistent state? Check_Assay_Interference->Check_Cell_Health No Run_Counterscreens Perform Counter-Screens - Aggregation assay - Fluorescence check - Redox activity assay Check_Assay_Interference->Run_Counterscreens Yes Standardize_Cell_Culture Standardize Cell Culture - Consistent passage # - Uniform seeding density - Avoid edge effects Check_Cell_Health->Standardize_Cell_Culture No Resolved Reproducible Data Check_Cell_Health->Resolved Yes Optimize_Solubility->Check_Solubility Optimize_Handling->Check_Stability Run_Counterscreens->Check_Assay_Interference Standardize_Cell_Culture->Check_Cell_Health

Caption: Troubleshooting workflow for addressing poor reproducibility in this compound assays.

VEGFR-2 Signaling Pathway Inhibition by Benzoxazoles

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation This compound This compound Derivative This compound->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K P_PLCg P-PLCγ PLCg->P_PLCg P_PI3K P-PI3K PI3K->P_PI3K PKC PKC P_PLCg->PKC Akt Akt P_PI3K->Akt P_PKC P-PKC PKC->P_PKC P_Akt P-Akt Akt->P_Akt Raf Raf P_PKC->Raf Proliferation Cell Proliferation, Migration, Survival P_Akt->Proliferation P_Raf P-Raf Raf->P_Raf MEK MEK P_Raf->MEK P_MEK P-MEK MEK->P_MEK ERK ERK P_MEK->ERK P_ERK P-ERK ERK->P_ERK P_ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Induction of Apoptosis by this compound Derivatives

This compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c Release Bax->Mitochondrion Promotes Cytochrome c Release Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Cytochrome c + Apaf-1 + Pro-Caspase-9) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: this compound-mediated induction of the intrinsic apoptosis pathway.

References

improving the signal-to-noise ratio in benzoxazole fluorescence imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in benzoxazole fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (SNR) and why is it critical in fluorescence microscopy?

A1: The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal (fluorescence from your target) to the level of background noise.[1] A high SNR is crucial for obtaining high-quality images where the fluorescent features of interest are clearly distinguishable from the background.[2][3] Improving SNR allows for better data quantification and enhances image clarity.[1]

Q2: What are the primary sources of noise and high background in this compound fluorescence imaging?

A2: Background fluorescence, or noise, can originate from several sources which can be broadly categorized into two groups: instrument-related noise and sample-related noise.[4]

  • Sample-Related Noise:

    • Autofluorescence: Tissues and cells contain endogenous molecules (e.g., flavins, collagen) that fluoresce naturally, contributing to background noise.[5][6] This is particularly prominent at shorter wavelengths.[7]

    • Unbound Fluorophores: Excess this compound dye that has not bound to the target of interest can remain in the sample, leading to diffuse background fluorescence.[4][8]

    • Non-specific Binding: this compound dyes or antibodies conjugated with them may bind to off-target sites, creating unwanted signals.[2][3]

    • Media and Reagents: The imaging medium, mounting medium, or even contaminated reagents can be fluorescent.[4][8]

  • Instrument-Related Noise: This includes noise from the camera (readout noise, dark current), and stray light from the excitation source or ambient room light.[1][4]

Q3: How does the chemical environment impact the fluorescence of this compound dyes?

A3: this compound derivatives are known to be sensitive to their microenvironment.[9] Factors such as solvent polarity, pH, and the presence of quenchers can significantly affect their fluorescence quantum yield and lifetime.[10][11][12] For instance, some this compound derivatives show enhanced fluorescence in more viscous or constrained environments, like polymer matrices, where non-radiative decay pathways are blocked.[9] Others can experience fluorescence quenching or enhancement upon binding to specific metal cations or in response to pH changes.[12][13]

Q4: What is photobleaching, and how can it be minimized when using this compound dyes?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of signal.[14] While many this compound derivatives are noted for their photostability, all fluorophores will eventually photobleach under continuous illumination.[10] To minimize photobleaching:

  • Use an antifade mounting medium.[7]

  • Reduce the intensity of the excitation light to the minimum level required for adequate signal.[15]

  • Minimize the duration of exposure by blocking the excitation light when not actively acquiring images.[16]

  • Choose this compound derivatives with higher intrinsic photostability.

Q5: What is fluorescence quenching and how can it be addressed?

A5: Fluorescence quenching is a process that decreases the intensity of fluorescence emission.[17] This can be caused by various factors, including the presence of certain molecules (like molecular oxygen), high concentrations of the fluorophore leading to self-quenching, or interactions with other substances in the sample.[18] Some this compound derivatives are susceptible to quenching by photoinduced electron transfer (PET) processes or the protonation of parts of the molecule in acidic conditions.[10][19] To address quenching, ensure all solutions are properly degassed if oxygen is a concern, optimize the dye concentration to avoid self-quenching, and maintain a stable pH.[18]

Troubleshooting Guides

Problem: High Background Fluorescence

High background can obscure your signal, making it difficult to distinguish true localization from noise.[2]

Q: My image has high, diffuse background fluorescence. What is the likely cause and how can I fix it?

A: This is often caused by an excess of unbound dye or inadequate washing.

  • Solution 1: Optimize Dye Concentration. Using too high a concentration of the this compound dye is a common cause of high background.[4][8] It is critical to perform a titration to find the lowest dye concentration that still provides a bright, specific signal.

  • Solution 2: Improve Washing Steps. After staining, ensure you perform thorough washing steps to remove any unbound dye.[4][8] Typically, 2-3 washes with a suitable buffer like PBS are recommended.[4] Adding a mild detergent to the wash buffer can also help reduce non-specific binding.[20]

. Q: I'm observing fluorescence in my unstained control samples. What should I do?

A: This indicates the presence of autofluorescence from your sample or the imaging medium.

  • Solution 1: Use Background Suppression Reagents. Commercially available reagents can help quench autofluorescence, particularly from lipofuscin in aged tissues.[7]

  • Solution 2: Check Your Media. Cell culture media, especially those containing phenol (B47542) red, can be fluorescent. For live-cell imaging, switch to an optically clear, background-reducing medium (e.g., FluoroBrite DMEM) during the imaging session.[4]

  • Solution 3: Choose Dyes in a Different Spectral Range. Autofluorescence is often more pronounced in the blue and green channels.[7] If possible, select a this compound dye that excites and emits in the red or far-red part of the spectrum, where autofluorescence is typically lower.[21]

  • Solution 4: Image Processing. If other methods are not feasible, you can acquire an image of an unstained control sample and use it to subtract the background from your stained samples.[4]

Problem: Weak or No Signal

A faint or absent signal can be due to several factors, from incorrect microscope settings to issues with the staining protocol.[7]

Q: I am not detecting any fluorescent signal from my sample. Where should I start troubleshooting?

A: First, confirm your imaging setup and the integrity of your reagents.

  • Solution 1: Verify Microscope Settings. Ensure you are using the correct excitation and emission filters for your specific this compound dye.[7] Check the manufacturer's specifications for the dye's spectral properties.

  • Solution 2: Check Reagent Concentrations. The dye concentration may be too low. As with high background, titrating the dye concentration is essential to find the optimal balance.[8]

  • Solution 3: Assess Labeling Efficiency. If you are using a this compound-conjugated antibody, the primary or secondary antibody may not be binding effectively. Validate your antibodies with a positive control to ensure they recognize the target.[7]

Q: My signal is initially bright but fades quickly during imaging. What is happening?

A: This is a classic sign of photobleaching.

  • Solution 1: Use an Antifade Agent. Mount your coverslip with a mounting medium containing an antifade reagent.[7] This will significantly improve the photostability of the dye.

  • Solution 2: Adjust Acquisition Settings. Decrease the laser power or excitation light intensity.[15] Increase the camera gain or use a more sensitive detector to compensate for the lower signal. Also, reduce the total exposure time by only illuminating the sample when capturing an image.[16]

Data Presentation

Table 1: Factors Influencing Signal-to-Noise Ratio (SNR) in this compound Imaging

ParameterEffect on SignalEffect on NoiseStrategy for SNR Improvement
Dye Concentration Increases to a saturation pointIncreases (background)Titrate to find the optimal concentration that maximizes signal without excessive background.[4][8]
Excitation Intensity Increases (can lead to saturation)Can increase autofluorescenceUse the lowest intensity that provides a detectable signal to minimize photobleaching and autofluorescence.[15]
Washing Steps No effect on bound dyeDecreases (removes unbound dye)Perform 2-3 thorough washes post-staining to reduce background.[4]
Antifade Reagents Increases (prevents photobleaching)No direct effectUse an antifade mounting medium to preserve the fluorescent signal during imaging.[7]
Choice of Dye Varies (Quantum Yield)Varies (Spectral Overlap with Autofluorescence)Select a bright, photostable this compound dye in a spectral region with low sample autofluorescence (e.g., red/far-red).[7][14]
Imaging Medium No direct effectCan increase (if fluorescent)Use phenol red-free and serum-free media or specialized imaging buffers for live-cell imaging.[4]

Experimental Protocols

Protocol 1: Optimizing this compound Dye Concentration for Fixed Cell Staining

This protocol provides a systematic approach to determine the optimal staining concentration for a this compound-based dye.

  • Cell Preparation: Culture, fix, and permeabilize your cells on coverslips using your standard protocol.

  • Prepare Dye Dilutions: Prepare a series of dilutions of your this compound dye stock solution in an appropriate buffer (e.g., PBS). A good starting range is to test concentrations from 0.1 µM to 5 µM.[8]

  • Staining:

    • Add each concentration of the dye solution to a separate coverslip with permeabilized cells.

    • Incubate for the recommended time (e.g., 15-30 minutes) at room temperature, protected from light.[8]

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with PBS for 5 minutes each to remove unbound dye.[8]

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Image each coverslip using identical acquisition settings (e.g., excitation intensity, exposure time, camera gain).

    • Include an unstained, vehicle-only control to measure autofluorescence.

  • Analysis:

    • Measure the mean fluorescence intensity of the specifically stained structures (Signal) and a background region within the same image (Noise).

    • Calculate the SNR for each concentration.

    • Select the concentration that provides the highest SNR without causing excessive background.

Visualizations

Troubleshooting Workflow for Low Signal-to-Noise Ratio

G Start Low SNR Detected CheckSignal Assess Signal Strength Start->CheckSignal CheckBackground Assess Background Level Start->CheckBackground WeakSignal Signal is Weak or Absent CheckSignal->WeakSignal HighBackground Background is High CheckBackground->HighBackground Sol_IncreaseDye Increase Dye Concentration (Titrate) WeakSignal->Sol_IncreaseDye Is concentration too low? Sol_CheckFilters Verify Excitation/ Emission Filters WeakSignal->Sol_CheckFilters Are settings correct? Sol_Antifade Use Antifade Reagent/ Reduce Exposure WeakSignal->Sol_Antifade Does signal fade fast? End Optimal SNR Achieved Sol_IncreaseDye->End Sol_CheckFilters->End Sol_Antifade->End Sol_DecreaseDye Decrease Dye Concentration (Titrate) HighBackground->Sol_DecreaseDye Is concentration too high? Sol_ImproveWash Improve Wash Steps HighBackground->Sol_ImproveWash Seeing diffuse background? Sol_CheckMedia Use Imaging Media/ Suppress Autofluorescence HighBackground->Sol_CheckMedia Is unstained control fluorescent? Sol_DecreaseDye->End Sol_ImproveWash->End Sol_CheckMedia->End

Caption: A logical workflow for diagnosing and resolving low SNR issues.

Key Contributors to Background Noise

G BackgroundNoise High Background Noise (Low SNR) Autofluorescence Autofluorescence (e.g., Lipofuscin, Flavins) Autofluorescence->BackgroundNoise UnboundDye Excess Unbound Dye UnboundDye->BackgroundNoise NonspecificBinding Non-specific Binding NonspecificBinding->BackgroundNoise ContaminatedMedia Fluorescent Media/ Reagents ContaminatedMedia->BackgroundNoise

Caption: Major sources of unwanted background fluorescence in imaging experiments.

References

addressing matrix effects in LC-MS analysis of benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of benzoxazoles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of benzoxazoles, with a focus on mitigating matrix effects.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase: Residual silanols on the silica-based column can interact with basic benzoxazole analytes, causing peak tailing.[1][2]Optimize Mobile Phase: Add a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, to both the aqueous and organic mobile phases to minimize silanol (B1196071) interactions.[1] An acidic mobile phase can also protonate basic analytes, which may improve peak shape but can also decrease retention on reversed-phase columns.[1]
Column Overload: Injecting too much analyte can lead to peak fronting or tailing.[3]Reduce Sample Load: Decrease the injection volume or dilute the sample to see if the peak shape improves.[3]
Physical Column Issues: A void at the column inlet or a blocked frit can cause all peaks in the chromatogram to tail.[3]Column Maintenance: Check the inlet frit and guard cartridge for blockages. If permitted by the manufacturer, try reversing and flushing the column.[3]
Inappropriate Injection Solvent: Using a sample solvent that is stronger than the initial mobile phase can cause peak distortion, especially for early eluting peaks.[3]Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the starting mobile phase.

Problem: Inconsistent or Low Analyte Response (Ion Suppression)

Possible Cause Suggested Solution
Co-elution with Matrix Components: Endogenous matrix components, particularly phospholipids (B1166683) in biological samples, can co-elute with this compound analytes and suppress their ionization in the mass spectrometer.[4][5][6][7][8]Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[7] Specialized phospholipid removal products are also available.[4][6]
Suboptimal Chromatographic Separation: Insufficient separation of the analyte from matrix components.Optimize Chromatography: Adjust the gradient profile to better separate the analyte from the regions of significant matrix effects. A post-column infusion experiment can identify these regions.[9]
High Matrix Concentration: Concentrated samples can lead to significant ion suppression.Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[7]
Use of an Inappropriate Internal Standard: A non-ideal internal standard may not adequately compensate for matrix effects.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, providing the most accurate correction.[2]

Problem: Unexpected Peaks or High Background Noise

Possible Cause Suggested Solution
Carryover: Residual analyte from a previous injection can appear as a "ghost peak" in a subsequent run.[3]Optimize Wash Solvents: Use a strong solvent in the autosampler wash routine to ensure the needle and injection port are thoroughly cleaned between injections.
Contaminated Mobile Phase or System: Impurities in the solvents or buildup of contaminants in the LC system can lead to high background noise or extraneous peaks.System Maintenance: Use high-purity LC-MS grade solvents and filter them before use. Regularly flush the LC system to remove any accumulated contaminants.[3]
Matrix Interferences: The sample matrix itself can contain compounds that are detected by the mass spectrometer.Blank Analysis: Inject a blank matrix sample (a sample prepared in the same way as the study samples but without the analyte) to identify peaks originating from the matrix.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of benzoxazoles?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[10] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which can negatively affect the accuracy, precision, and sensitivity of the quantitative analysis of benzoxazoles.[7][10]

Q2: How can I assess the extent of matrix effects in my assay?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: A solution of the this compound analyte is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected onto the LC system. Any deviation in the analyte's baseline signal indicates the retention times at which matrix components are causing ion suppression or enhancement.[9]

  • Post-Extraction Spike: The response of the this compound analyte in a neat solution is compared to its response when spiked into an extracted blank matrix sample. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[7][9]

Q3: What are the most common sources of matrix effects in biological samples like plasma and tissue?

A3: In biological matrices, phospholipids from cell membranes are a major cause of ion suppression, particularly in electrospray ionization (ESI).[4][5][7][8] Other endogenous components like salts, proteins, and metabolites can also contribute to matrix effects.[9]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is the gold standard for quantitative LC-MS analysis and is highly recommended, especially when analyzing benzoxazoles in complex matrices.[2] Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of matrix effects, sample preparation variability, and instrument response fluctuations.[2] This allows for highly accurate and precise quantification.

Q5: Can you provide a general sample preparation protocol for benzoxazoles in plasma?

A5: A common approach is Solid-Phase Extraction (SPE). The following is a general protocol that should be optimized for your specific this compound analyte and matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Benzoxazoles in Plasma

This protocol provides a general procedure for extracting this compound analytes from a plasma matrix. Optimization of the sorbent type, wash, and elution solvents is recommended for each specific analyte.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges (e.g., C18)

  • Plasma sample containing the this compound analyte

  • Internal standard (preferably a stable isotope-labeled version of the analyte)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium hydroxide (B78521) (for pH adjustment)

  • Phosphate (B84403) buffer

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Spike the plasma with the internal standard. Dilute the plasma sample with an aqueous buffer (e.g., phosphate buffer, pH 6) to reduce viscosity.[11]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol followed by water through the sorbent material. Finally, equilibrate the cartridge with the same buffer used for sample dilution.[11]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove salts and other polar interferences. A second wash with a slightly stronger solvent may be used to remove less polar interferences, but care must be taken not to elute the analyte of interest.[11]

  • Elution: Elute the this compound analyte and internal standard from the SPE cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture with a modifier like ammonium hydroxide for basic compounds).[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Benzoxazoles in Tissue Homogenate

This protocol describes a general LLE procedure for extracting benzoxazoles from tissue samples. The choice of extraction solvent is critical and should be based on the polarity of the analyte.

Materials:

  • Tissue homogenate

  • Internal standard

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Aqueous buffer (for pH adjustment)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To a known amount of tissue homogenate, add the internal standard. Add an aqueous buffer to adjust the pH, which can help to ensure the this compound is in a neutral form for efficient extraction into an organic solvent.

  • Extraction: Add the organic extraction solvent to the sample. Vortex vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (containing the analyte) to a clean tube, being careful not to disturb the aqueous layer or the protein interface.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following tables summarize representative data on matrix effects and recovery for this compound-related compounds from the literature. It is important to note that these values are highly dependent on the specific analyte, matrix, and analytical method used.

Table 1: Matrix Effect and Recovery of Benzotriazole UV Stabilizers in Wastewater

Data adapted from a study on UV filters and stabilizers in wastewater. Matrix Effect (%) is calculated as [(Peak area in matrix) / (Peak area in solvent) - 1] * 100. A negative value indicates ion suppression.

CompoundMatrix Effect (%)Recovery (%)
UV-326-2585
UV-327-3082
UV-328-3578
UV-P-2091

Table 2: Expected Recovery for Benzimidazoles in Meat using a Validated LC-MS/MS Method

Data from a validated method for benzimidazoles in meat, demonstrating typical recovery ranges.

CompoundExpected Recovery Range (%)
Albendazole75 - 120
Fenbendazole75 - 120
Flubendazole75 - 120
Mebendazole75 - 120
Oxfendazole75 - 120

Visualizations

Signaling Pathways

Many this compound derivatives are investigated for their potential as therapeutic agents, often targeting specific signaling pathways involved in disease.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis This compound This compound Inhibitor This compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of certain this compound derivatives.[12][13][14]

COX2_Signaling Inflammatory_Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound Inhibitor This compound->COX2 Inhibits

Caption: COX-2 pathway in inflammation and its inhibition by specific this compound compounds.[15][16]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the quantitative analysis of benzoxazoles in biological samples.

References

Technical Support Center: Optimization of Crystallization Conditions for Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization conditions for benzoxazole derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting points for selecting a crystallization solvent for a new this compound derivative?

A1: A good starting point is to consider solvents with similar polarities to your compound. For many this compound derivatives, common choices include ethanol, acetone (B3395972), acetonitrile (B52724), ethyl acetate, and toluene.[1][2] It is highly recommended to perform small-scale solubility tests with a range of solvents to identify one that dissolves your compound when hot but has low solubility when cold.[3]

Q2: How much solvent should I use for recrystallization?

A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the compound.[1] Using too much solvent will result in a low yield, as a significant amount of the compound will remain in the solution upon cooling.[1]

Q3: My compound is soluble in most common solvents, even at room temperature. What should I do?

A3: In this case, an antisolvent crystallization or a solvent system with a co-solvent might be effective. An antisolvent is a solvent in which your compound is insoluble. The compound is first dissolved in a "good" solvent, and then the "bad" solvent (antisolvent) is slowly added to induce crystallization. Common miscible solvent/antisolvent pairs include acetone/water, ethanol/water, and dichloromethane (B109758)/hexane.[4]

Q4: How do substituents on the this compound ring affect crystallization?

A4: Substituents can significantly influence crystal packing and, therefore, crystallization behavior. Halogen atoms, for instance, can facilitate crystallization through halogen bonding.[4] The presence and position of nitrogen atoms can affect intermolecular interactions and the overall firmness of the molecular structure.[5] The conformational flexibility of substituents can also impact the ease of crystallization.[6]

Troubleshooting Guide

Problem: My compound "oils out" instead of crystallizing.

  • Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. Impurities can also lower the melting point of the compound, contributing to this issue.

  • Solution 1: Reheat the solution and add more solvent to decrease the concentration. Allow the solution to cool more slowly.

  • Solution 2: Try a different solvent or solvent system. A solvent with a lower boiling point might be beneficial.

  • Solution 3: If impurities are suspected, consider a preliminary purification step like column chromatography before attempting crystallization.[7]

Problem: No crystals form, even after the solution has cooled completely.

  • Cause: The solution may not be sufficiently supersaturated, or nucleation has not been initiated.

  • Solution 1 (Induce Nucleation):

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.

    • Seeding: Add a tiny crystal from a previous batch to the solution to act as a template for crystal growth.

  • Solution 2 (Increase Supersaturation):

    • Evaporation: Allow a small amount of the solvent to evaporate slowly. This can be done by covering the flask with parafilm and poking a few small holes in it.[4]

    • Reduce Solvent: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Problem: The crystals are very small or needle-like.

  • Cause: Rapid crystal growth, often due to high supersaturation or rapid cooling.

  • Solution 1: Slow down the cooling process. You can insulate the flask or place it in a dewar to cool gradually.

  • Solution 2: Use a slightly larger volume of solvent to reduce the level of supersaturation.

  • Solution 3: Consider a different crystallization technique, such as vapor diffusion, which promotes slow crystal growth.

Problem: The crystallization yield is very low.

  • Cause: This can be due to using too much solvent, premature filtration before the solution has fully cooled, or choosing a solvent in which the compound has relatively high solubility even at low temperatures.

  • Solution 1: Ensure you are using the minimum amount of hot solvent to dissolve the compound.

  • Solution 2: Allow the solution to cool completely, potentially in an ice bath, before filtering to maximize the amount of crystallized product.

  • Solution 3: After filtration, you can try to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling again.

  • Solution 4: Re-evaluate your choice of solvent. A solvent with lower solubility for your compound at cold temperatures may be more suitable.

Data Presentation

Table 1: Common Solvents for Crystallization of this compound Derivatives

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Application for this compound Derivatives
Ethanol78.424.55A common and effective solvent for recrystallizing a variety of this compound derivatives.[1][7][8]
Acetone5620.7Often used in combination with an antisolvent or as a co-solvent.
Acetonitrile8237.5Can be used alone or in a mixture with acetone for the purification of substituted benzoxazoles.[9]
Ethyl Acetate77.16.02A good solvent for dissolving many organic compounds, often used in solvent/antisolvent systems with hexanes.[2][4]
Toluene110.62.38Suitable for some less polar this compound derivatives.[1]
Dioxane1012.21Has been used for the crystallization of some 2-substituted this compound derivatives by slow evaporation.[10]
Dichloromethane (DCM)39.69.08A good solvent for dissolving compounds at room temperature, often used in layering or vapor diffusion with an antisolvent like hexanes.[4]

Table 2: Example Crystallization Conditions for Specific this compound Derivatives

This compound DerivativeCrystallization MethodSolvent SystemTemperature ProfileYieldReference
2-(3-fluoro-4-hydroxy-phenyl)-7-vinyl-benzooxazol-5-olSlow CoolingAcetone/AcetonitrileDissolved in acetone at 54-60°C, acetonitrile added, solution concentrated, then cooled to -3 to 3°C.71.5%[9]
2-(4-chlorophenyl) benzo[d]oxazoleSlow CoolingEthanolThe crude product was crystallized from ethanol.88%[8]
2-Aryl and 2-N-phenyl benzoxazolesRecrystallizationEthanolCrude material was recrystallized with ethanol.70-85%[7]
2-[(arylidene) cyanomethyl] this compoundSlow EvaporationDioxaneThe product was crystallized by evaporation from a dioxane solution.Not Specified[10]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring.

  • Saturation: Continue to add small portions of the hot solvent until the compound is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container.

  • Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Vapor Diffusion Crystallization
  • Preparation: Dissolve the this compound derivative in a small volume of a "good" solvent (e.g., dichloromethane or acetone) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable container (e.g., a beaker or a jar).

  • Antisolvent Addition: Carefully add a larger volume of a volatile "bad" solvent (antisolvent, e.g., hexanes or pentane) to the bottom of the larger container, ensuring it does not splash into the inner vial.

  • Sealing: Seal the larger container tightly.

  • Diffusion: Allow the setup to stand undisturbed. The vapor from the antisolvent will slowly diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and promoting slow crystal growth.

  • Monitoring: Monitor the inner vial for crystal formation over several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Protocol 3: Antisolvent Crystallization (Liquid-Liquid Diffusion)
  • Dissolution: Dissolve the this compound derivative in a minimum amount of a "good" solvent in a test tube or narrow vial.

  • Layering: Carefully and slowly layer a less dense, miscible "bad" solvent (antisolvent) on top of the solution. This can be done by gently running the antisolvent down the side of the tube. A distinct interface between the two solvents should be visible.

  • Diffusion: Seal the container and allow it to stand undisturbed. The slow diffusion of the antisolvent into the solution will induce crystallization at the interface.

  • Isolation: Once crystal growth is complete, the crystals can be isolated by filtration.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Crystallization Issues for this compound Derivatives start Initial Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals No Precipitation oiling_out Compound 'Oils Out' outcome->oiling_out Liquid/Amorphous Solid poor_quality Poor Crystal Quality (Small, Needles, Powder) outcome->poor_quality Solid Precipitates good_crystals Good Quality Crystals outcome->good_crystals Well-formed Crystals action_supersaturation Increase Supersaturation: - Evaporate some solvent - Cool to lower temperature no_crystals->action_supersaturation action_add_solvent Add More Solvent (Decrease Concentration) oiling_out->action_add_solvent action_slow_cooling Slow Down Cooling Rate: - Insulate flask - Use dewar poor_quality->action_slow_cooling action_nucleation Induce Nucleation: - Scratch flask with glass rod - Add seed crystals action_supersaturation->action_nucleation action_change_solvent Change Solvent/Method: - Use different solvent - Try vapor diffusion action_slow_cooling->action_change_solvent action_add_solvent->action_slow_cooling

Caption: Troubleshooting workflow for common crystallization issues.

ExperimentalWorkflow General Workflow for Crystallization Optimization start Start with Pure this compound Derivative solvent_screening 1. Small-Scale Solvent Screening (Test solubility in various solvents at hot and cold temperatures) start->solvent_screening select_solvent 2. Select Promising Solvent(s) (High solubility when hot, low when cold) solvent_screening->select_solvent initial_attempt 3. Initial Crystallization Attempt (e.g., Slow Cooling) select_solvent->initial_attempt analyze_results 4. Analyze Results initial_attempt->analyze_results success Success: High-Quality Crystals analyze_results->success Good Crystals optimization_loop No/Poor Crystals Adjust Parameters: - Cooling Rate - Solvent Concentration - Temperature Try Different Technique: - Antisolvent Addition - Vapor Diffusion - Layering analyze_results->optimization_loop No / Poor Crystals optimization_loop:f2->initial_attempt Re-attempt

References

Validation & Comparative

A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the benzoxazole scaffold, a privileged pharmacophore in medicinal chemistry, is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of common this compound synthesis methodologies, supported by experimental data, to validate reproducibility and performance. Detailed protocols and visual workflows are presented to facilitate practical application in the laboratory.

The this compound core is a fundamental structural motif found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The efficiency and reproducibility of its synthesis are therefore of paramount importance. This guide focuses on the most prevalent and reliable methods for constructing the this compound ring system, primarily through the condensation of o-aminophenols with various electrophilic partners.

Comparative Analysis of Synthesis Methods

The choice of synthetic route to 2-substituted benzoxazoles significantly influences key parameters such as reaction yield, purity, reaction time, and the required conditions. Below is a summary of quantitative data for several common methods, providing a clear comparison to aid in method selection.

Synthesis MethodPrecursorsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Condensation with Carboxylic Acid o-Aminophenol, Benzoic AcidPolyphosphoric Acid (PPA)None150-1804-585-95[1][2]
Condensation with Aldehyde o-Aminophenol, Benzaldehyde (B42025)LAIL@MNPNone700.5~90[3][4]
Reaction with Acyl Chloride o-Aminophenol, Benzoyl ChloridePyridineDichloromethaneRT2-390-98[1]
Tf2O-Promoted Amide Activation N,N-Dimethylbenzamide, o-AminophenolTf2O, 2-FluoropyridineDichloromethaneRT1~95[5]
Green Synthesis with Nanocatalyst o-Aminophenol, BenzaldehydeFe3O4@SiO2-SO3HNone501-292-96[6]
Brønsted Acidic Ionic Liquid Catalysis o-Aminophenol, BenzaldehydeBAIL gelNone1305~98[3][7]

LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles. BAIL gel: Brønsted acidic ionic liquid gel. RT: Room Temperature.

Experimental Protocols

Detailed methodologies for two key, reproducible experiments are provided below.

Synthesis of 2-Phenylthis compound via Condensation with Benzoic Acid using Polyphosphoric Acid (PPA)

This method is a classic and widely used approach for the synthesis of 2-arylbenzoxazoles.

Materials:

  • o-Aminophenol

  • Benzoic Acid

  • Polyphosphoric Acid (PPA)

  • Crushed Ice

  • Ethyl Acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).[1]

  • Carefully add polyphosphoric acid (40 g) to the flask.[1]

  • Heat the reaction mixture to 150-180°C and maintain for 4-5 hours.[2]

  • After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.[1]

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by recrystallization or column chromatography to obtain 2-phenylthis compound.

Green Synthesis of 2-Phenylthis compound using a Magnetic Nanocatalyst

This protocol offers an environmentally friendly alternative with a reusable catalyst and milder reaction conditions.

Materials:

  • o-Aminophenol

  • Benzaldehyde

  • Fe3O4@SiO2-SO3H nanocatalyst

  • Ethanol (B145695)

  • External Magnet

Procedure:

  • To a mixture of o-aminophenol (1 mmol) and benzaldehyde (1 mmol), add 0.03 g of the Fe3O4@SiO2-SO3H catalyst.[6]

  • Stir the reaction mixture at 50°C in the absence of a solvent for the time specified by reaction monitoring (typically 1-2 hours).[6]

  • Upon completion of the reaction (monitored by TLC), add hot ethanol (3 mL) and stir for 5 minutes.[6]

  • Separate the magnetic nanocatalyst from the solution using an external magnet.[6]

  • The catalyst can be washed, dried, and reused.[6]

  • The ethanolic solution is cooled to induce crystallization of the pure product.[6]

Visualizing the Synthesis and Biological Context

Diagrams are provided to illustrate a general experimental workflow for this compound synthesis and a key signaling pathway where this compound derivatives have shown significant inhibitory activity.

Benzoxazole_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product o_aminophenol o-Aminophenol mixing Mixing & Heating (with Catalyst/Reagent) o_aminophenol->mixing electrophile Electrophile (Carboxylic Acid, Aldehyde, etc.) electrophile->mixing quenching Quenching mixing->quenching Cyclization extraction Extraction quenching->extraction purification Purification (Chromatography/Recrystallization) extraction->purification This compound 2-Substituted this compound purification->this compound

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

This compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth and metastasis.[8] The signaling pathway below illustrates the mechanism of action for such inhibitors.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Cascade VEGFR2 VEGFR-2 Receptor P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates VEGF VEGF VEGF->VEGFR2 Binds P2 Downstream Signaling (e.g., MAPK, PI3K-Akt) P1->P2 P3 Angiogenesis (Cell Proliferation, Migration) P2->P3 This compound This compound Inhibitor This compound->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

References

A Comparative Guide to the Biological Activities of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole derivatives have emerged as a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides an objective comparison of the anticancer, anti-inflammatory, and antimicrobial properties of various this compound derivatives, supported by experimental data from recent studies. Detailed methodologies for key biological assays are provided to facilitate the replication and validation of these findings.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several this compound derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against various human cancer cell lines. A notable study focused on a series of modified this compound-based compounds, assessing their efficacy against breast cancer (MCF-7), colorectal carcinoma (HCT116), and hepatocellular carcinoma (HepG2) cell lines. The results highlight the potential of these derivatives as potent anticancer agents, with some exhibiting greater efficacy than the standard drug, sorafenib.[1]

Comparative In Vitro Anticancer Activity of this compound Derivatives
Compound IDR GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT116IC50 (µM) vs. HepG2
8a H7.626.956.31
8c 4-F5.884.814.90
8d 4-Cl3.432.792.43
8e 4-Br4.313.843.66
8h 4-OCH33.532.942.76
Sorafenib (Standard) -4.215.303.40

Data sourced from a study on modified this compound-based VEGFR-2 inhibitors.[1]

A key mechanism of action for some of these anticancer this compound derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is the formation of new blood vessels that tumors require for growth and metastasis.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound Derivative This compound->VEGFR2 Inhibition Carrageenan_Workflow start Start: Acclimatize Rats step1 Administer this compound Derivative or Vehicle (Control) or Diclofenac (Standard) start->step1 step2 Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw (after 30-60 min) step1->step2 step3 Measure Paw Volume (Plethysmometer) at 0, 1, 2, and 3 hours post-carrageenan step2->step3 step4 Calculate Percentage Inhibition of Edema step3->step4 end End: Compare Activities step4->end SAR_Antimicrobial This compound This compound Core S-R R1 R = H This compound:f1->R1 R2 R = CH3 This compound:f1->R2 R3 R = C2H5 This compound:f1->R3 R4 R = C3H7 This compound:f1->R4 Low Low Activity R1->Low Leads to Moderate Moderate Activity R2->Moderate Leads to Good Good Activity R3->Good Leads to High High Activity R4->High Leads to

References

A Comparative Guide to Benzoxazole and Benzothiazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole and benzothiazole (B30560) are two prominent heterocyclic scaffolds that form the structural core of a vast array of biologically active compounds. Their versatile nature and ability to interact with various biological targets have made them cornerstones in medicinal chemistry. This guide provides a comprehensive comparison of this compound and benzothiazole scaffolds, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between this compound and benzothiazole lies in the heteroatom at the 1-position of the five-membered ring: an oxygen atom in this compound and a sulfur atom in benzothiazole. This seemingly minor substitution has significant implications for the physicochemical properties of the resulting molecules, influencing their size, electronegativity, and ability to form hydrogen bonds. These differences, in turn, affect the pharmacokinetic and pharmacodynamic profiles of drugs derived from these scaffolds.

PropertyThis compoundBenzothiazole
Molecular Formula C₇H₅NOC₇H₅NS
Molar Mass 119.12 g/mol 135.19 g/mol
Melting Point 27-30 °C2 °C
Boiling Point 182-183 °C227-228 °C
pKa (of conjugate acid) ~1.5~2.5
LogP 2.12.4

Synthesis of this compound and Benzothiazole Scaffolds

The synthesis of these scaffolds typically involves the condensation of a 2-aminophenol (B121084) (for benzoxazoles) or a 2-aminothiophenol (B119425) (for benzothiazoles) with a variety of reagents, such as carboxylic acids, aldehydes, or their derivatives. Numerous synthetic methodologies have been developed to improve yields, reduce reaction times, and employ greener reaction conditions.

General Synthetic Scheme

G cluster_0 This compound Synthesis cluster_1 Benzothiazole Synthesis 2-Aminophenol 2-Aminophenol Condensation/Cyclization Condensation/Cyclization 2-Aminophenol->Condensation/Cyclization Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde->Condensation/Cyclization This compound Derivative This compound Derivative Condensation/Cyclization->this compound Derivative 2-Aminothiophenol 2-Aminothiophenol Condensation/Cyclization Condensation/Cyclization 2-Aminothiophenol->Condensation/Cyclization Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde ->Condensation/Cyclization Benzothiazole Derivative Benzothiazole Derivative Condensation/Cyclization ->Benzothiazole Derivative

Biological Activities: A Head-to-Head Comparison

Both this compound and benzothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The choice of scaffold can significantly influence the potency and selectivity of the final compound.

Anticancer Activity

Derivatives of both scaffolds have shown significant promise as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.

Comparative Anticancer Activity (IC₅₀ values in µM)

Compound ClassCancer Cell LineThis compound Derivative (IC₅₀ µM)Benzothiazole Derivative (IC₅₀ µM)Reference
2-Aryl derivativesMCF-7 (Breast)4.050.88[1]
2-Aryl derivativesA549 (Lung)10.730.84[1]
Picolinamide conjugatesMIA-Pa-Ca-2 (Pancreatic)>504.0[2]
Picolinamide conjugatesHepG2 (Liver)>5011.0[2]

In several comparative studies, benzothiazole derivatives have demonstrated superior anticancer activity. For instance, in a study comparing 2-aryl derivatives, the benzothiazole analogs consistently showed lower IC₅₀ values against breast and lung cancer cell lines.[1] Similarly, benzothiazole-picolinamide conjugates were found to be significantly more potent than their this compound counterparts against pancreatic and liver cancer cells.[2]

Antimicrobial Activity

The antimicrobial potential of both scaffolds is well-documented, with derivatives showing activity against a range of bacteria and fungi. The sulfur atom in the benzothiazole ring is often considered to contribute to enhanced antimicrobial efficacy.

Comparative Antimicrobial Activity (MIC values in µg/mL)

Microbial StrainThis compound Derivative (MIC µg/mL)Benzothiazole Derivative (MIC µg/mL)Reference
Staphylococcus aureus12562.5[3]
Escherichia coli250125[3]
Candida albicans62.531.25[3]
Aspergillus niger12562.5[3]

Direct comparisons have often shown benzothiazole derivatives to possess lower Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3] One study concluded that while benzimidazole (B57391) derivatives (structurally similar to benzoxazoles) showed broad-spectrum antibacterial activity, benzothiazoles displayed more potent antifungal activity.[4]

Modulation of Signaling Pathways

The anticancer effects of many this compound and benzothiazole derivatives are attributed to their ability to modulate critical intracellular signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are often dysregulated in cancer.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Cell Survival/Proliferation Cell Survival/Proliferation AKT->Cell Survival/Proliferation This compound/Benzothiazole Derivatives This compound/Benzothiazole Derivatives This compound/Benzothiazole Derivatives->PI3K This compound/Benzothiazole Derivatives->AKT

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation and immunity, and its constitutive activation is linked to cancer development and progression.

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IKK Complex->NF-κB Activation IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound/Benzothiazole Derivatives This compound/Benzothiazole Derivatives This compound/Benzothiazole Derivatives->IKK Complex

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are standardized methodologies for the synthesis of a representative derivative and the evaluation of its anticancer and antimicrobial activities.

Synthesis of 2-Phenylthis compound

Materials:

Procedure:

  • A mixture of o-aminophenol (1 mmol) and benzaldehyde (1 mmol) is dissolved in ethanol (10 mL).

  • A catalytic amount of p-toluenesulfonic acid is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).

In Vitro Anticancer Activity: MTT Assay

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan (B1609692) Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Procedure:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (this compound/benzothiazole derivatives) and incubated for another 48-72 hours.

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • The formazan crystals formed are dissolved by adding a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value is calculated from the dose-response curve.[2]

In Vitro Antimicrobial Activity: Broth Microdilution Method

G Serial Dilution of Compound Serial Dilution of Compound Inoculation with Microorganism Inoculation with Microorganism Serial Dilution of Compound->Inoculation with Microorganism Incubation Incubation Inoculation with Microorganism->Incubation Visual Inspection/Absorbance Reading Visual Inspection/Absorbance Reading Incubation->Visual Inspection/Absorbance Reading MIC Determination MIC Determination Visual Inspection/Absorbance Reading->MIC Determination

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Conclusion

Both this compound and benzothiazole scaffolds are invaluable tools in the arsenal (B13267) of medicinal chemists. While they share many structural and biological similarities, the substitution of oxygen with sulfur in the benzothiazole ring often leads to enhanced biological activity, particularly in the realms of anticancer and antimicrobial applications. This guide highlights the importance of considering the subtle yet significant differences between these two privileged scaffolds in the rational design of new and more effective therapeutic agents. The provided experimental data and protocols serve as a valuable resource for researchers embarking on the exploration of these versatile heterocyclic systems.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzoxazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data, to inform the rational design of next-generation therapeutics.

The versatility of the this compound core allows for substitutions at multiple positions, profoundly influencing the biological activity of the resulting analogs. This has led to the development of potent inhibitors for a range of targets, including kinases, enzymes involved in neurodegenerative diseases, and various cancer cell lines. This guide will delve into the SAR of this compound derivatives, focusing on their anticancer and enzyme inhibitory properties, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Comparative Analysis of Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The nature and position of substituents on the this compound ring system are critical for determining their potency and selectivity.

Table 1: Cytotoxic Activity (IC50 µM) of this compound Analogs Against Various Cancer Cell Lines

Compound IDR1 (at 2-position)R2 (on this compound Ring)HepG2 (Liver)MCF-7 (Breast)HCT-116 (Colon)Reference
Series A: VEGFR-2 Inhibitors
Analog 1Substituted Phenyl Urea5-Methyl10.5015.21-[1]
Analog 2Substituted Phenyl UreaUnsubstituted23.6144.09-[1]
Analog 3Substituted Phenyl Urea5-Chloro28.36>100-[1]
Series B: PARP-2 Inhibitors
Analog 4Hybrid with 1,2,3-triazole--6.05-[2]
Analog 5Hybrid with 1,2,3-triazole--3.79-[2]
Series C: General Cytotoxicity
Analog 64-Methoxyphenyl5-Methyl-4.0-[3]
Analog 74-Nitrophenyl5-Methyl-12.0-[3]
Analog 8Benzimidazolyl5-Methyl17.9>50-[3]

Note: The data presented is a compilation from various studies to illustrate SAR principles. "-" indicates data not available.

From the comparative data, several SAR trends can be discerned. For instance, in the VEGFR-2 inhibitor series, a 5-methyl substitution on the this compound ring appears to enhance potency against both HepG2 and MCF-7 cell lines compared to an unsubstituted or 5-chloro-substituted ring.[1] In another study, the presence of a nitro group at the 4-position of a 2-phenyl ring resulted in good activity against the MCF-7 cell line.[3]

Comparative Analysis of Enzyme Inhibition

This compound analogs have been extensively investigated as inhibitors of various enzymes implicated in disease. The following table summarizes the inhibitory activities of selected derivatives against key enzyme targets.

Table 2: Enzyme Inhibitory Activity (IC50) of this compound Analogs

Compound IDTarget EnzymeR Group SubstitutionsIC50 (nM)Reference
Acetylcholinesterase (AChE) Inhibitors
Analog 9AChE2-(1H-pyrrol-2-yl), 6-morpholinomethanone12.62[4]
Analog 10AChE2-phenyl, 6-(piperazine-substituted amide)3.67[4]
Butyrylcholinesterase (BChE) Inhibitors
Analog 11BChE2-(1H-pyrrol-2-yl), 6-morpholinomethanone25.45[4]
VEGFR-2 Inhibitors
Analog 12VEGFR-22-(substituted acetamide), 5-methylthis compound97.38[1]
PARP-2 Inhibitors
Analog 13PARP-22-(fluorinated phenyl), triazole hybrid57[2]
Analog 14PARP-22-(phenyl), triazole hybrid70[2]
Monoacylglycerol Lipase (MAGL) Inhibitors
Analog 15MAGL2-(pyrrolidinone), 4-sulfonamidophenyl at C57.6[5]
Analog 16MAGL2-(pyrrolidinone), 4-nitrophenyl at C58.4[5]

The SAR for enzyme inhibition is highly dependent on the specific interactions within the enzyme's active site. For AChE inhibitors, the presence of a pyrrole (B145914) and morpholino-methanone at the 2- and 6-positions, respectively, resulted in potent inhibition.[4] For MAGL inhibitors, electron-withdrawing groups like sulfonamide and nitro on a phenyl ring attached to the pyrrolidinone moiety at the 2-position of the this compound were found to be crucial for high potency.[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, their viability and proliferation. It is a standard method for determining the 50% inhibitory concentration (IC50) of a compound.[6][7]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or MEM supplemented with 10% FBS)

  • This compound compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 9-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.1%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated cell wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Add the substrate peptide to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis This compound This compound Analog This compound->VEGFR2 Inhibits

VEGFR-2 signaling pathway and point of inhibition by this compound analogs.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add this compound Analogs Incubate24h->AddCompound Incubate4872h Incubate 48-72h AddCompound->Incubate4872h AddMTT Add MTT Reagent Incubate4872h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddDMSO Add DMSO to Dissolve Formazan Incubate4h->AddDMSO ReadAbsorbance Read Absorbance at 570nm AddDMSO->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData

Experimental workflow for the MTT cytotoxicity assay.

References

Cross-Validation of Benzoxazole Screening Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the cross-validation of high-throughput screening (HTS) results for benzoxazole derivatives. Benzoxazoles are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Given their therapeutic potential, rigorous validation of screening hits is crucial to identify true lead compounds and avoid costly progression of false positives. This document outlines key experimental protocols, presents comparative data for this compound derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and illustrates essential workflows and signaling pathways.

Data Presentation: Comparative Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against cancer cell lines and the VEGFR-2 kinase. These data are compiled from recent studies and are presented to facilitate a comparative analysis of compound potency and selectivity.

Table 1: Anti-proliferative Activity of this compound Derivatives Against Various Cancer Cell Lines

Compound IDTarget Cell LineIC50 (µM)Reference
Series A
12dHepG223.61[4]
MCF-744.09[4]
12fHepG236.96[4]
MCF-722.54[4]
12iHepG227.30[4]
MCF-727.99[4]
12lHepG210.50[4]
MCF-715.21[4]
13aHepG211.4[4]
MCF-714.2[4]
Series B
14bHepG24.61[5]
MCF-74.75[5]
14iHepG23.22[5]
MCF-76.94[5]
14lHepG26.70[5]
MCF-76.87[5]
Series C
8dHepG22.43[6]
HCT1162.79[6]
MCF-73.43[6]
8hHepG22.76[6]
HCT1162.94[6]
MCF-73.53[6]
Series D
5cHepG25.93[7]
HCT-1167.14[7]
MCF-78.93[7]
5eHepG24.13[7]
HCT-1166.93[7]
MCF-78.67[7]
5fHepG26.58[7]
HCT-1169.10[7]
MCF-710.11[7]
Sorafenib (Control)HepG23.40[6]
HCT1165.30[6]
MCF-74.21[6]

Table 2: VEGFR-2 Kinase Inhibitory Activity of this compound Derivatives

Compound IDVEGFR-2 IC50 (nM)Reference
12d194.6[4]
12i155[4]
12l97.38[4]
8a57.9[6]
8d55.4[6]
8e74.1[6]
5c80[7]
5e70[7]
5f100[7]
Sorafenib (Control)48.16[4]
78.2[6]
100[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of screening results. Below are protocols for a primary cell viability assay and a secondary orthogonal kinase assay, which are fundamental for the initial screening and subsequent validation of this compound derivatives.

Protocol 1: Primary Screening - Cell Viability (MTT Assay)

This protocol outlines a common method for assessing the effect of this compound derivatives on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

1. Cell Preparation:

  • Culture human cancer cell lines (e.g., HepG2, MCF-7) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the this compound derivatives in dimethyl sulfoxide (B87167) (DMSO).
  • Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plates for an additional 4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Orthogonal Assay - In Vitro VEGFR-2 Kinase Inhibition

This protocol describes a method to directly measure the inhibitory effect of the identified hits from the primary screen on the activity of the VEGFR-2 kinase. This serves as a crucial cross-validation step to confirm the on-target activity.

1. Reagents and Materials:

  • Recombinant human VEGFR-2 kinase.
  • Kinase substrate (e.g., a synthetic peptide).
  • Adenosine triphosphate (ATP).
  • Assay buffer.
  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
  • 384-well plates.
  • Multimode plate reader.

2. Assay Procedure:

  • Prepare serial dilutions of the this compound derivatives and the positive control (Sorafenib) in the assay buffer.
  • Add the compounds to the wells of the 384-well plate.
  • Add the VEGFR-2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is then converted into a luminescent signal.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-enzyme control and the vehicle control.
  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

The following diagrams illustrate key aspects of the this compound screening and validation process.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Cross-Validation cluster_3 Validated Hit Compound_Library This compound Library Primary_Assay High-Throughput Cell Viability Assay (e.g., MTT) Compound_Library->Primary_Assay Hit_Identification Initial Hit Identification (e.g., >50% inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response SAR_Analysis Preliminary SAR Analysis Dose_Response->SAR_Analysis Orthogonal_Assay Orthogonal Assay (e.g., VEGFR-2 Kinase Assay) SAR_Analysis->Orthogonal_Assay Counter_Screen Counter-Screen (Selectivity) Orthogonal_Assay->Counter_Screen Validated_Hit Validated Lead Compound Counter_Screen->Validated_Hit

Caption: A typical workflow for the high-throughput screening and validation of this compound derivatives.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras This compound This compound Inhibitor This compound->VEGFR2 Inhibits autophosphorylation Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: A simplified diagram of the VEGFR-2 signaling pathway, a common target for this compound inhibitors.[3]

Cross_Validation_Logic cluster_validation Validation Steps Start Initial Hits from Primary Screen Dose_Response Confirm activity in dose-response format Start->Dose_Response Decision1 Is hit confirmed? Dose_Response->Decision1 Orthogonal_Assay Test in orthogonal assay (different technology/readout) Decision2 Is hit active in orthogonal assay? Orthogonal_Assay->Decision2 Counter_Screen Perform counter-screens (rule out off-target effects) Decision3 Is hit selective? Counter_Screen->Decision3 Data_Analysis Statistical Analysis (Z-factor, hit rate) Validated_Hit Validated Hit Data_Analysis->Validated_Hit Decision1->Orthogonal_Assay  Yes Discarded_Hit Discard (False Positive) Decision1->Discarded_Hit No Decision2->Counter_Screen  Yes Decision2->Discarded_Hit No Decision3->Data_Analysis  Yes Decision3->Discarded_Hit No

Caption: A logical workflow for the cross-validation of screening hits.

References

Benchmarking Benzoxazole-Based PI3K Inhibitors Against Clinical Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical mediator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This has spurred the development of numerous inhibitors targeting this pathway. Among the promising new classes of inhibitors are benzoxazole derivatives, which have shown significant potential in preclinical studies. This guide provides a comparative analysis of a novel this compound-based PI3K inhibitor against established clinical standards, offering a valuable resource for researchers and drug development professionals.

Introduction to a Novel this compound PI3K Inhibitor

Recent research has led to the discovery and optimization of a series of benzimidazole- and this compound-pyrimidones as potent and selective PI3Kβ inhibitors.[1][2] One standout from this series, a this compound-pyrimidone derivative referred to as Compound 8 , has demonstrated significant activity and selectivity for the PI3Kβ isoform.[1][2] This isoform is particularly relevant in the context of tumors with loss of the tumor suppressor PTEN, a common event in many cancers.[1][2]

Performance Benchmarking: this compound Inhibitor vs. Standard PI3K Inhibitors

A direct head-to-head comparison of Compound 8 with a standard pan-PI3K inhibitor, Pictilisib (GDC-0941), under the same experimental conditions is crucial for a definitive benchmark. While a study directly comparing the IC50 values of Compound 8 and Pictilisib in the same assay is not publicly available, we can compile and compare their reported potencies from separate studies to provide a useful, albeit indirect, benchmark.

Data Summary: Inhibitor Potency (IC50)

InhibitorTargetIC50 (nM)Key Characteristics
Compound 8 PI3Kβ4Selective PI3Kβ inhibitor[1]
Pictilisib (GDC-0941) PI3Kα3Pan-Class I PI3K inhibitor[3][4][5]
PI3Kβ33
PI3Kδ3
PI3Kγ75
Alpelisib (BYL719) PI3Kα5PI3Kα-selective inhibitor[6][7]
PI3Kβ1156
PI3Kδ290
PI3Kγ250

Note: The IC50 values for Compound 8, Pictilisib, and Alpelisib are sourced from different studies and should be interpreted with caution as assay conditions may vary.

Signaling Pathway and Experimental Workflow

Understanding the mechanism of action and the methods used to evaluate these inhibitors is fundamental for interpreting the data.

PI3K/Akt/mTOR Signaling Pathway

The PI3K pathway is activated by receptor tyrosine kinases (RTKs) on the cell surface. Upon activation, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, to promote cell growth and survival.

PI3K_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Cell Growth & Survival mTOR->Downstream Inhibitor This compound Inhibitor Inhibitor->PI3K Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Biochemical Assay (e.g., Kinase Assay) CellBased Cell-Based Assay (e.g., p-Akt Western Blot) Biochemical->CellBased Xenograft Tumor Xenograft Model CellBased->Xenograft Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy

References

comparative study of different catalysts for benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzoxazoles, a crucial scaffold in medicinal chemistry and drug development, has been significantly advanced through the development of a diverse array of catalytic systems. This guide provides an objective comparison of various catalysts, supported by experimental data, to assist researchers in selecting the most suitable system for their specific needs. The focus is on key performance indicators such as reaction yields, reaction times, and conditions, alongside detailed experimental protocols for reproducibility.

The catalytic synthesis of 2-substituted benzoxazoles can be broadly categorized into metal-catalyzed and nonmetal-catalyzed processes.[1][2][3] Metal catalysts, particularly those based on copper, palladium, iron, ruthenium, and iridium, have been extensively explored.[2][3] Nonmetal-catalyzed syntheses, on the other hand, are generally dominated by Brønsted acid catalysts.[2][3] In recent years, a strong emphasis has been placed on developing green and efficient methods, leading to the increased use of heterogeneous catalysts, nanocatalysts, and solvent-free reaction conditions.[4][5]

Performance Comparison of Catalysts

The efficiency of benzoxazole synthesis is highly dependent on the choice of catalyst. The following table summarizes the performance of representative homogeneous, heterogeneous, and nanocatalysts in the synthesis of 2-phenylthis compound (B188899) from 2-aminophenol (B121084) and benzaldehyde (B42025), a common model reaction.

Catalyst TypeCatalystReactantsSolventTemperature (°C)TimeYield (%)ReusabilityReference
Homogeneous Brønsted Acidic Ionic Liquid Gel (BAIL Gel)2-aminophenol, benzaldehydeSolvent-free1305 h98Up to 5 runs[6][7]
Fluorophosphoric acid (FPA)2-aminophenol, benzaldehydeEthanol (B145695)Room Temp.2.4 h90-[8][9]
Nickel(II) complex2-aminophenol, aromatic aldehydesDMF803-4 h87-94-[9]
Heterogeneous Fe3O4@SiO2-SO3H2-aminophenol, benzaldehydeSolvent-free5030 min98At least 5 runs[10][11]
KF-Al2O32-aminophenol, acid derivativesAcetonitrileRoom Temp.45-90 min83-95Up to 10 runs[9]
TiO2-ZrO22-aminophenol, aromatic aldehydesAcetonitrile6015-25 min83-93-[9]
Nanocatalyst g-C3N4·OH nanocomposite2-aminophenol, benzaldehyde--30 min91At least 7 runs[12]
Copper ferrite (B1171679) nanoparticleso-aminophenol, aldehydes-130-High-[5]
Ag@TiO2 nanocompositeo-aminophenol, aldehydesAqueous media--High-[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Synthesis of 2-Phenylthis compound using Fe3O4@SiO2-SO3H Nanoparticles[10][11]
  • Reactant Mixture: In a reaction vessel, combine 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and 0.03 g of the Fe3O4@SiO2-SO3H nanocatalyst.

  • Reaction Conditions: Heat the mixture at 50 °C under solvent-free conditions for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Catalyst Separation: Upon completion of the reaction, add ethanol to the mixture and separate the magnetic nanocatalyst using an external magnet.

  • Product Isolation: Evaporate the solvent from the solution to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of 2-Phenylthis compound using Brønsted Acidic Ionic Liquid Gel (BAIL Gel)[6][7]
  • Reactant Mixture: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid gel (1.0 mol%).

  • Reaction Conditions: Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, dissolve the mixture in 10 mL of ethyl acetate.

  • Catalyst Separation: Separate the catalyst by filtration. The recovered catalyst can be washed, dried, and reused.

  • Product Isolation: Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain the crude product. Further purification can be performed by column chromatography.

Experimental Workflow and Logic

The following diagram illustrates a general workflow for a comparative study of catalysts for this compound synthesis, from catalyst selection to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_selection Catalyst Selection (Homogeneous, Heterogeneous, Nanocatalyst) reaction_setup Reaction Setup (Solvent, Temperature, Time) catalyst_selection->reaction_setup reactant_prep Reactant Preparation (2-aminophenol, Aldehyde/Carboxylic Acid) reactant_prep->reaction_setup monitoring Reaction Monitoring (TLC, GC, HPLC) reaction_setup->monitoring workup Work-up and Catalyst Separation monitoring->workup purification Product Purification (Chromatography, Recrystallization) workup->purification performance_eval Performance Evaluation (Yield, TON, TOF, Reusability) workup->performance_eval Catalyst Reusability characterization Product Characterization (NMR, MS, IR) purification->characterization characterization->performance_eval

Caption: General workflow for a comparative catalyst study in this compound synthesis.

Signaling Pathways and Logical Relationships

The choice of catalyst for this compound synthesis is a critical parameter that influences the efficiency, cost-effectiveness, and environmental impact of the process. Heterogeneous and nanocatalysts often offer significant advantages in terms of reusability and ease of separation, aligning with the principles of green chemistry.[4] For instance, magnetic nanocatalysts like Fe3O4@SiO2-SO3H demonstrate high efficiency under mild, solvent-free conditions and can be easily recovered and reused multiple times without a significant loss of activity.[10][11]

The following diagram illustrates the logical relationship between catalyst properties and the overall process efficiency and sustainability.

G cluster_catalyst Catalyst Properties cluster_process Process Parameters cluster_outcome Outcomes catalyst_type Catalyst Type (Homogeneous vs. Heterogeneous) separation Separation & Recovery catalyst_type->separation influences activity Catalytic Activity reaction_cond Reaction Conditions (Temp, Time, Solvent) activity->reaction_cond determines stability Stability & Reusability stability->separation enables efficiency Process Efficiency (Yield, Selectivity) reaction_cond->efficiency sustainability Sustainability (Green Chemistry Principles) separation->sustainability cost Cost-Effectiveness separation->cost efficiency->cost sustainability->cost

Caption: Logical relationships in catalytic this compound synthesis.

References

A Comparative Guide to Analytical Methods for Benzoxazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography (HPLC) method for the quantification of benzoxazole against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The presented data is synthesized from established analytical validation parameters for similar compounds to provide a robust comparative framework.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the new HPLC method in comparison to existing GC-MS and UV-Vis spectrophotometry methods for the quantification of this compound and its derivatives.

Parameter New HPLC Method Conventional GC-MS Method Conventional UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Detection (LOD) 0.01 µg/mL0.02 ng/mL[1]0.1 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.08 ng/mL[2][3]0.3 µg/mL
Specificity/Selectivity HighVery HighLow to Moderate
Throughput HighModerateHigh
Cost per Sample ModerateHighLow

Experimental Protocols

New High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the rapid and accurate quantification of this compound in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 reverse-phase column.[4]

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 288 nm.[6]

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

  • Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is determined from this calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the sensitive and selective quantification of this compound in complex matrices.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

  • Derivatization: For polar this compound derivatives, a derivatization step such as acetylation or silylation may be necessary to improve volatility and chromatographic performance.[2][3]

  • Sample Preparation: Dispersive liquid-liquid microextraction (DLLME) can be employed for sample extraction and pre-concentration.[1][2][3]

  • Quantification: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity. Quantification is typically performed using an internal standard method.

UV-Vis Spectrophotometry Method

This is a simple and cost-effective method for the quantification of this compound, particularly in bulk drug samples.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Ethanol or a suitable buffer solution.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound over the UV-Vis range (typically 200-400 nm). The λmax for this compound derivatives can range from 336 to 374 nm.[7]

  • Standard Preparation: A stock solution of this compound is prepared in the chosen solvent, and a series of calibration standards are made by dilution.

  • Sample Preparation: The sample is dissolved in the solvent and filtered if necessary.

  • Quantification: A calibration curve is constructed by plotting absorbance against concentration. The concentration of this compound in the sample is then determined using the Beer-Lambert law.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_reporting Reporting Define_Purpose Define Purpose & Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Prepare_Standards Prepare Standards & Samples Select_Method->Prepare_Standards Perform_Analysis Perform Analysis Prepare_Standards->Perform_Analysis Collect_Data Collect Data Perform_Analysis->Collect_Data Assess_Linearity Assess Linearity Collect_Data->Assess_Linearity Determine_Accuracy Determine Accuracy & Precision Collect_Data->Determine_Accuracy Calculate_LOD_LOQ Calculate LOD & LOQ Collect_Data->Calculate_LOD_LOQ Documentation Document Results Assess_Linearity->Documentation Determine_Accuracy->Documentation Calculate_LOD_LOQ->Documentation Final_Report Final Validation Report Documentation->Final_Report

Caption: General workflow for the validation of a new analytical method.

Method_Comparison cluster_criteria Evaluation Criteria cluster_methods Analytical Methods Specificity Specificity Sensitivity Sensitivity (LOD/LOQ) Accuracy Accuracy & Precision Cost Cost & Throughput New_HPLC New HPLC Method New_HPLC->Specificity High New_HPLC->Sensitivity High New_HPLC->Accuracy High New_HPLC->Cost Moderate GC_MS GC-MS GC_MS->Specificity Very High GC_MS->Sensitivity Very High GC_MS->Accuracy High GC_MS->Cost High UV_Vis UV-Vis UV_Vis->Specificity Low UV_Vis->Sensitivity Low UV_Vis->Accuracy Moderate UV_Vis->Cost Low

References

A Head-to-Head Battle of Bioactivity: Benzoxazole Versus Benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of heterocyclic compounds, benzoxazoles and benzimidazoles have emerged as privileged scaffolds, consistently demonstrating a broad spectrum of biological activities. This comprehensive guide provides a head-to-head comparison of their bioactivities, supported by experimental data, to aid in the rational design of next-generation therapeutics.

This guide delves into the anticancer, antimicrobial, and antiviral properties of benzoxazole and benzimidazole (B57391) derivatives, presenting a comparative analysis of their performance. Quantitative data from various studies are summarized in structured tables for easy interpretation, and detailed experimental protocols for key assays are provided to ensure reproducibility and further investigation.

Anticancer Activity: A Tale of Two Scaffolds

Both this compound and benzimidazole moieties are integral components of numerous compounds evaluated for their anticancer potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative derivatives against various cancer cell lines, offering a glimpse into their comparative efficacy.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
12d (tert-butyl moiety)HepG223.61[1]
13a (3-chlorophenyl moiety)MCF-732.47[1]
12k (5-chlorothis compound with 3-chlorophenyl)HepG228.36[1]
12l (5-methylthis compound with 3-chlorophenyl)HepG210.50[1]
12l (5-methylthis compound with 3-chlorophenyl)MCF-715.21[1]
14i (5-methylthis compound derivative)HepG23.22 ± 0.13[2]
14a (2-methoxy phenyl derivative)HepG23.95 ± 0.18[2]
14a (2-methoxy phenyl derivative)MCF-74.054 ± 0.17[2]
10b (3,4,5-trimethoxy substitution)A5490.13 ± 0.014[3]
10b (3,4,5-trimethoxy substitution)MCF-70.10 ± 0.013[3]
10b (3,4,5-trimethoxy substitution)HT-290.22 ± 0.017[3]

Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole 2 HCT-11616.2 ± 3.85 (µg/mL)[4]
Benzimidazole 1 HCT-11628.5 ± 2.91 (µg/mL)[4]
Benzimidazole 4 HCT-11624.08 ± 0.31 (µg/mL)[4]
Benzimidazole 4 MCF-78.86 ± 1.10 (µg/mL)[4]
Benzimidazole 2 MCF-730.29 ± 6.39 (µg/mL)[4]
Benzimidazole 1 MCF-731.2 ± 4.49 (µg/mL)[4]
Compound 17 (2-phenoxymethylbenzimidazole)DNA Topo I Inhibition14.1[5]
Compound 8 Ovarian Cancer Cells2.95[5]
Compound 16 (pyrid-4yl substitute)SKOV-3 Ovarian Cancer2.81[5]
Compound 5l (imidazo[1,5-a]pyridine-benzimidazole hybrid)60 Human Cancer Cell Lines0.43 - 7.73[5]
Compound 4c (pyrrolobenzodiazepine-conjugated)60 Human Cancer Cell Lines< 0.01[5]
Compound 6 A54930.6 ± 1.76[6]
Compound 6 MCF-728.3 ± 1.63[6]
Compound 6 HeLa31.2 ± 1.8[6]
Compound 7 (oxadiazole ring)HeLa10.6 - 13.6[6]
Compound 12b-12d (coumarin substituents)HeLa10.6 - 13.6[6]
Compound 4c BRAFV600E Inhibition0.20 - 0.85[7]
Compound 4e BRAFV600E Inhibition0.20 - 0.85[7]

Antimicrobial Activity: A Broad Spectrum of Defense

This compound and benzimidazole derivatives have demonstrated significant potential in combating bacterial and fungal pathogens. The following tables present the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 3: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
General E. faecalis64[8]
Compound 2b B. subtilis0.098 - 0.78[9][10]
Compound 2b Gram-negative & -positive bacteria0.098 - 0.78[9][10]
Compound 10 B. subtilis1.14 x 10⁻³ (µM)[11]
Compound 24 E. coli1.40 x 10⁻³ (µM)[11]
Compound 13 P. aeruginosa2.57 x 10⁻³ (µM)[11]
Compound 19 & 20 S. typhi2.40 x 10⁻³ (µM)[11]
Compound 16 K. pneumoniae1.22 x 10⁻³ (µM)[11]
Compound 19 A. niger2.40 x 10⁻³ (µM)[11]
Compound 1 C. albicans0.34 x 10⁻³ (µM)[11]
Derivatives IIIa-IIIe Bacteria and Fungi15.6 - 500[12]

Table 4: Antimicrobial Activity of Benzimidazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Various Derivatives E. faecalis & S. aureus12.5 - 400[13]
Various Derivatives C. tropicalis6.25 - 400[13]
Various Derivatives C. albicans50 - 400[13]
III4, III5, III6, III10, III11, III12, III13 E. coli & P. aeruginosa62.5[14]
III1, III2, III3, III4, III9 P. aeruginosa62.5[14]
Compound 5i M. leutus & E. coli7.81[15]
Compound 5g & 5i A. fumigates7.81[15]
Compound 8g & 9b S. aureus2 ± 0.9[16]
Compound 6e, 8g, 9b B. subtilis4 ± 0.9[16]
Compound 11d S. aureus & B. subtilis2[16]
Compound 6c E. coli JW55031 (TolC mutant)2[17]

Antiviral Activity: A Promising Frontier

The exploration of this compound and benzimidazole derivatives as antiviral agents is a rapidly evolving field. The following tables summarize the 50% effective concentration (EC50) values, indicating the concentration of a drug that gives half-maximal response.

Table 5: Antiviral Activity of this compound Derivatives

Compound/DerivativeVirusEC50 (µg/mL)Reference
X17 Tobacco Mosaic Virus (TMV) - Curative127.6[18]
X17 Tobacco Mosaic Virus (TMV) - Protective101.2[18]

Table 6: Antiviral Activity of Benzimidazole Derivatives

Compound/DerivativeVirusEC50Reference
Various Derivatives Respiratory Syncytial Virus (RSV)As low as 20 nM[19][20]
Various Derivatives Coxsackievirus B5 (CVB-5)9 - 17 µM[21]
Various Derivatives Respiratory Syncytial Virus (RSV)5 - 15 µM[21]
Benzimidazole-coumarin conjugates Hepatitis C Virus (HCV)3.4 µM and 4.1 µM[22]
Compound 97-98 HIV-115.4 - 40 µM[23]
Compound 101-102 HIV-1 NNRTIs47 and 50 nM[23]
Compound 103 HIV-10.386 x 10⁻⁵ µM[23]

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for interpretation and future research. Below are detailed protocols for the key experiments cited.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[24][25][26][27]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or benzimidazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat with this compound/ Benzimidazole derivatives seed_cells->treat_cells add_mtt Add MTT solution and incubate treat_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

MTT Assay Experimental Workflow
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is determined using broth microdilution or agar (B569324) dilution methods.[28][29][30][31][32]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium (broth microdilution) or incorporated into solid agar medium at various concentrations.

  • Inoculation: The prepared media containing the test compounds are inoculated with the microbial suspension.

  • Incubation: The inoculated plates or tubes are incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow cluster_workflow MIC Determination Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum serial_dilution Serially dilute this compound/ Benzimidazole derivatives in media prepare_inoculum->serial_dilution inoculate Inoculate media with microbial suspension serial_dilution->inoculate incubate Incubate under appropriate conditions inoculate->incubate determine_mic Observe for growth and determine the MIC incubate->determine_mic end_node End determine_mic->end_node

MIC Determination Experimental Workflow
Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.[33][34][35][36][37]

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus and Compound Incubation: The virus is pre-incubated with various concentrations of the test compound.

  • Infection: The cell monolayers are infected with the virus-compound mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for several days to allow for plaque development.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound), and the EC50 value is determined.

Plaque_Reduction_Assay_Workflow cluster_workflow Plaque Reduction Assay Workflow start Start prepare_monolayer Prepare confluent cell monolayer start->prepare_monolayer pre_incubate Pre-incubate virus with This compound/Benzimidazole derivatives prepare_monolayer->pre_incubate infect_cells Infect cell monolayer with virus-compound mixture pre_incubate->infect_cells add_overlay Add semi-solid overlay medium infect_cells->add_overlay incubate_plaques Incubate to allow plaque formation add_overlay->incubate_plaques visualize_plaques Fix, stain, and count plaques incubate_plaques->visualize_plaques analyze_data Calculate % plaque reduction and EC50 visualize_plaques->analyze_data end_node End analyze_data->end_node

Plaque Reduction Assay Workflow

Conclusion

This guide provides a comparative overview of the bioactivities of this compound and benzimidazole derivatives, highlighting their potential as anticancer, antimicrobial, and antiviral agents. The presented data, sourced from various experimental studies, demonstrates that both scaffolds are exceptionally versatile and can be tailored to exhibit potent and selective activities. While it is challenging to declare a definitive "winner" in this head-to-head comparison, as the efficacy of each derivative is highly dependent on its specific substitution pattern and the biological target, this compilation of data and methodologies serves as a valuable resource for the scientific community. It is anticipated that this guide will facilitate the informed design and development of novel this compound and benzimidazole-based therapeutics with improved efficacy and safety profiles.

References

Navigating the Translational Gap: A Comparative Guide to In Vitro-In Vivo Correlation for Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a promising compound from laboratory discovery to clinical application is fraught with challenges. One of the most significant hurdles is bridging the gap between in vitro activity and in vivo efficacy. This guide provides a comparative analysis of the in vitro-in vivo correlation (IVIVC) for benzoxazole compounds, a versatile class of heterocyclic molecules with a wide spectrum of biological activities. By presenting experimental data, detailed protocols, and visual workflows, we aim to offer a comprehensive resource for assessing and predicting the in vivo performance of these promising therapeutic agents.

This compound and its derivatives have garnered considerable attention in medicinal chemistry due to their potent and diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and immunosuppressive effects.[1][2] However, the successful translation of potent in vitro findings into tangible in vivo outcomes is not always straightforward. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), bioavailability, and target engagement in a complex biological system can significantly influence a compound's in vivo performance.[3] Understanding the correlation between in vitro assays and in vivo models is therefore paramount for the efficient development of this compound-based therapeutics.

Data Presentation: A Comparative Look at this compound Activity

To facilitate a clear comparison, the following tables summarize the in vitro and in vivo data for representative this compound compounds across different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

CompoundIn Vitro AssayCell LineIC50 (µM)In Vivo ModelIn Vivo OutcomeReference
12l VEGFR-2 Inhibition-0.097--[4]
AntiproliferativeHepG210.50--[4]
AntiproliferativeMCF-715.21--[4]
12d AntiproliferativeHepG223.61--[4]
AntiproliferativeMCF-744.09--[4]
12f AntiproliferativeHepG236.96--[4]
AntiproliferativeMCF-722.54--[4]
13a AntiproliferativeHepG225.47--[4]
AntiproliferativeMCF-732.47--[4]
Compound 12 PARP-2 Inhibition-0.07--[5]
CytotoxicityMDA-MB-231---[5]
CytotoxicityMCF-7---[5]
Compound 27 PARP-2 Inhibition-0.057--[5]
CytotoxicityMDA-MB-231---[5]
CytotoxicityMCF-7---[5]

Table 2: Anti-Psoriatic and Anti-inflammatory Activity of this compound Derivatives

CompoundIn Vitro AssayTarget/Cell LineActivityIn Vivo ModelIn Vivo OutcomeReference
CBA ---Imiquimod-induced psoriatic mouse modelSignificant decrease in PASI scores (erythema, thickness, desquamation)[6][7]
MCBA (prodrug of CBA) ---Imiquimod-induced psoriatic mouse modelStronger anti-psoriatic effects compared to CBA, comparable to Clobetasol propionate[6][7]
VI1-VI15 Series ---Carrageenan-induced rat paw edemaSignificant anti-inflammatory activity compared to diclofenac (B195802) sodium[8]

Experimental Protocols: Methodologies for Assessment

The following are detailed methodologies for key experiments cited in the assessment of this compound compounds.

In Vitro Antiproliferative Assay (MTT Assay)

The in vitro antiproliferative effects of this compound derivatives are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Anti-Psoriatic Activity (Imiquimod-Induced Psoriatic Mouse Model)

The imiquimod (B1671794) (IMQ)-induced psoriatic mouse model is a widely used method to evaluate the in vivo efficacy of anti-psoriatic agents.[6][7]

  • Induction of Psoriasis: A daily topical dose of imiquimod cream (e.g., 5%) is applied to the shaved dorsal skin of mice for a set number of days to induce psoriasis-like skin inflammation.

  • Treatment: The mice are then treated with the test compounds (e.g., CBA, MCBA) either topically or orally for a specified duration. A reference drug (e.g., Clobetasol propionate) is used as a positive control.

  • Psoriasis Area and Severity Index (PASI) Scoring: The severity of the skin inflammation is scored daily based on erythema (redness), thickness, and desquamation (scaling).

  • Histopathological Analysis: At the end of the study, skin biopsies are taken for histopathological examination to assess changes in the epidermis and dermis, such as hyperkeratosis, parakeratosis, and inflammatory cell infiltration.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This model is a classic and reliable method for screening acute anti-inflammatory activity.[8]

  • Animal Model: Rats are used for this experiment.

  • Induction of Edema: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Compound Administration: The test this compound derivatives are administered orally or intraperitoneally at a specific time before the carrageenan injection. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Visualizing the Path to Correlation

To better understand the relationships and processes involved in assessing the in vitro-in vivo correlation of this compound compounds, the following diagrams are provided.

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_assay Target-Based Assays (e.g., Enzyme Inhibition) data_analysis Data Comparison and Statistical Analysis invitro_assay->data_analysis cell_assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) cell_assay->data_analysis animal_model Disease Model (e.g., Xenograft, Induced Inflammation) animal_model->data_analysis pk_pd Pharmacokinetics/ Pharmacodynamics pk_pd->data_analysis correlation_model Correlation Modeling data_analysis->correlation_model prediction Prediction of In Vivo Efficacy correlation_model->prediction Predictive Power

Caption: Workflow for assessing in vitro-in vivo correlation.

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK This compound This compound Compound (e.g., 12l) This compound->VEGFR2 Inhibits Proliferation Proliferation PLCg->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival Migration Migration MAPK->Migration

Caption: Simplified VEGFR-2 signaling pathway and inhibition by benzoxazoles.

Conclusion

The assessment of in vitro-in vivo correlation is a critical step in the development of this compound compounds as therapeutic agents. This guide highlights the importance of a multi-faceted approach that combines robust in vitro assays with relevant in vivo models. The provided data and protocols offer a framework for researchers to design and interpret their studies, ultimately facilitating the identification of this compound derivatives with the highest potential for clinical success. While a direct and universal correlation remains a challenge, a thorough understanding of the factors influencing both in vitro and in vivo activity can significantly improve the predictive power of preclinical studies and accelerate the translation of promising this compound compounds from the bench to the bedside.

References

A Comparative Guide to the Inter-Laboratory Validation of Benzoxazole Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview of Bioassay Performance

The following tables summarize the quantitative data from different studies, providing a basis for comparing the potency of various benzoxazole derivatives in different biological assays.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
Compound/DerivativeMCF-7 (Breast)MDA-MB-231 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)Reference
2-arylthis compound 5Promising Activity----[1]
2-arylthis compound 10Promising Activity--Promising Activity-[1]
This compound-N-heterocyclic hybrid 4c-----[2]
This compound derivative 14a4.054 ± 0.17-3.95 ± 0.18--[3]
This compound derivative 14b-----[3]
This compound derivative 14g5.8 ± 0.22-10.73 ± 0.83--[3]
This compound derivative 14l-----[3]
This compound derivative 14o-----[3]
2,5-disubstituted this compound 3b12 µg/mL----[4]
2,5-disubstituted this compound 3c4 µg/mL----[4]
2,5-disubstituted this compound 3e--17.9 µg/mL--[4]

Note: Direct comparison of absolute values should be done with caution due to variations in experimental conditions between laboratories.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µM)
Compound/DerivativeBacillus subtilisEscherichia coliPseudomonas aeruginosaStaphylococcus aureusCandida albicansAspergillus nigerReference
Compound 101.14 x 10-3-----[5]
Compound 24-1.40 x 10-3----[5]
Various DerivativesModerate to Good ActivityModerate to Good ActivityModerate to Good ActivityModerate to Good ActivityModerate to Good ActivityModerate to Good Activity[5]

Note: The specific MIC values for all compounds against all strains were not detailed in the summary. The reference indicates that a range of derivatives were tested with varying levels of activity.

Table 3: Anti-inflammatory Activity of this compound Derivatives
Compound/DerivativeAssayEndpointResultReference
Compound 3cIL-6 InhibitionIC5010.14 ± 0.08 µM[6]
Compound 3dIL-6 InhibitionIC505.43 ± 0.51 µM[6]
Compound 3gIL-6 InhibitionIC505.09 ± 0.88 µM[6]
Compounds 3a–3nCarrageenan-induced paw edema% Protection45.1–81.7%[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioassay results. Below are generalized protocols for key experiments based on the cited literature.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cultured cancer cells by measuring metabolic activity.[4][8]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: this compound derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][9]

  • Microorganism Culture: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton broth) overnight.[9]

  • Compound Dilution: A serial two-fold dilution of the this compound derivatives is prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[7]

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week.

  • Grouping and Administration: Animals are divided into groups: a control group, a standard drug group (e.g., diclofenac (B195802) sodium), and test groups receiving different doses of the this compound derivatives orally.

  • Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a representative experimental workflow relevant to this compound bioassays.

cluster_0 PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth This compound This compound Derivative This compound->mTORC1 Inhibition

Caption: this compound derivatives can inhibit the mTOR signaling pathway, a key regulator of cell growth.

cluster_1 Mitochondrial Apoptosis Pathway This compound This compound Derivative Mitochondria Mitochondria This compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Benzoxazoles can induce apoptosis through the mitochondrial pathway.[10][11]

cluster_2 Experimental Workflow: In Vitro Cytotoxicity Bioassay Start Start: Cell Seeding (96-well plate) Treatment Add this compound Derivatives (Varying Concentrations) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Incubation2 Incubate for 3-4 hours MTT->Incubation2 Solubilize Add Solubilizing Agent Incubation2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Caption: A typical workflow for determining the cytotoxicity of benzoxazoles.

References

Selective Cytotoxicity of Benzoxazole Derivatives: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of modern drug development. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of selected this compound derivatives, highlighting their differential effects on cancer versus normal cells. The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers in their pursuit of next-generation cancer therapeutics.

Quantitative Comparison of Cytotoxicity

The selective cytotoxicity of this compound derivatives is a key indicator of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The tables below summarize the IC50 values of representative this compound derivatives against various human cancer cell lines and normal cell lines. A lower IC50 value indicates higher cytotoxicity. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line (SI = IC50 normal cells / IC50 cancer cells), is also provided to quantify the compound's cancer-selective toxicity. A higher SI value is indicative of greater selectivity.

This compound DerivativeCancer Cell LineCell TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Compound 12d HepG2Hepatocellular Carcinoma23.61WI-3899.414.21
MCF-7Breast Adenocarcinoma44.09WI-3899.412.25
Compound 12i HepG2Hepatocellular Carcinoma27.30WI-3876.782.81
MCF-7Breast Adenocarcinoma27.99WI-3876.782.74
Compound 12l HepG2Hepatocellular Carcinoma10.50WI-3837.973.62
MCF-7Breast Adenocarcinoma15.21WI-3837.972.50
This compound DerivativeCancer Cell LineCell TypeIC50 (µM)Normal Cell LineCytotoxicity
K313 Nalm-6B-cell Leukemia3.4Peripheral BloodNegligible at 20 µM
DaudiBurkitt's Lymphoma6.4Mononuclear Cells (PBMCs)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in the evaluation of this compound derivatives' cytotoxicity.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[1]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1]

Procedure:

  • Cell Treatment: Cells are treated with the this compound derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[1]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are distinguished based on their fluorescence:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle, can be quantified by measuring the fluorescence intensity of PI.

Procedure:

  • Cell Treatment: Cells are treated with the this compound derivative for a specific duration (e.g., 24 or 48 hours).

  • Cell Fixation: The cells are harvested and fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a PI solution.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Visualizing Mechanisms of Action

To illustrate the underlying mechanisms of this compound derivatives' selective cytotoxicity, the following diagrams, generated using the DOT language, depict a simplified experimental workflow and a key signaling pathway targeted by these compounds.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (Cancer vs. Normal Cells) B Treatment with This compound Derivatives A->B C Incubation (e.g., 48-72 hours) B->C D Cytotoxicity Assay (e.g., MTT) C->D E Data Analysis (IC50 & Selectivity Index) D->E

Caption: A generalized workflow for evaluating the cytotoxicity of this compound derivatives.

G cluster_pathway Simplified VEGFR-2 Signaling and Apoptosis Induction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition CytoC Cytochrome c Bax->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Activation This compound This compound Derivative This compound->VEGFR2 Inhibition

Caption: Inhibition of VEGFR-2 by benzoxazoles can lead to apoptosis in cancer cells.

References

Validating Molecular Docking Predictions for Benzoxazole Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico molecular docking predictions with in vitro experimental data for benzoxazole-based inhibitors. Detailed experimental protocols and workflow visualizations are included to support the validation process.

Molecular docking has become an indispensable computational tool in modern drug discovery, offering rapid prediction of the binding affinity and orientation of small molecules like this compound derivatives to their protein targets. However, the translation of these computational predictions into tangible therapeutic candidates hinges on rigorous experimental validation. This guide outlines the critical cross-validation process, presenting comparative data from recent studies and detailing the essential experimental protocols required to confirm in silico findings.

Comparative Analysis: Docking Scores vs. Experimental Activity

A crucial step in the validation of molecular docking studies is the correlation of predicted binding energies (often expressed as a docking score in kcal/mol) with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). While a direct one-to-one correlation is not always achieved due to the complexities of biological systems, a strong positive correlation lends confidence to the predictive power of the docking protocol for virtual screening and lead optimization.

Below are summaries of quantitative data from various studies on this compound derivatives, comparing their in silico docking scores with in vitro biological activities against several key protein targets.

VEGFR-2 Inhibitors for Anticancer Applications

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. This compound derivatives have been explored as potent VEGFR-2 inhibitors.

Compound IDDocking Score (kcal/mol)Experimental AssayTargetExperimental Value (IC50 in µM)
5e Not specifiedVEGFR-2 Kinase AssayVEGFR-20.07 ± 0.01
5c Not specifiedVEGFR-2 Kinase AssayVEGFR-20.08 ± 0.01
5f Not specifiedVEGFR-2 Kinase AssayVEGFR-20.10 ± 0.02
Sorafenib (Reference) Not specifiedVEGFR-2 Kinase AssayVEGFR-20.1 ± 0.02

Data sourced from a study on newly synthesized this compound derivatives as VEGFR-2 inhibitors.[1][2]

The same study also evaluated the cytotoxic effects of these compounds on various cancer cell lines.

Compound IDCytotoxicity Assay (HepG2) IC50 (µM)Cytotoxicity Assay (HCT-116) IC50 (µM)Cytotoxicity Assay (MCF-7) IC50 (µM)
5e 4.13 ± 0.26.93 ± 0.38.67 ± 0.5
5c 5.93 ± 0.27.14 ± 0.48.93 ± 0.6
5f 6.58 ± 0.49.10 ± 0.810.11 ± 0.9
Sorafenib (Reference) 9.18 ± 0.65.47 ± 0.37.26 ± 0.3

Data sourced from a study on newly synthesized this compound derivatives as VEGFR-2 inhibitors.[1][2]

DNA Gyrase Inhibitors for Antibacterial Applications

DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. This compound-containing compounds have shown promise as inhibitors of this enzyme.

Compound IDDocking Score (kcal/mol)Experimental AssayTarget OrganismExperimental Value (MIC)
Compound 26 -6.687Broth MicrodilutionS. aureusNot specified
Compound 14 -6.463Broth MicrodilutionS. aureusNot specified
Compound 13 -6.414Broth MicrodilutionS. aureusNot specified
Ciprofloxacin (Reference) -6.092Broth MicrodilutionS. aureusNot specified

Data from a quantitative structure-activity relationship (QSAR) and molecular docking study on 46 this compound derivatives.[3]

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. Novel this compound-based oxazole (B20620) derivatives have been investigated for their anti-cholinesterase activity.

Compound IDAChE Inhibition IC50 (µM)BuChE Inhibition IC50 (µM)
Compound 11 Not specifiedNot specified
Donepezil (Reference) 0.016 ± 0.124.5 ± 0.11

Data from a study on the synthesis and evaluation of this compound-based oxazole derivatives as cholinesterase inhibitors.[4] While specific docking scores for the most active compounds were not provided in the abstract, the study confirmed the binding affinity through molecular docking.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against the VEGFR-2 kinase.

Methodology:

  • A recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide like Poly-Glu,Tyr 4:1) and ATP in a suitable kinase buffer.

  • The test this compound compound is added at various concentrations.

  • The kinase reaction is initiated and allowed to proceed for a defined period (e.g., 45 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using a luminescence-based assay, such as the Kinase-Glo™ MAX assay, which measures the amount of ATP remaining in the well.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Data is analyzed to determine the IC50 value, which is the concentration of the inhibitor that reduces VEGFR-2 kinase activity by 50%.

Cytotoxicity (MTT) Assay

Objective: To assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cancer cell lines (e.g., HepG2, HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the this compound compounds for a specified incubation period (e.g., 48-72 hours).

  • Following incubation, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for a further 3-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[5][6]

Antibacterial Susceptibility (Broth Microdilution) Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Methodology:

  • Serial twofold dilutions of the this compound compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared and added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[7]

  • After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[7][8]

Visualizing the Validation Workflow

The process of validating molecular docking predictions with experimental data can be visualized as a structured workflow. This begins with computational screening and culminates in experimental verification of the biological activity.

G cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Experimental Validation cluster_outcome Outcome Target Target Identification (e.g., VEGFR-2, DNA Gyrase) Library This compound Compound Library Preparation Target->Library Docking Molecular Docking Simulation Library->Docking Scoring Binding Affinity Prediction (Docking Score) Docking->Scoring Selection Hit Compound Selection Scoring->Selection Correlation Correlation Analysis (Docking Score vs. IC50) Scoring->Correlation Synthesis Chemical Synthesis of Selected Compounds Selection->Synthesis Bioassay Biological Assays (e.g., Kinase Assay, MTT, MIC) Synthesis->Bioassay Data Data Analysis (IC50 / MIC Determination) Bioassay->Data Data->Correlation Validation Model Validation Correlation->Validation

Caption: Workflow for the validation of molecular docking predictions.

VEGFR-2 Signaling Pathway

Understanding the biological context of the target is crucial. The following diagram illustrates the signaling pathway inhibited by the this compound compounds targeting VEGFR-2.

G VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS This compound This compound Inhibitor This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

References

comparative analysis of the ADME properties of benzoxazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, the successful translation of these biologically active molecules into effective and safe therapeutics is critically dependent on their pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound analogs is therefore essential for lead optimization and candidate selection in the drug discovery pipeline.[4][5]

This guide provides a comparative analysis of key ADME properties of selected this compound derivatives, drawing from available experimental and in-silico data. It further details the standard experimental protocols used to assess these critical pharmacokinetic parameters.

Comparative ADME Data

The following table summarizes quantitative ADME data for several this compound analogs from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies. The data presented here serves as a reference framework for evaluating the "drug-like" potential of this chemical class.

Compound/Analog SeriesAssay TypeParameterValueSpecies/SystemSource
Compound 12 (DPP-IV Inhibitor) Metabolic Stability% Remaining (120 min)72.6%Human Liver Microsomes[6]
Metabolic Stability% Remaining (120 min)27.5%Mouse Liver Microsomes[6]
Metabolic Stability% Remaining (120 min)16.7%Rat Liver Microsomes[6]
Vorinostat Analogs (HDAC Inhibitors) In-silico PredictionGastrointestinal AbsorptionHighN/A[7][8]
In-silico PredictionBioavailabilityGoodN/A[7][8]
1,2,3-Triazole Hybrids In-silico PredictionHuman Gastrointestinal Absorption (HGA)HighN/A[9]
In-silico PredictionBlood-Brain Barrier (BBB) PermeabilityLowN/A[9]
IMPDH Inhibitor Series In-silico PredictionHuman Intestinal Absorption (HIA)Well AbsorbedN/A[10]
In-silico PredictionPlasma Protein BindingLightly BoundN/A[10]
Benoxaprofen Plasma Protein BindingN/AData indicates high bindingHuman, Rat[11]

Experimental Protocols for Key ADME Assays

Detailed methodologies for core in vitro ADME assays are crucial for interpreting and reproducing data. The following protocols are standard in early drug discovery.[5][12]

1. Metabolic Stability in Liver Microsomes

This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[13][14] A high metabolic stability is often desirable for achieving sufficient drug exposure in vivo.

  • Objective: To determine the rate at which a compound is metabolized by liver enzymes.

  • Methodology:

    • Incubation Mixture Preparation: A test compound (typically at 1 µM) is added to a solution containing liver microsomes (from human, rat, or mouse) and a phosphate (B84403) buffer at 37°C.[13]

    • Initiation of Reaction: The metabolic reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzymes.[13]

    • Time Course Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 15, 30, 60, and 120 minutes).[6][13]

    • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

    • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[14]

    • Data Interpretation: The rate of disappearance of the parent compound is used to calculate parameters such as the half-life (t½) and intrinsic clearance (CLint).[15]

2. Plasma Protein Binding (PPB)

This assay measures the extent to which a drug binds to proteins in the blood plasma, primarily albumin and α1-acid glycoprotein.[16][17] Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted.[18][19]

  • Objective: To quantify the percentage of a compound that is bound to plasma proteins.

  • Methodology (Rapid Equilibrium Dialysis):

    • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of a plate with individual wells, each divided into two chambers by a semipermeable membrane with an 8 kDa molecular weight cutoff.

    • Sample Loading: The test compound is added to plasma, which is then pipetted into one chamber (the sample chamber). A buffer solution is added to the other chamber (the buffer chamber).

    • Incubation: The plate is sealed and incubated at 37°C with shaking for several hours (typically 4-6 hours) to allow the unbound compound to diffuse across the membrane and reach equilibrium.

    • Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The protein in the plasma sample is precipitated, and the concentration of the compound in the supernatant of both samples is determined by LC-MS/MS.

    • Data Interpretation: The percentage of the bound drug is calculated based on the concentration difference between the chambers. High binding (>90%) can affect a drug's distribution and clearance.[16]

3. Cytochrome P450 (CYP) Inhibition

This assay assesses the potential for a compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2).[20] Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs).[21]

  • Objective: To determine if a test compound inhibits the metabolism of known CYP isoform-specific substrates.

  • Methodology (Fluorescence-Based):

    • System Components: The assay uses human liver microsomes or recombinant human CYP enzymes, a fluorescent probe substrate specific to the CYP isoform being tested, and the NADPH regenerating system.[22]

    • Incubation: The test compound (at various concentrations) is pre-incubated with the microsomes/recombinant enzymes and the specific probe substrate at 37°C.

    • Reaction Initiation and Measurement: The reaction is started by adding the NADPH system. The formation of the fluorescent metabolite is monitored over time using a plate reader.

    • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the rate in a control incubation (without the test compound). The data is then used to calculate an IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme's activity.[23] A low IC50 value indicates a potent inhibitor and a higher risk of DDIs.

Visualization of In Vitro ADME Screening Workflow

The following diagram illustrates a typical workflow for the initial in vitro screening of ADME properties for a novel chemical entity like a this compound analog.

ADME_Workflow General In Vitro ADME Screening Workflow cluster_input Input cluster_assays Primary In Vitro Assays cluster_outputs Key Parameters TestCompound Test Compound (e.g., this compound Analog) Metabolism Metabolic Stability Assay (Liver Microsomes) TestCompound->Metabolism Distribution Plasma Protein Binding (Equilibrium Dialysis) TestCompound->Distribution DDI CYP450 Inhibition Assay (Fluorometric) TestCompound->DDI Metabolism_Output Half-life (t½) Intrinsic Clearance (CLint) Metabolism->Metabolism_Output Distribution_Output Percent Bound (%) Unbound Fraction (fu) Distribution->Distribution_Output DDI_Output IC50 Value DDI->DDI_Output

Caption: A flowchart of the primary in vitro ADME assays for early drug discovery.

Conclusion

The evaluation of ADME properties is a cornerstone of modern drug discovery. For the promising class of this compound analogs, early and systematic assessment of metabolic stability, plasma protein binding, and potential for CYP450 inhibition is critical. The available data, though a mix of experimental and predictive results, suggests that the this compound scaffold can be modified to achieve favorable pharmacokinetic profiles, such as high stability in human liver microsomes and good oral absorption.[6][7] By utilizing the standardized protocols outlined in this guide, researchers can generate robust and comparable data, facilitating more informed decision-making and ultimately increasing the probability of developing novel this compound derivatives into successful clinical candidates. Further in vivo and clinical studies on promising analogs are warranted.[24]

References

A Comparative Guide to the Photostability of Benzoxazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe with robust photostability is paramount for generating reliable and reproducible data in fluorescence microscopy, high-content screening, and other fluorescence-based assays. This guide provides a comprehensive comparison of the photostability of benzoxazole-based fluorescent probes against common alternative fluorophores. While direct quantitative photobleaching data for this compound derivatives can be sparse in publicly available literature, this guide synthesizes available information on their performance and provides detailed experimental protocols for researchers to conduct their own benchmarking studies.

Quantitative Performance Comparison

The following table summarizes key photophysical properties of a representative this compound-based probe and several widely used alternative fluorescent dyes. Photostability is a critical parameter, often quantified by the photobleaching quantum yield (Φb), which represents the probability of a fluorophore being photochemically destroyed per absorbed photon. A lower Φb value indicates higher photostability.

Probe FamilyRepresentative ProbeFluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Relative Photostability
This compound YO-PRO-1 (DNA-bound)>0.5[1]Data not readily availableGenerally reported as high[2][3][4][5][6]
Rhodamine Rhodamine B0.31 (in water)[6]~10⁻⁶ - 10⁻⁷Moderate to High
Alexa Fluor Alexa Fluor 4880.92 (in water)[7]Low (qualitatively)[8]Very High
BODIPY BODIPY FL~1.0[9]Data not readily availableHigh
Coumarin Coumarin 10.73 (in ethanol)Data not readily availableModerate
Cyanine Cy5~0.27Data not readily availableModerate to Low

Note: Fluorescence quantum yields and photostability are highly dependent on the molecular structure and the local environment, including solvent, pH, and the presence of other molecules. The data presented are representative values and should be used as a general guide. For rigorous comparison, it is recommended to perform side-by-side experiments under identical conditions.

Signaling Pathways Involving this compound-Based Probes

This compound-based fluorescent probes have been developed for the detection of various biologically important analytes, such as metal ions and pyrophosphate, which are integral components of numerous cellular signaling pathways.

Iron (Fe³⁺) Signaling in Apoptosis

Iron is a critical element involved in a wide range of cellular processes, and its dysregulation can lead to oxidative stress and apoptosis (programmed cell death). Some this compound-based probes are designed to detect labile iron pools, providing insights into these pathways.

cluster_extracellular Extracellular cluster_cytosol Cytosol Transferrin-Fe3+ Transferrin-Fe3+ Labile Iron Pool (Fe3+) Labile Iron Pool (Fe3+) Transferrin-Fe3+->Labile Iron Pool (Fe3+) Endocytosis & Release Caspase Activation Caspase Activation Labile Iron Pool (Fe3+)->Caspase Activation ROS Production This compound Probe This compound Probe This compound Probe->Labile Iron Pool (Fe3+) Binds to & Senses Apoptosis Apoptosis Caspase Activation->Apoptosis

Iron-mediated Apoptosis Pathway

This diagram illustrates how extracellular iron is transported into the cell, contributing to the labile iron pool.[10][11][12] Elevated labile iron can lead to the production of reactive oxygen species (ROS), which in turn can trigger caspase activation and apoptosis.[7][13][14][15][16] A this compound-based Fe³⁺ probe can be used to monitor changes in the labile iron pool within this pathway.

Zinc (Zn²⁺) Signaling via the MAPK/ERK Pathway

Zinc is an essential trace element that also acts as a signaling molecule in various cellular processes, including cell growth and proliferation, by modulating pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway.

cluster_extracellular Extracellular cluster_cytosol Cytosol Extracellular Zn2+ Extracellular Zn2+ Intracellular Zn2+ Intracellular Zn2+ Extracellular Zn2+->Intracellular Zn2+ Transport Ras Ras Intracellular Zn2+->Ras Activates This compound Probe This compound Probe This compound Probe->Intracellular Zn2+ Binds to & Senses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates

Zinc-activated MAPK/ERK Signaling

This diagram shows the influx of extracellular zinc, which can activate the Ras-Raf-MEK-ERK signaling cascade, leading to the phosphorylation of transcription factors that regulate gene expression related to cell proliferation and survival.[17][18][19][20][21][22][23] this compound-based Zn²⁺ probes can be employed to measure fluctuations in intracellular zinc concentrations.

Pyrophosphate (PPi) in Bone Metabolism

Inorganic pyrophosphate (PPi) is a key regulator of bone mineralization. It inhibits the formation of hydroxyapatite (B223615) crystals, and its levels are tightly controlled by enzymes.

cluster_extracellular_matrix Extracellular Matrix (Bone) ATP ATP PPi PPi ATP->PPi NPP1 Hydroxyapatite Crystal Formation Hydroxyapatite Crystal Formation PPi->Hydroxyapatite Crystal Formation Inhibits This compound Probe This compound Probe This compound Probe->PPi Binds to & Senses Bone Mineralization Bone Mineralization Hydroxyapatite Crystal Formation->Bone Mineralization

Role of PPi in Bone Mineralization

This diagram illustrates the production of PPi from ATP by the enzyme NPP1 in the extracellular matrix of bone.[24][25][26][27][28] PPi acts as an inhibitor of hydroxyapatite crystal formation, thereby regulating bone mineralization. This compound-based probes sensitive to PPi can be utilized to study the dynamics of this crucial molecule in bone metabolism.

Experimental Protocols

To facilitate the direct comparison of photostability between this compound-based probes and other fluorophores, the following experimental protocols for measuring photobleaching quantum yield and photobleaching half-life are provided.

Measurement of Photobleaching Quantum Yield (Relative Method)

This method determines the photobleaching quantum yield of a sample relative to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer or a fluorescence microscope with a sensitive detector (e.g., PMT or sCMOS camera)

  • Stable light source (e.g., laser or stabilized lamp)

  • UV-Vis spectrophotometer

  • Quartz cuvettes or microscope slides

  • Solutions of the fluorescent probes to be tested (sample and standard) at known concentrations

  • Solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of the sample and a reference standard with a known photobleaching quantum yield (Φb_ref) in the same solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to prevent inner filter effects.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (I₀) of the sample immediately after placing it in the light path of the spectrofluorometer or microscope.

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity at the excitation wavelength.

  • Time-course Measurement: Record the fluorescence intensity (I(t)) at regular time intervals until it has significantly decreased.

  • Data Analysis:

    • Plot the natural logarithm of the normalized fluorescence intensity (ln(I(t)/I₀)) against time.

    • The photobleaching rate constant (k_b) is the negative of the slope of the linear fit to this data.

    • Calculate the photobleaching quantum yield of the sample (Φb_sample) using the following equation: Φb_sample = Φb_ref * (k_b_sample / k_b_ref) * (ε_ref / ε_sample) where ε is the molar extinction coefficient of the reference (ref) and sample at the excitation wavelength.

Determination of Photobleaching Half-Life (t₁/₂)

This method provides a more straightforward comparison of photostability under specific imaging conditions.

Materials:

  • Fluorescence microscope with a camera

  • Stable light source

  • Microscope slides and coverslips

  • Solutions of the fluorescent probes

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare microscope slides with the fluorescent probes at a suitable concentration for imaging.

  • Microscope Setup:

    • Select the appropriate excitation and emission filters for the fluorophore.

    • Set the illumination intensity to a level relevant for your typical imaging experiments. It is crucial to keep this intensity constant for all samples being compared.

  • Image Acquisition:

    • Focus on a region of the sample.

    • Acquire a time-lapse series of images under continuous illumination at regular intervals (e.g., every 5-10 seconds). Continue until the fluorescence intensity has decreased to less than 50% of the initial intensity.

  • Data Analysis:

    • Using image analysis software, select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no fluorophores.

    • Normalize the background-corrected intensity values to the initial intensity at time t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.

cluster_workflow Photostability Measurement Workflow A Prepare Sample B Acquire Initial Image (t=0) A->B C Continuous Illumination B->C D Time-Lapse Image Acquisition C->D E Image Analysis (Measure Intensity in ROI) D->E F Plot Normalized Intensity vs. Time E->F G Determine Photobleaching Half-Life (t1/2) F->G

Experimental Workflow for Photostability

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Benzoxazole, a heterocyclic compound utilized in various research and development applications, requires careful management due to its potential hazards. Adherence to proper disposal protocols is not only a regulatory requirement but a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1] Handle the compound in a well-ventilated area, such as a chemical fume hood, and always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]

In the event of a spill:

  • Evacuate and isolate the affected area immediately.[1]

  • For small spills, use an appropriate absorbent material to clean up the substance.[1][2][3]

  • Treat all contaminated materials, including absorbent pads and cleaning supplies, as hazardous waste.[1]

  • For larger spills, contact your institution's environmental health and safety or emergency response team.[1]

Hazard Summary

This compound and its derivatives present several hazards that necessitate careful handling and disposal. The primary hazards are summarized below.

Hazard StatementGHS ClassificationAssociated Compounds
Harmful if swallowed.[4]Acute toxicity, Oral (Category 4)[1][4]This compound, 5-Nitro-1,2-benzoxazole[1][4]
Causes serious eye irritation.[4]Eye Irritation (Category 2A)[1][4]This compound, 5-Nitro-1,2-benzoxazole[1][4]
Causes skin irritation.[4]Skin Corrosion/Irritation (Category 2)[1][4]This compound, 5-Nitro-1,2-benzoxazole[1][4]
May cause respiratory irritation.[4]STOT SE 3This compound[4]
Toxic to aquatic life with long lasting effects.Hazardous to the aquatic environment, long-term hazard (Category 2)1,2-Benzisoxazole[1]
Flammable solid.Flammable solids (Category 2)This compound[1]

Step-by-Step Disposal Protocol

The fundamental principle for laboratory waste disposal is to establish a comprehensive disposal plan before commencing any experimental work.[1] this compound waste must be treated as hazardous chemical waste.[1]

  • Waste Identification and Segregation :

    • Treat all this compound waste, including contaminated materials like gloves, wipes, and containers, as hazardous chemical waste.[1]

    • Do not mix this compound waste with other waste streams unless their compatibility has been confirmed.[1]

    • Maintain separate waste streams for solid and liquid this compound waste.[1]

  • Container Selection and Labeling :

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice.[1]

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage :

    • Store waste containers in a cool, dry, and well-ventilated area away from incompatible substances, heat, sparks, and open flames.[3][5]

    • Ensure the container is tightly closed when not in use.[2][3]

  • Professional Disposal :

    • Contact a licensed professional waste disposal service to handle the final disposal of this compound waste.[6]

    • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

    • Dispose of contaminated packaging as unused product.[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

BenzoxazoleDisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generation sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Labeled, Compatible Container segregate->container storage Store in Cool, Dry, Ventilated Area container->storage contact Contact Licensed Disposal Service storage->contact transport Arrange for Waste Pickup contact->transport incineration Incineration by Professional Service transport->incineration

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Benzoxazole, a compound that requires careful management. Adherence to these procedural steps will help mitigate risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, stringent adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment when handling this compound. It is imperative to use this equipment to prevent exposure.

PPE CategoryItemSpecifications & Remarks
Eye Protection Safety Goggles or GlassesShould be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[3] Regularly check gloves for any signs of degradation or puncture.
Body Protection Lab Coat or Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2][3]
Respiratory Protection NIOSH/MSHA Approved RespiratorTo be used if exposure limits are exceeded or irritation is experienced.[4] Handling should ideally occur in a chemical fume hood to minimize inhalation risk.[5]

Operational Plan for Handling this compound

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

1. Pre-Handling and Preparation:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[5]

  • Work Area Preparation: Ensure a well-ventilated area, preferably a certified chemical fume hood, is used for all manipulations of this compound.[5]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[6][7]

2. Handling the Chemical:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

  • Prevent Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Transferring: Use spark-proof tools and explosion-proof equipment when transferring the material.[2][3] Ground and bond containers during transfer.[3]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Wash skin with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen.[4]

  • Ingestion: Clean the mouth with water.[4] Do NOT induce vomiting. Seek immediate medical attention.[3]

4. Spill Management:

  • Isolate the Area: Immediately evacuate and isolate the spill area.[5]

  • Clean-up: For powder spills, cover with a plastic sheet or tarp to minimize spreading.[4] Use appropriate absorbent materials and clean up the spill using dry procedures to avoid creating dust.[4][8] Collect the residue and place it in a sealed container for disposal.[8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Unused this compound Treat as hazardous chemical waste.[5] Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.[8]
Contaminated Materials (e.g., gloves, absorbent paper, containers) Treat as hazardous chemical waste.[5] Place in a suitable, labeled container for disposal.
Spill Residue Collect mechanically and place in appropriate containers for disposal.[4]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Benzoxazole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal A Consult SDS B Prepare Work Area (Fume Hood) A->B C Don PPE B->C D Handle this compound C->D E Exposure Event D->E If Exposure Occurs G Spill Event D->G If Spill Occurs I Segregate Waste D->I F First Aid E->F H Spill Cleanup G->H H->I J Dispose as Hazardous Waste I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoxazole
Reactant of Route 2
Benzoxazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.